molecular formula C7H7F2N B3025449 3,4-difluoro-N-methylaniline CAS No. 138563-54-9

3,4-difluoro-N-methylaniline

Cat. No.: B3025449
CAS No.: 138563-54-9
M. Wt: 143.13 g/mol
InChI Key: SULGSLUIIZBEEN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-methylaniline (CAS RN 138563-54-9) is a fluorinated aniline derivative of interest in chemical and pharmaceutical research. With a molecular formula of C7H7F2N and a molecular weight of 143.13 g/mol, it serves as a versatile building block for synthesizing more complex molecules . The presence of both the N-methyl group and two fluorine atoms on the aromatic ring makes it a valuable intermediate in creating compounds for materials science and active pharmaceutical ingredient (API) development. Proper storage conditions are essential for maintaining the compound's stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULGSLUIIZBEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138563-54-9
Record name 3,4-difluoro-N-methylaniline
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Foundational & Exploratory

Introduction: The Strategic Role of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-difluoro-N-methylaniline: Properties, Synthesis, and Applications

This compound is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure is deceptively simple, yet it combines three key features that make it a valuable synthetic intermediate: a nucleophilic secondary amine, an electron-rich aromatic ring, and the strategic placement of two fluorine atoms. The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its characteristics and the strategic considerations for its use in complex synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule are foundational to its application in research. They dictate purification strategies, analytical methods, and provide the first clues to its electronic nature.

Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific communication. The core identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 138563-54-9[2]
Molecular Formula C₇H₇F₂N[3]
Molecular Weight 143.13 g/mol [2]
Canonical SMILES CNC1=CC(=C(C=C1)F)F[2][3]
InChIKey SULGSLUIIZBEEN-UHFFFAOYSA-N[2][3]
Physical Properties

The physical state, solubility, and partitioning behavior of this compound are essential for planning reactions and purification schemes.

PropertyValueComments and Insights
Appearance Data not widely reported; expected to be a liquid or low-melting solid.Analogs like 3,4-difluoroaniline are liquids.[4]
Boiling Point Data not widely reported.The parent, 3,4-difluoroaniline, has a boiling point of 77 °C at 7 mmHg. N-methylation would be expected to slightly alter this.
XlogP 2.3This predicted value suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, with limited solubility in water.[2]
Storage 2-8°C, Inert atmosphere, Keep in dark placeRecommended for maintaining chemical integrity and preventing degradation.[5]
Spectroscopic Analysis: A Structural Fingerprint
  • ¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The N-methyl group would appear as a singlet around 2.8-2.9 ppm. The N-H proton would be a broad singlet, typically around 3.5-4.0 ppm. The aromatic region (approx. 6.5-7.0 ppm) would show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹³C NMR: The spectrum would show 7 distinct carbon signals. The N-methyl carbon would be found upfield, around 30-31 ppm.[6] The four aromatic carbons attached to fluorine (C3, C4) and the amine (C1) would show characteristic C-F coupling constants, which are invaluable for assigning the substitution pattern.

  • ¹⁹F NMR: This is a critical technique for any fluorinated compound. The spectrum would show two distinct signals for the C3 and C4 fluorine atoms, with coupling between them (ortho F-F coupling) and coupling to adjacent protons.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 143.05.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching band around 3400 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-N stretching would appear around 1300 cm⁻¹.

Synthesis and Purification

The most direct and logical approach to synthesizing this compound is through the N-methylation of its readily available precursor, 3,4-difluoroaniline.

Retrosynthetic Analysis

The retrosynthesis highlights the key bond disconnection to reveal the starting materials.

G target This compound precursor 3,4-Difluoroaniline target->precursor N-C Disconnection (Methylation) methyl_source Methylating Agent (e.g., MeI, (MeO)₂SO₂)

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol: Reductive Amination

While various methods exist for N-methylation, reductive amination offers a high-yielding and clean approach, avoiding the over-alkylation often associated with alkyl halides. This protocol is adapted from standard procedures for aniline methylation.

Reaction Scheme: 3,4-difluoroaniline + Formaldehyde → Imine intermediate → this compound

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq).

  • Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir at room temperature for 1 hour. The formation of the intermediate imine or aminal occurs during this step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Work-up: Quench the reaction by the slow addition of water. Reduce the methanol volume under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Strategic Derivatization

The reactivity of this compound is governed by the interplay between the activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing fluorine atoms.

Influence of Substituents
  • -NHMe Group: This is a strong activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (C2) and para (C6) positions.

  • Fluorine Atoms: As halogens, fluorine atoms are deactivating via the inductive effect but are ortho-, para-directing due to resonance. However, in this specific molecule, their primary electronic influence is strong electron withdrawal, which tempers the high reactivity imparted by the amine. This moderation can be advantageous, often leading to more selective reactions and preventing polysubstitution.

Workflow for Acylation: A Gateway to Diverse Scaffolds

Acylation of the secondary amine is a common and robust reaction to generate amides, which are prevalent in pharmaceuticals. This workflow is a foundational step for further chemical elaboration.

G sub This compound + Acyl Chloride (R-COCl) product N-Acyl-3,4-difluoro-N-methylaniline sub->product Acylation Reaction (0°C to RT) reagent Tertiary Amine Base (e.g., Et₃N, DIPEA) in Aprotic Solvent (DCM) reagent->sub Conditions workup Aqueous Workup (e.g., 1M HCl, NaHCO₃, Brine) product->workup purify Purification (Crystallization or Chromatography) workup->purify final Pure Amide Product purify->final

Caption: Standard workflow for the acylation of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular scaffold. The 3,4-difluorophenyl motif is a well-established component in numerous bioactive compounds.

  • Pharmaceutical Intermediates: The parent compound, 3,4-difluoroaniline, is a crucial starting material for the synthesis of quinolone antibiotics, such as Danofloxacin.[7] The fluorine atoms in these drugs are critical for their antibacterial activity and pharmacokinetic profile. By providing a methylated version, this compound allows for the direct introduction of this N-methylated scaffold, potentially streamlining synthetic routes and enabling access to new analogs with altered properties.

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is performed to optimize its properties. Replacing an aniline (-NH₂) with an N-methylaniline (-NHMe) can have significant effects:

    • It removes a hydrogen bond donor, which can alter binding interactions with a target protein.

    • It increases lipophilicity, which can affect cell permeability and absorption.

    • It can block metabolic N-dealkylation pathways, potentially increasing the compound's half-life.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The GHS classification provides a clear guide to the necessary precautions.[2]

GHS Hazard Classification
Hazard ClassCodeDescription
Flammable LiquidsH227Combustible liquid
Acute Toxicity, OralH301Toxic if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Sensitization, SkinH317May cause an allergic skin reaction
Serious Eye Damage/IrritationH318Causes serious eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation
Hazardous to Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects
Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid all personal contact. Do not breathe vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified personnel.

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow the chemical to enter drains.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its unique combination of a nucleophilic center, a tunable aromatic ring, and bioisosteric fluorine atoms makes it a valuable building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential while ensuring safe and effective handling.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7F2N). Retrieved from [Link]

  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,4-difluoro-N-methylaniline (CAS: 138563-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-difluoro-N-methylaniline, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and purification, and explore its strategic applications in modern pharmaceutical design, grounded in the principles of fluorine chemistry.

Compound Profile: Physicochemical and Safety Data

This compound is a substituted aniline featuring two fluorine atoms on the benzene ring and a methyl group on the nitrogen atom. This unique substitution pattern imparts desirable physicochemical properties for drug development.

PropertyValueSource
CAS Number 138563-54-9[1]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance LiquidSigma-Aldrich
Purity ≥97% (typically)ChemScene
Storage Temperature 2-8°C, under inert atmosphere, protected from lightSigma-Aldrich

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting, preferably within a fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Hazard Statements: [1]

  • H227: Combustible liquid

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2][3][4] The presence of the two fluorine atoms in this compound offers several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can increase the half-life of a drug in the body.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing the compound's ionization state at physiological pH.[5][6] This can impact solubility, cell permeability, and target binding.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[5][7][8][9][10]

Synthesis and Purification of this compound

A common and practical approach to the synthesis of this compound is the N-methylation of the commercially available precursor, 3,4-difluoroaniline.

Synthesis Pathway

The synthesis involves a two-step process starting from 1,2-difluorobenzene.

Synthesis_Pathway 1,2-Difluorobenzene 1,2-Difluorobenzene 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 1,2-Difluorobenzene->3,4-Difluoronitrobenzene Nitration (HNO₃, H₂SO₄) 3,4-Difluoroaniline 3,4-Difluoroaniline 3,4-Difluoronitrobenzene->3,4-Difluoroaniline Reduction (e.g., H₂, Pd/C) This compound This compound 3,4-Difluoroaniline->this compound N-Methylation

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol: N-Methylation of 3,4-Difluoroaniline

This protocol is a representative procedure based on established N-methylation methods for anilines.[11][12]

Materials:

  • 3,4-Difluoroaniline

  • Methanol

  • A suitable nickel or other transition metal catalyst (e.g., Ni/ZnAlOx)[12]

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoroaniline (1 equivalent) and the catalyst (e.g., 2-5 mol%).

  • Solvent and Reagent Addition: Add methanol as both the solvent and the methylating agent.

  • Base Addition: Add sodium hydroxide (1 equivalent) to the mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification Workflow

Purification of the crude this compound is crucial to remove any unreacted starting material, over-methylated byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.[13][14][15]

Purification_Workflow Crude Product Crude Product Column Chromatography Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Crude Product->Column Chromatography Fraction Analysis TLC or GC-MS Analysis Column Chromatography->Fraction Analysis Pure Product Pure this compound Fraction Analysis->Pure Product Drug_Discovery_Application Start This compound Step1 Coupling Reaction (e.g., Buchwald-Hartwig) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-difluoro-N-methylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring and the N-methyl group, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, and an N-methylamino group at the 1 position.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
CAS Number 138563-54-9[1]
Appearance Not specified, likely a liquid or low-melting solidInferred from related compounds
Predicted XlogP 2.3[1]

The presence of the electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group. This electronic modification is crucial for its reactivity and its interactions in biological systems.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will be complex due to fluorine-proton coupling.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Coupling Constants:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H6.5 - 7.2m
NH~3.6br s
N-CH₃~2.8s

Interpretation based on data for 4-fluoro-N-methylaniline and other substituted anilines.[2] The aromatic protons will exhibit complex splitting patterns (doublet of doublets, triplets) due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The signals for the carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Predicted ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C-F145 - 160 (d)
C-N~145
Aromatic C-H100 - 120
N-CH₃~31

Interpretation based on data for 4-fluoro-N-methylaniline.[2] The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR (neat) Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3350 - 3450N-H stretch
2800 - 3000C-H stretch (aromatic and aliphatic)
1600 - 1620C=C stretch (aromatic)
1500 - 1520N-H bend
1200 - 1300C-N stretch
1100 - 1250C-F stretch

Interpretation based on data for N-methylaniline and other aromatic amines.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3,4-difluoroaniline. Several methods can be employed for this transformation, with reductive amination being a common and effective approach.

Experimental Protocol: N-methylation of 3,4-difluoroaniline via Reductive Amination

This protocol is based on established methods for the N-methylation of anilines.[5]

Materials:

  • 3,4-difluoroaniline

  • Formaldehyde (37% solution in water) or Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.0 eq) in methanol.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: Formaldehyde is a readily available and inexpensive source of a methylene group, which is subsequently reduced to a methyl group.

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the intermediate imine without affecting the aromatic rings or the fluorine substituents.

  • Control of Temperature: The portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent side reactions.

SynthesisWorkflow A 3,4-difluoroaniline C [Intermediate Imine] A->C Condensation B Formaldehyde B->C E This compound C->E Reduction D Sodium Borohydride D->E

Caption: Synthesis workflow for this compound.

Applications in Drug Development: The Case of Trametinib

A significant application of this compound is its use as a key intermediate in the synthesis of the anticancer drug Trametinib .[6][7][8]

Trametinib: A MEK Inhibitor

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9] MEK proteins are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[10]

The Role of the this compound Moiety in Trametinib

The 3,4-difluorophenyl group of the this compound moiety in Trametinib plays a crucial role in its binding to the MEK protein. It occupies a hydrophobic pocket adjacent to the ATP binding site.[9] The fluorine atoms contribute to the binding affinity through favorable interactions within this pocket and can enhance the metabolic stability of the molecule.

The N-methyl group is also important for the overall conformation of the drug molecule, allowing it to adopt the correct orientation for optimal binding to the allosteric site on MEK.

SignalingPathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Trametinib Trametinib Trametinib->MEK inhibits

Caption: Trametinib inhibits the RAS/RAF/MEK/ERK signaling pathway.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential toxicity.

GHS Hazard Statements: [1]

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and important molecule in modern organic and medicinal chemistry. Its unique structural features, arising from the strategic placement of fluorine atoms and a methyl group on the aniline scaffold, make it a valuable building block for the synthesis of complex and biologically active compounds. Its role as a key intermediate in the synthesis of the MEK inhibitor Trametinib highlights its significance in the development of targeted cancer therapies. A thorough understanding of its synthesis, properties, and handling is crucial for researchers and scientists working in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

  • Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
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A Comprehensive Technical Guide to 3,4-Difluoro-N-methylaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3,4-difluoro-N-methylaniline, a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's nomenclature, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on the scientific rationale behind its use and synthesis.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the standard nomenclature and identifiers for the title compound.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings, reflecting different naming conventions. The most common include:

  • (3,4-difluoro-phenyl)-methyl-amine[1]

  • Benzenamine, 3,4-difluoro-N-methyl-[1]

  • N-Methyl-3,4-difluoroaniline

Key Identifiers:

  • CAS Number: 138563-54-9[1]

  • Molecular Formula: C₇H₇F₂N[1]

  • InChI Key: SULGSLUIIZBEEN-UHFFFAOYSA-N[1]

The structure of this compound is depicted below, illustrating the ortho-difluoro substitution pattern on the aniline ring and the N-methyl group.

synthesis_precursor start 1,2-Difluorobenzene intermediate1 3,4-Difluoronitrobenzene start->intermediate1 Nitration (HNO₃ / H₂SO₄) 20-90 °C product 3,4-Difluoroaniline intermediate1->product Reduction (H₂, Pd/C) Propanol, 20-75 °C

Caption: Synthesis workflow for 3,4-difluoroaniline precursor.

Experimental Protocol: Representative Synthesis of 3,4-Difluoroaniline [2]

  • Nitration: 1,2-difluorobenzene is added to a mixture of nitric acid and sulfuric acid. The reaction temperature is maintained between 20-90 °C to yield 3,4-difluoronitrobenzene. The control of temperature is critical to manage the exothermic reaction and prevent over-nitration.

  • Reduction: The resulting 3,4-difluoronitrobenzene is then reduced. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as propanol. The reaction is typically carried out at a temperature of 20-75 °C.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield 3,4-difluoroaniline.

N-Methylation of 3,4-Difluoroaniline

The introduction of the methyl group onto the nitrogen atom of 3,4-difluoroaniline can be achieved through several established methods for N-alkylation of anilines. The choice of method often depends on factors like scale, cost, and safety considerations.

synthesis_methylation cluster_methods N-Methylation Methods start 3,4-Difluoroaniline product This compound start->product Methylating Agent + Base/Catalyst method1 Method A: Dimethyl Sulfate method2 Method B: Formaldehyde / H₂SO₄ method3 Method C: Methanol / Catalyst

Caption: General N-methylation workflow.

Protocol A: N-Methylation using Dimethyl Sulfate

Causality: Dimethyl sulfate is a potent methylating agent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the methyl group of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct. This method is effective but requires caution due to the high toxicity of dimethyl sulfate.

  • Dissolve 3,4-difluoroaniline in a suitable solvent, such as acetone.

  • Add a base, for instance, sodium bicarbonate, to the solution.

  • Cool the mixture and add dimethyl sulfate dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent in vacuo, and purify the crude product by column chromatography or distillation.

Protocol B: Reductive Amination with Formaldehyde

Causality: This method involves the formation of an intermediate imine (or iminium ion in acidic conditions) from the reaction of the aniline with formaldehyde. This intermediate is then reduced in situ to the N-methylaniline.

  • In a suitable reactor, dissolve 3,4-difluoroaniline in a solvent like sulfuric acid.

  • Add formaldehyde as the methylating agent. The reaction is typically conducted at a controlled temperature, for example, between 20-60 °C. [3]3. Upon completion, the reaction mixture is carefully neutralized, often by adding it to a cooled solution of a base like ammonium hydroxide.

  • The product is then extracted with an organic solvent, and the crude material is purified.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-H proton (if present and not exchanged), and the N-methyl protons.

  • Aromatic Region (approx. 6.5-7.2 ppm): Three signals corresponding to the protons on the difluorinated ring. The coupling patterns will be complex due to both H-H and H-F coupling.

  • N-H Signal (broad, variable position): A broad singlet that may exchange with D₂O.

  • N-CH₃ Signal (approx. 2.8 ppm): A singlet corresponding to the three methyl protons. For 4-fluoro-N-methylaniline, this signal appears at 2.81 ppm. [4] ¹³C NMR: The carbon NMR will show seven distinct signals.

  • Aromatic Carbons (approx. 110-155 ppm): Six signals for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C4) will appear as doublets with large C-F coupling constants. Other carbons will also show smaller C-F couplings.

  • N-CH₃ Carbon (approx. 31 ppm): A single peak for the methyl carbon. For 4-fluoro-N-methylaniline, this signal is at 31.25 ppm. [4] ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. [5][6]* Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. Their chemical shifts will be in the typical range for aryl fluorides (approx. -110 to -160 ppm relative to CFCl₃). The signals will be split by coupling to each other and to the aromatic protons.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 143.

  • Fragmentation: Expect fragmentation patterns typical of N-methylanilines, such as the loss of a methyl radical (M-15) to give a fragment at m/z = 128, and other fragments arising from the cleavage of the aromatic ring.

Applications in Research and Development

Fluorinated anilines are crucial building blocks in modern chemistry, primarily due to the unique properties conferred by the fluorine atoms. [7]Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule. [7] Pharmaceutical Synthesis: While specific drugs derived directly from this compound were not identified in the patent literature searched, its precursor, 3,4-difluoroaniline, is a well-established intermediate in the synthesis of quinolone and fluoroquinolone antibiotics . [8][9]For example, it is used in the synthesis of compounds like 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a core structure for many potent antibacterial agents. [8]The N-methylated derivative, this compound, represents a logical next-generation building block for creating novel analogs of these drugs with potentially modified pharmacokinetic or pharmacodynamic profiles.

Agrochemicals and Materials Science: N-methylaniline derivatives are used as intermediates for dyes and agrochemicals. [10][11]The presence of the difluoro substitution pattern can enhance the biological activity and metabolic stability of herbicides and insecticides. Furthermore, difluoroaniline derivatives are employed in the development of advanced materials, such as polymers and coatings, where the fluorine atoms can impart desirable properties like chemical resistance and altered electronic characteristics.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or industrial setting.

GHS Hazard Classification: [1]* Pictograms: Danger

  • Hazard Statements:

    • H227: Combustible liquid

    • H301: Toxic if swallowed

    • H315: Causes skin irritation

    • H317: May cause an allergic skin reaction

    • H318: Causes serious eye damage

    • H335: May cause respiratory irritation

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage is at 2-8 °C.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its unique electronic properties make it an attractive scaffold for the development of novel compounds. While detailed experimental data for some of its properties are sparse in the public domain, this guide provides a comprehensive overview based on available literature and established chemical principles to support its application in advanced research and development.

References

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Physical and chemical properties of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-difluoro-N-methylaniline

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that we examine this compound, a seemingly simple yet highly valuable building block. This guide is structured not as a rigid data sheet, but as a comprehensive technical exploration intended for the practicing scientist. We will delve into the causality behind its properties, the logic of its reactivity, and the practicalities of its application, providing a robust foundation for its use in complex synthetic endeavors.

Compound Identification and Molecular Architecture

This compound is an aromatic amine distinguished by a difluorinated phenyl ring and an N-methylated amino group. This specific arrangement of functional groups dictates its physical behavior and chemical reactivity.

  • IUPAC Name: this compound[1]

  • CAS Number: 138563-54-9[1][2][3][4]

  • Molecular Formula: C₇H₇F₂N[1][2]

  • SMILES: CNC1=CC(=C(C=C1)F)F[1][2]

  • InChI Key: SULGSLUIIZBEEN-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are a direct consequence of its molecular structure. The presence of two electronegative fluorine atoms introduces significant polarity, while the N-methyl group adds steric bulk and influences hydrogen bonding capabilities compared to its primary amine analog, 3,4-difluoroaniline.

PropertyValueSource(s)
Molecular Weight 143.13 g/mol [1]
Appearance Liquid
Purity 95.00% - 97%[2]
Storage Temperature 2-8°C, under inert atmosphere, kept in dark place[4]

Note: Boiling point and density data are more readily available for the closely related isomer 2,4-difluoro-N-methylaniline and the parent compound 3,4-difluoroaniline, which boils at 77 °C at 7 mmHg. Due to the similar molecular weight and structure, a comparable boiling point under reduced pressure can be anticipated for this compound.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the predictable reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAᵣ).

Key Reactive Behaviors:

  • Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atoms, particularly the one at the 4-position (para to the activating amino group), are susceptible to displacement by strong nucleophiles. This pathway is fundamental for introducing new functionalities onto the aromatic core.

  • Electrophilic Aromatic Substitution: While the ring is deactivated, the strong ortho, para-directing effect of the N-methylamino group can still direct electrophiles to the 2- and 6-positions. However, harsher reaction conditions may be required compared to non-fluorinated anilines.

  • Reactions at the Nitrogen Center: As a secondary amine, the nitrogen atom retains a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form ammonium salts and can be further alkylated or acylated.

cluster_start Reactants cluster_process Reaction cluster_product Product A This compound C SNAᵣ Mechanism A->C B Nucleophile (Nu⁻) B->C D Substituted Product (e.g., 4-Nu-3-fluoro-N-methylaniline) C->D Fluoride displacement

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAᵣ) reaction.

Spectroscopic Characterization Protocol

Unambiguous identification of this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural confirmation.

Standard Protocol for NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for ensuring accurate data acquisition.

  • Solvent Selection & Purity Check:

    • Action: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).

    • Causality: The deuterated solvent prevents large solvent signals from obscuring the analyte's peaks.

    • Validation: Run a quick ¹H NMR of the pure solvent to ensure it is free from contaminating peaks.

  • Sample Preparation:

    • Action: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Causality: This concentration range provides an optimal signal-to-noise ratio for most high-field NMR spectrometers.

  • Instrument Calibration & Shimming:

    • Action: Before analysis, lock the spectrometer onto the deuterium signal of the solvent and perform an automated or manual shimming procedure.

    • Causality: Locking ensures field stability during the experiment, while shimming homogenizes the magnetic field across the sample volume, leading to sharp, well-resolved peaks.

    • Validation: The lock signal should be stable, and the peak shape of a reference signal (like residual CHCl₃) should be sharp and symmetrical.

  • Data Acquisition:

    • Action: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Use standard acquisition parameters, adjusting the number of scans to achieve adequate signal-to-noise.

    • Causality: Each spectrum provides unique and complementary information about the molecule's structure.

    • Validation: The resulting spectra should have a flat baseline and high signal-to-noise.

  • Data Processing and Interpretation:

    • Action: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra (e.g., to TMS or residual solvent peak).

    • Causality: Proper processing is essential for accurate interpretation of chemical shifts, coupling constants, and peak integrals.

    • Interpretation:

      • ¹H NMR: Expect signals for the N-methyl group (a singlet or doublet depending on coupling to N-H), the N-H proton itself (a broad singlet), and distinct aromatic protons showing complex splitting patterns due to H-H and H-F couplings.

      • ¹³C NMR: Aromatic carbons will appear as doublets or triplets due to C-F coupling, providing clear evidence of fluorine substitution.

      • ¹⁹F NMR: Two distinct signals are expected, each showing splitting from the other fluorine and adjacent protons.

Caption: A validated workflow for NMR-based structural characterization.

Applications in Drug Discovery and Development

The 3,4-difluorophenyl moiety is a privileged structure in medicinal chemistry. Its inclusion can significantly enhance the pharmacological profile of a drug candidate. The parent compound, 3,4-difluoroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, a role that extends directly to its N-methylated derivative.[5]

Key Advantages in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

  • Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the aniline nitrogen. This fine-tuning of basicity is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate caution. The compound is classified as a combustible liquid and is toxic if swallowed.[1] It is also known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and away from light to prevent degradation.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists a reliable tool for introducing the valuable difluorophenyl motif into complex molecules. Its well-defined physicochemical properties, predictable reactivity, and proven utility in modifying molecular properties make it a significant asset for researchers and scientists in drug development and materials science. Understanding the principles outlined in this guide enables its effective and safe application in the laboratory and beyond.

References

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  • Autech. (n.d.). Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-difluoro-N-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It delves into the mechanistic underpinnings and practical considerations of the most relevant synthetic strategies, including direct N-methylation of 3,4-difluoroaniline, Buchwald-Hartwig amination, and reductive amination of 3,4-difluorobenzaldehyde. Each method is presented with a detailed experimental protocol, a discussion of its advantages and limitations, and a comparative analysis to aid in the selection of the most appropriate route for a given application. The information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. The N-methyl group provides a crucial handle for further synthetic transformations. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest.

This guide will explore the primary methodologies for the preparation of this compound, offering a critical evaluation of each approach to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The three principal strategies that will be discussed are:

  • Direct N-methylation of 3,4-difluoroaniline: This is the most straightforward approach, involving the direct introduction of a methyl group onto the nitrogen atom of the commercially available 3,4-difluoroaniline.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond between an aryl halide (or triflate) and methylamine.

  • Reductive Amination of 3,4-difluorobenzaldehyde: This method involves the formation of an imine from 3,4-difluorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

The logical relationship between these pathways is illustrated in the following diagram:

Synthesis_Pathways cluster_start Starting Materials cluster_product Product 3_4_difluoroaniline 3,4-Difluoroaniline target_molecule This compound 3_4_difluoroaniline->target_molecule N-Methylation (e.g., Eschweiler-Clarke) 3_4_difluorobromobenzene 3,4-Difluorobromobenzene 3_4_difluorobromobenzene->target_molecule Buchwald-Hartwig Amination 3_4_difluorobenzaldehyde 3,4-Difluorobenzaldehyde 3_4_difluorobenzaldehyde->target_molecule Reductive Amination

Caption: Overview of the primary synthetic routes to this compound.

Pathway I: Direct N-Methylation of 3,4-Difluoroaniline

The direct methylation of the amino group of 3,4-difluoroaniline is an attractive and atom-economical approach. Several established methods for N-methylation of anilines can be employed.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it typically avoids over-methylation to form quaternary ammonium salts.[1]

Mechanism:

The reaction begins with the condensation of 3,4-difluoroaniline with formaldehyde to form an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to this compound, releasing carbon dioxide in the process.

Eschweiler_Clarke A 3,4-Difluoroaniline C Iminium Ion Intermediate A->C + B Formaldehyde B->C E This compound C->E Reduction D Formic Acid D->E F CO2 E->F Byproduct

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

  • To a solution of 3,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., toluene or neat), add formaldehyde (as a 37% aqueous solution, 2.2 eq).

  • With vigorous stirring, slowly add formic acid (2.2 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH solution) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality and Field Insights:

While the Eschweiler-Clarke reaction is robust, a potential side reaction with anilines can be the formation of high molecular weight condensation products.[3] Careful control of the reaction temperature and stoichiometry is crucial to minimize these byproducts. The use of toluene as a solvent can aid in the azeotropic removal of water, driving the initial imine formation.[4]

N-Methylation with Other Methylating Agents

Alternative methylating agents such as dimethyl sulfate and dimethyl carbonate offer different reactivity profiles and may be advantageous in certain contexts.

Methylating AgentTypical ConditionsAdvantagesDisadvantages
Dimethyl Sulfate Base (e.g., NaHCO₃, NaOH), solvent (e.g., acetone, THF)High reactivity, often good yields.Highly toxic and carcinogenic, requires careful handling.[5]
Dimethyl Carbonate Catalyst (e.g., TMEDA, DBU), high temperature"Green" reagent, less toxic than dimethyl sulfate.Lower reactivity, often requires higher temperatures and longer reaction times.

Experimental Protocol (using Dimethyl Sulfate):

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in acetone.

  • Heat the mixture to reflux with stirring.

  • Add dimethyl sulfate (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by distillation or chromatography.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this would typically involve the reaction of a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene) with methylamine.

Mechanism:

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Intermediate1 Oxidative Addition (Ar-Pd(II)-X)L_n Pd(0)L_n->Intermediate1 + ArX ArX 3,4-Difluorobromobenzene MeNH2 Methylamine Base Base (e.g., NaOtBu) Product This compound Intermediate2 Amine Coordination & Deprotonation (Ar-Pd(II)-NHMe)L_n Intermediate1->Intermediate2 + MeNH2, + Base Intermediate2->Pd(0)L_n Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 1-bromo-3,4-difluorobenzene (1.0 eq) and a solvent (e.g., toluene or dioxane).

  • Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or generated in situ).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring by GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography or distillation.

Causality and Field Insights:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9] For electron-deficient aryl halides like 1-bromo-3,4-difluorobenzene, sterically hindered and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Pathway III: Reductive Amination of 3,4-Difluorobenzaldehyde

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10] In this case, 3,4-difluorobenzaldehyde is reacted with methylamine to form an imine, which is then reduced to the target secondary amine. The reaction is often performed in a one-pot procedure.

Mechanism:

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the amine.[11][12]

Reductive_Amination A 3,4-Difluorobenzaldehyde C Iminium Ion Intermediate A->C + B Methylamine B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Simplified pathway for reductive amination.

Experimental Protocol:

  • Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and methylamine (1.1 eq, e.g., as a solution in THF or ethanol) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for imine formation.

  • Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Causality and Field Insights:

Sodium triacetoxyborohydride is a particularly effective reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[12][13] The use of a slight excess of the amine can help to drive the equilibrium towards imine formation. The synthesis of the starting material, 3,4-difluorobenzaldehyde, can be achieved from 1,2-difluorobenzene via a Friedel-Crafts type reaction with dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.[14]

Comparative Analysis of Synthetic Routes

FeatureN-MethylationBuchwald-Hartwig AminationReductive Amination
Starting Materials 3,4-Difluoroaniline (commercially available)[15][16][17][18]3,4-Difluorophenyl halide (commercially available)3,4-Difluorobenzaldehyde (commercially available or synthesizable)[19][20][21][22]
Reagent Toxicity Varies (high for dimethyl sulfate)Palladium catalysts and phosphine ligands can be toxic.Generally moderate, with sodium triacetoxyborohydride being relatively safe to handle.
Scalability Generally good, especially for Eschweiler-Clarke.Can be challenging due to catalyst cost and sensitivity.Generally good and amenable to scale-up.
Cost-Effectiveness Potentially very cost-effective, especially with formaldehyde/formic acid.Can be expensive due to the cost of palladium catalysts and ligands.Moderate, dependent on the cost of the aldehyde and reducing agent.
Substrate Scope Limited to the methylation of the starting aniline.Broad scope for various aryl halides and amines.Broad scope for various aldehydes/ketones and amines.
Key Considerations Potential for side reactions with Eschweiler-Clarke; toxicity of some methylating agents.Catalyst and ligand selection is crucial; reaction can be sensitive to air and moisture.Availability and synthesis of the starting aldehyde; choice of reducing agent.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₇F₂N[23]
Molecular Weight 143.13 g/mol [23]
Appearance Typically a liquid or low-melting solid
Boiling Point Data not readily available in cited sources, but expected to be distillable under vacuum.
¹H NMR Expected signals for the N-methyl group (singlet), aromatic protons (multiplets), and the N-H proton (broad singlet).
¹³C NMR Expected signals for the N-methyl carbon and the aromatic carbons, with C-F coupling observed.
Mass Spectrometry [M]+ at m/z = 143.05[5]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The direct N-methylation of 3,4-difluoroaniline, particularly via the Eschweiler-Clarke reaction, offers a straightforward and potentially cost-effective route. The Buchwald-Hartwig amination provides a powerful and versatile alternative, especially when a modular approach is desired. Reductive amination of 3,4-difluorobenzaldehyde presents a reliable and scalable method with good functional group tolerance.

The selection of the optimal synthetic pathway will be guided by the specific requirements of the project, including cost, scale, and available resources. This guide has provided the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

Technical Guide to the Safe Handling and Management of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 3,4-difluoro-N-methylaniline is an important fluorinated building block in modern medicinal and materials chemistry. Its utility in the synthesis of complex organic molecules, particularly in drug development, necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a research and development setting. The protocols outlined herein are designed to empower researchers to manage risks proactively, ensuring both personal safety and experimental integrity.

Section 1: Comprehensive Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the substance's intrinsic hazards. This compound, like many substituted anilines, presents multiple health and safety risks that must be managed.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The primary hazards associated with this compound are summarized below.[1]

Rationale: The toxicity of aniline derivatives often stems from their metabolic activation in the body, which can lead to the formation of reactive intermediates. A key concern with anilines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2] Symptoms of overexposure can include headache, dizziness, nausea, and cyanosis (blue lips and skin).[2]

Hazard Class Hazard Statement GHS Code Signal Word
Flammable LiquidsCombustible liquidH227Warning
Acute Toxicity, OralToxic if swallowedH301Danger
Skin Corrosion/IrritationCauses skin irritationH315Warning
Skin SensitizationMay cause an allergic skin reactionH317Warning
Serious Eye DamageCauses serious eye damageH318Danger
STOT, Single ExposureMay cause respiratory irritationH335Warning
Aquatic Hazard, Long-TermHarmful to aquatic life with long lasting effectsH412-

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Physical and Chemical Properties

Understanding the physical state and reactivity of a chemical is critical for safe handling and storage.

Property Value Source
Molecular Formula C₇H₇F₂NPubChem[1]
Molecular Weight 143.13 g/mol PubChem[1]
Appearance Colorless to slightly yellow oily liquid; may turn brown on exposure to air.Inferred from N-methylaniline[2]
Flash Point 76 °C (169 °F) - closed cupInferred from 4-Fluoro-N-methylaniline
Stability and Reactivity
  • Stability : Stable under normal storage conditions.[3]

  • Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[4] Incompatible products should also be avoided.[3]

  • Incompatible Materials : Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

  • Hazardous Decomposition Products : Combustion or thermal decomposition will produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3][5]

Section 2: The Hierarchy of Controls: Engineering, Administrative, and Personal

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures. This approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

Caption: Hierarchy of Controls for chemical handling.

Engineering Controls

The primary method for controlling exposure to hazardous vapors and dust is through engineering controls.

  • Chemical Fume Hood : All work involving this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6]

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an incidental release.

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible and located near the workstation.[3][5]

Administrative Controls
  • Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, storage, and waste disposal.

  • Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Restricted Access : Store the chemical in a locked cabinet or a designated, controlled area accessible only to authorized personnel.[4]

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][7]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Dispose of contaminated gloves properly.[7]

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

    • Protective Clothing : For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.[2]

  • Respiratory Protection : If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., organic vapor/ammonia) is required.[3][5]

Section 4: Standard Operating Procedures for Handling and Storage

Handling Protocol
  • Preparation : Before handling, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Aliquotting : Use non-sparking tools for transfers.[4] If the material is a solid, avoid creating dust.[4] For liquids, use a closed system or appropriate ventilation for transfers.

  • Reaction Setup : Add the reagent slowly to the reaction mixture. Be aware of potential exothermic reactions, especially when mixing with acids or oxidizing agents.

  • Post-Handling : Tightly close the container immediately after use.[4] Decontaminate all surfaces and equipment.

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from heat, sparks, and flame.[3]

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]

  • The storage area should be clearly labeled, and access should be restricted.

Section 5: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial.

Caption: First Aid response workflow for chemical exposure.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][9]

Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the area.

  • Ventilate : Ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[4]

  • Containment : Wear full PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.

  • Collection : Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of the waste according to local, state, and federal regulations.[4]

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4]

  • Specific Hazards : The material is combustible and containers may explode when heated.[3][5] Fire will produce toxic gases like NOx and hydrogen fluoride.[3][5]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

References

  • CPAChem. (2023). Safety data sheet: N-Methylaniline. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Capot Chemical. (2013). Material Safety Data Sheet: 3-Fluoro-4-methylaniline. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0921 - N-METHYLANILINE. [Link]

Sources

A Guide to the Thermodynamic Landscape of 3,4-difluoro-N-methylaniline: Estimation, Experimental Determination, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 3,4-difluoro-N-methylaniline, a key intermediate in modern pharmaceutical and materials science. In the absence of extensive published data for this specific molecule, this document leverages established thermodynamic principles and field-proven experimental methodologies. It serves as a vital resource for researchers, chemists, and drug development professionals, enabling the prediction of molecular behavior, optimization of reaction conditions, and ensurance of process safety. By synthesizing data from analogous compounds—aniline, N-methylaniline, and 3,4-difluoroaniline—this guide offers a predictive lens into the enthalpic and entropic characteristics of the title compound. Detailed, step-by-step protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry are provided, empowering research teams to generate precise, in-house data. This guide is structured to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and fostering a deeper comprehension of the structure-property relationships that govern this important chemical entity.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

This compound is a substituted aromatic amine of increasing interest in the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-methyl group further refines the molecule's electronic and steric properties. A thorough understanding of the thermodynamic properties of this compound is paramount for its effective and safe utilization. Properties such as enthalpy of formation, heat capacity, and phase transition energetics are critical for:

  • Process Development and Optimization: Designing and scaling up synthetic routes requires a precise thermal budget to control reaction rates, yields, and impurity profiles.

  • Safety and Hazard Analysis: Knowledge of decomposition temperatures and energy release is crucial for preventing runaway reactions and ensuring safe handling and storage.

  • Crystallization and Formulation: Understanding the thermodynamics of phase transitions is essential for controlling crystal form (polymorphism), which directly impacts the solubility, bioavailability, and stability of active pharmaceutical ingredients (APIs).

  • Computational Modeling: Experimental thermodynamic data are vital for benchmarking and validating computational models, which can then be used to predict the properties of novel derivatives.

This guide will navigate the thermodynamic landscape of this compound by first establishing a baseline from structurally related compounds and then detailing the experimental path to its full thermodynamic characterization.

Physicochemical and Structural Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇F₂NPubChem
Molecular Weight 143.13 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 138563-54-9PubChem

A Comparative Analysis: Predicting Thermodynamic Properties

To estimate the thermodynamic properties of this compound, we can analyze the experimentally determined values for its parent and related structures: aniline, N-methylaniline, and 3,4-difluoroaniline.

CompoundΔfH°(liq, 298.15 K) (kJ/mol)ΔfH°(g, 298.15 K) (kJ/mol)ΔvapH° (kJ/mol)Cp,liquid (J/mol·K)
Aniline 31.387.155.8192.0
N-methylaniline 35.9 ± 2.1[1]90.9 ± 2.1[1]55.0 ± 0.2[1]207.1[2]
3,4-difluoroaniline Data not availableData not availableData not availableData not available

Data for aniline sourced from the NIST WebBook, unless otherwise cited.

The Influence of N-Methylation

Comparing aniline to N-methylaniline, we observe a slight increase in the enthalpy of formation in both the liquid and gaseous states.[1] The addition of a methyl group is an exothermic process in terms of bond formation, but the overall enthalpy of the molecule is a complex function of all bond energies and intermolecular interactions. The liquid phase heat capacity also increases from aniline to N-methylaniline, which is expected due to the additional vibrational and rotational modes introduced by the methyl group.[2]

The Impact of Difluorination

The introduction of two fluorine atoms onto the benzene ring, as in 3,4-difluoroaniline, is expected to have a more pronounced effect on the thermodynamic properties. The strong C-F bond and the high electronegativity of fluorine will significantly alter the electron distribution within the aromatic system and influence intermolecular interactions. This typically leads to a more negative (more stable) enthalpy of formation. Fluorination often raises boiling points due to increased molecular weight and polarity, which would suggest a higher enthalpy of vaporization compared to aniline.

Predicted Trends for this compound

Based on the above, we can predict the following for this compound:

  • Enthalpy of Formation: It will likely be more exothermic (more negative) than that of N-methylaniline due to the stabilizing effect of the two fluorine atoms.

  • Heat Capacity: The molar heat capacity will be higher than that of N-methylaniline due to the increased molecular weight and additional vibrational modes from the C-F bonds.

  • Enthalpy of Vaporization: The enthalpy of vaporization is expected to be higher than that of N-methylaniline due to increased polarity and dipole-dipole interactions imparted by the fluorine atoms.

  • Melting and Boiling Points: The melting and boiling points are predicted to be higher than those of N-methylaniline due to the increased molecular weight and stronger intermolecular forces.

These predictions provide a solid hypothesis-driven framework for the experimental determination of the thermodynamic properties of this compound.

Experimental Determination of Thermodynamic Properties

To obtain definitive thermodynamic data, a suite of thermoanalytical techniques must be employed. The following sections provide standardized protocols for the characterization of a novel organic compound like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring heat flow associated with thermal transitions in a material. It is used to determine melting point, enthalpy of fusion (ΔfusH), and heat capacity (Cp).[3][4]

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis P1 Weigh 1-5 mg of This compound P2 Hermetically seal in an aluminum pan P1->P2 I1 Place sample and reference pans in DSC cell P2->I1 I2 Purge with inert gas (e.g., Nitrogen) I1->I2 I3 Equilibrate at start temperature I2->I3 M1 Heat/Cool/Heat Cycle to erase thermal history I3->M1 M2 Ramp temperature at a controlled rate (e.g., 10 K/min) M1->M2 M3 Record heat flow vs. temperature M2->M3 A1 Determine melting point (onset temperature) M3->A1 A3 Determine Heat Capacity (Cp) from heat flow signal M3->A3 A2 Integrate peak area for Enthalpy of Fusion (ΔfusH) A1->A2

Caption: Workflow for DSC analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • To remove any prior thermal history, perform a heat-cool-heat cycle. For example, heat to 100 °C, cool to 0 °C, and then reheat.

    • For the measurement scan, heat the sample at a controlled rate (e.g., 10 K/min) through its melting transition to a temperature where it is fully liquid.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

    • The heat capacity (Cp) can be determined from the heat flow signal in a region with no thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is primarily used to assess thermal stability and decomposition temperatures.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis P1 Weigh 5-10 mg of This compound into a TGA pan I1 Place pan on the TGA microbalance P1->I1 I2 Purge with desired atmosphere (N₂ or Air) I1->I2 I3 Equilibrate at start temperature I2->I3 M1 Ramp temperature at a controlled rate (e.g., 10 K/min) I3->M1 M2 Record mass loss vs. temperature M1->M2 A1 Determine onset of decomposition temperature M2->A1 A2 Quantify mass loss at different stages A1->A2

Caption: Workflow for TGA analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.

  • Atmosphere and Program: Purge the furnace with an inert (nitrogen) or reactive (air) gas. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 K/min).

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Combustion Calorimetry

Bomb calorimetry is the classic technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. This was the method used to determine the enthalpy of formation for N-methylaniline.[1]

Logical Relationship for Enthalpy of Formation:

Hess_Law Reactants C₇H₇F₂N(l) + O₂(g) Products CO₂(g) + H₂O(l) + N₂(g) + HF(aq) Reactants->Products  ΔcH° (Experimental) Elements C(s) + H₂(g) + F₂(g) + N₂(g) Elements->Reactants ΔfH°(Reactant) (To be calculated)   Elements->Products  ΔfH°(Products) (Known values)

Caption: Determining ΔfH° via Hess's Law from combustion data.

Step-by-Step Protocol Overview:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Combustion: The bomb is filled with high-pressure pure oxygen and sealed. The sample is ignited electrically.

  • Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is measured with high precision.

  • Calculation:

    • The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

    • This value is used to determine the standard enthalpy of combustion (ΔcH°) of this compound.

    • Using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF), the standard enthalpy of formation (ΔfH°) of the compound is calculated via Hess's Law.

Computational Approaches to Thermodynamic Properties

In parallel with experimental work, modern computational chemistry offers powerful tools for predicting thermodynamic properties. Quantum mechanical methods, such as the G4 method, have been shown to provide results in excellent agreement with experimental values for molecules like N-methylaniline.[1] Such ab initio calculations can provide reliable estimates for enthalpy of formation, heat capacity, and entropy, guiding experimental efforts and providing insights into molecular stability. These methods are particularly valuable for screening large numbers of candidate molecules where experimental characterization of each would be impractical.

Safety Considerations

Based on available data, this compound is a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

Conclusion

While a complete, experimentally verified dataset of the thermodynamic properties of this compound is not yet present in the public domain, this guide has established a clear and scientifically rigorous path toward its characterization. By leveraging comparative data from analogous compounds, we can formulate strong predictions about its thermal behavior. Furthermore, the detailed experimental protocols provided herein offer a practical roadmap for researchers to generate high-fidelity data. The synergy of predictive analysis, precise experimental measurement, and computational validation will ultimately provide the comprehensive thermodynamic understanding required to unlock the full potential of this versatile chemical building block in drug discovery and materials science.

References

  • Emel'yanenko, V. N., Pimerzin, A. A., Turovtsev, V. V., & Verevkin, S. P. (2015). Benchmark Thermochemistry of N-Methylaniline. The Journal of Physical Chemistry A, 119(10), 2142–2152. [Link]

  • Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1962). Chemical thermodynamic properties of aniline. Journal of Chemical & Engineering Data, 7(2), 229–231. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20097109, this compound. Retrieved from [Link].

  • Lesbats, P., & Lichanot, A. (1987). Heat capacity of N-methylaniline between 220 and 325 K. Journal of Chemical Thermodynamics, 19(5), 459-461.
  • D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453. [Link]

  • Wikipedia contributors. (2023, December 28). Differential scanning calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthetic Utility of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3,4-difluoro-N-methylaniline

This compound is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aniline ring imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of derivative molecules to biological targets.[1][2] This guide provides an in-depth exploration of the physicochemical properties, safety considerations, and synthetic applications of this compound, complete with detailed experimental protocols for its use in key chemical transformations. The N-methyl group offers a distinct point of differentiation from its primary aniline counterpart, 3,4-difluoroaniline, influencing reactivity, solubility, and the steric profile of resulting compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.[3] These properties dictate appropriate storage, handling, and reaction conditions.

PropertyValueSource
Molecular Formula C₇H₇F₂NPubChem[3]
Molecular Weight 143.13 g/mol PubChem[3]
CAS Number 138563-54-9PubChem[3]
Appearance Combustible liquidPubChem[3]
SMILES CNC1=CC(=C(C=C1)F)FPubChem[3]
InChIKey SULGSLUIIZBEEN-UHFFFAOYSA-NPubChem[3]
Storage 2-8°C, Inert atmosphereAchmem[4]

Spectroscopic data for the parent compound, 3,4-difluoroaniline, is well-documented and provides a reference for interpreting the spectra of its N-methylated derivative.[5][6]

Critical Safety and Handling Protocols

This compound is classified as a hazardous substance and requires strict safety protocols.[3][7] Adherence to these guidelines is mandatory to ensure researcher safety and experimental integrity.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H301: Toxic if swallowed.[3]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
Skin Irritation/Sensitization H315: Causes skin irritation. H317: May cause an allergic skin reaction.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
Eye Damage H318: Causes serious eye damage.[3]P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Flammability H227: Combustible liquid.[3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

Handling Recommendations:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[4][9]

Core Applications in Pharmaceutical Synthesis

The 3,4-difluorophenyl motif is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[10][11] Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen and form crucial hydrogen bonds or dipole interactions within enzyme active sites, often enhancing potency and selectivity. This compound serves as a versatile precursor for synthesizing complex heterocyclic scaffolds that form the core of many targeted therapies.[12]

Synthesis of Kinase Inhibitor Scaffolds

A predominant application of this compound is its use in the synthesis of 4-anilinoquinazoline and related heterocyclic systems.[11] These scaffolds are central to a wide range of approved and investigational kinase inhibitors. The N-methyl group can provide steric hindrance that directs substitution reactions or can be a key interaction point itself within a protein's binding pocket. The general synthetic pathway involves the nucleophilic substitution of a halogen on a heterocyclic core.

G A This compound C Kinase Inhibitor Core Structure (e.g., N-(3,4-difluorophenyl)-N-methyl... quinazolin-4-amine) A->C SNAr Reaction (Base, Solvent, Heat) B Halogenated Heterocycle (e.g., 4-chloroquinazoline) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D Cross-Coupling (Pd Catalyst) E Final Drug Candidate D->E Deprotection / Final Step

Caption: General workflow for synthesizing kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. In this context, it acts as the amine coupling partner with various aryl or heteroaryl halides. This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of complex diarylamines that are otherwise difficult to access. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[13][14]

Detailed Experimental Protocols

The following protocols are representative examples of how this compound is employed in key synthetic transformations. Researchers should perform their own optimizations based on their specific substrates and equipment.

Protocol 1: Synthesis of N-(3,4-difluorophenyl)-N-methyl-6-iodoquinazolin-4-amine via SNAr

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 4-chloro-6-iodoquinazoline, a common intermediate in the synthesis of kinase inhibitors like Lapatinib.[13]

Materials:

  • This compound (1.0 equiv)

  • 4-chloro-6-iodoquinazoline (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous isopropanol (IPA)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-6-iodoquinazoline (1.05 equiv).

  • Add anhydrous isopropanol (approx. 10 mL per mmol of starting material).

  • Add this compound (1.0 equiv) to the suspension via syringe.

  • Add DIPEA (2.0 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Filter the resulting solid and wash with a small amount of cold isopropanol to remove residual impurities.

  • Dry the solid under vacuum to yield the desired product, N-(3,4-difluorophenyl)-N-methyl-6-iodoquinazolin-4-amine.

Expected Data for a Hypothetical Product:

AnalysisExpected Result
¹H NMR Aromatic protons (quinazoline and aniline rings), N-methyl singlet (~3.5 ppm).
¹⁹F NMR Two distinct fluorine signals in the aromatic region.
MS (ESI+) Calculated m/z for [M+H]⁺.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic aryl bromide. The choice of ligand is critical for achieving high yields, especially with electron-rich anilines.[14]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A Combine Aryl Bromide, This compound, Base (e.g., NaOtBu) B Add Pd Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat Reaction Mixture (e.g., 100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, Quench, and Extract with Organic Solvent E->F G Dry, Concentrate, and Purify via Column Chromatography F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or similar phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (e.g., 0.02 equiv), and the phosphine ligand (e.g., 0.04 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene (approx. 5-10 mL per mmol of aryl bromide).

  • Add this compound (1.2 equiv) via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylamine product.

Conclusion

This compound is a high-value, versatile reagent for introducing the difluorinated phenyl moiety into complex organic molecules. Its utility is most pronounced in the synthesis of heterocyclic cores for kinase inhibitors, where its unique electronic and steric properties can be leveraged to achieve high potency and selectivity. The protocols provided herein for SNAr and Buchwald-Hartwig amination serve as a robust starting point for researchers in drug discovery and development. Strict adherence to safety protocols is essential when handling this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20097109, this compound. Retrieved from [Link].

  • Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link].

  • Trivedi, et al. (2015). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate. Retrieved from [Link].

  • CPAchem. (2023). Safety data sheet for N-Methylaniline. Retrieved from [Link].

  • Université du Luxembourg. (2025). PubChemLite - this compound (C7H7F2N). Retrieved from [Link].

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  • Pfizer Corp. (1991). Process for preparing 3,4-difluoroaniline. Google Patents.
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  • Abidi, R., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved from [Link].

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link].

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link].

  • Gomez-Ballesteros, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link].

  • MolPort. (n.d.). 3,4-difluoro-N-[2-methyl-1-(thiophen-2-yl)propyl]aniline. Retrieved from [Link].

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link].

  • D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Retrieved from [Link].

  • Haufe, G., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-Prolines. The Journal of Organic Chemistry. Retrieved from [Link].

  • Topczewski, J. J., et al. (2017). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters. Retrieved from [Link].

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Application Notes & Protocols: 3,4-difluoro-N-methylaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, characterization, and application of 3,4-difluoro-N-methylaniline. This fluorinated aniline derivative is a critical building block in modern medicinal chemistry, valued for its role in introducing the difluorophenyl moiety into complex molecular architectures. The strategic incorporation of fluorine atoms often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] These application notes detail robust protocols for the N-methylation of 3,4-difluoroaniline, rigorous analytical quality control procedures, and a case study on its application in the synthesis of an advanced pharmaceutical intermediate.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in pharmaceutical development to modulate a compound's physicochemical and biological properties.[2] The 3,4-difluorophenyl group, in particular, offers a unique electronic signature and conformational rigidity that can lead to improved therapeutic outcomes. This compound serves as a versatile intermediate, providing a nucleophilic nitrogen for further synthetic transformations while carrying the desirable fluorinated aromatic ring. Its precursor, 3,4-difluoroaniline, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and selective serotonin reuptake inhibitors (SSRIs).[1] The N-methyl group can be a crucial component for biological activity or a handle for subsequent synthetic elaborations.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 138563-54-9[3]
Molecular Formula C₇H₇F₂N[3]
Molecular Weight 143.13 g/mol [4]
Appearance Combustible liquid[3]
Storage Store in a well-ventilated place. Keep cool. Store locked up.[5]

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

  • Hazards: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[3]

  • Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If swallowed, get emergency medical help immediately.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[5][6]

Synthesis of this compound

The most common and direct route to this compound is the N-methylation of the corresponding primary amine, 3,4-difluoroaniline. While various N-alkylation methods exist, a reductive amination approach using formaldehyde is often favored for its efficiency and selectivity.[7]

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

Detailed Protocol: N-methylation of 3,4-difluoroaniline

This protocol is adapted from established methodologies for the N-methylation of anilines.[7]

Materials:

  • 3,4-difluoroaniline

  • Formaldehyde (37% solution in water)

  • Formic acid (≥85%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluoroaniline (1 equivalent).

  • Addition of Reagents: Add formic acid (2.5 equivalents) to the flask, followed by the slow addition of formaldehyde solution (1.5 equivalents). The addition of formaldehyde may be exothermic; maintain controlled addition to manage the temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Formic Acid: Acts as both a reducing agent (in the Eschweiler-Clarke reaction mechanism) and a catalyst.

  • Excess Reagents: Using a slight excess of formaldehyde and formic acid ensures the complete conversion of the starting material.

  • Neutralization: Careful neutralization is crucial to quench the reaction and allow for the efficient extraction of the amine product into the organic phase.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_4_difluoroaniline 3,4-difluoroaniline Reaction Reductive Amination (80-90 °C, 2-4h) 3_4_difluoroaniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Formic_Acid Formic Acid Formic_Acid->Reaction Workup Neutralization (NaHCO₃) & Extraction (DCM) Reaction->Workup Purification Drying & Concentration (Optional: Distillation/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Reductive amination workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound.

Table 2: Key Analytical Methods and Expected Results

Analytical MethodParameterExpected Result
GC-MS Purity & MassPurity >98%, Molecular Ion Peak at m/z = 143.1
¹H NMR Chemical Shift & IntegrationSignals corresponding to aromatic protons and the N-methyl group with appropriate integration.
¹⁹F NMR Chemical ShiftTwo distinct signals for the fluorine atoms on the aromatic ring.
HPLC Purity & Retention TimeA single major peak with a characteristic retention time under defined conditions.[8]
FTIR Functional GroupsCharacteristic peaks for N-H stretching (if secondary amine), C-N stretching, and C-F stretching.
Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Data Interpretation:

  • The retention time of the major peak should be consistent with a reference standard.

  • The mass spectrum should show a molecular ion peak at m/z = 143, corresponding to the molecular weight of this compound.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). One notable application is in the construction of heterocyclic scaffolds found in kinase inhibitors and other targeted therapies.

Case Study: Synthesis of a Substituted Thiazole Intermediate

This section outlines a representative synthesis of an N-((2-chloro-1,3-thiazol-5-yl)methyl)-3,4-difluoro-N-methylaniline, a potential precursor for more complex APIs.

Reaction Principle:

This synthesis involves a nucleophilic substitution reaction where the secondary amine (this compound) displaces a leaving group on a chloromethylthiazole derivative.

Detailed Protocol:

Materials:

  • This compound

  • 2-chloro-5-(chloromethyl)thiazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.1 equivalents) in acetonitrile dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to afford the desired N-((2-chloro-1,3-thiazol-5-yl)methyl)-3,4-difluoro-N-methylaniline.

Synthetic Pathway Diagram

SyntheticPathway cluster_start Starting Materials cluster_reaction_step Reaction cluster_final Product Intermediate_1 This compound Reaction_Node Nucleophilic Substitution (K₂CO₃, ACN) Intermediate_1->Reaction_Node Reagent_1 2-chloro-5-(chloromethyl)thiazole Reagent_1->Reaction_Node Final_Intermediate N-((2-chloro-1,3-thiazol-5-yl)methyl)- This compound Reaction_Node->Final_Intermediate

Caption: Synthesis of a thiazole-containing pharmaceutical intermediate.

Conclusion

This compound is a strategically important intermediate for the synthesis of fluorinated pharmaceuticals. Its preparation via reductive amination is a robust and scalable method. The protocols and analytical methods detailed in these application notes provide a solid foundation for researchers to confidently utilize this valuable building block in their drug discovery and development programs. Adherence to strict safety protocols is imperative when working with this and other halogenated anilines.

References

  • Google Patents. (n.d.). CN103724295A - Method for preparing linezolid intermediate.
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  • Jakkaraj, S. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (2015, July 29). Processes for preparing linezolid - Patent 2899185.
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry.
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  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7F2N). Retrieved from [Link]

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • ACS Publications. (2018, February 15). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols | The Journal of Organic Chemistry. Retrieved from [Link]

  • Capot Chemical. (2013, September 10). material safety data sheet. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (2019, February 19). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Retrieved from [Link]

  • National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods - PMC. Retrieved from [Link]

  • National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central. Retrieved from [Link]

  • Molport. (n.d.). 3,4-difluoro-N-[2-methyl-1-(thiophen-2-yl)propyl]aniline | Molport-011-844-180. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Occupational Safety and Health Administration. (n.d.). N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure. Retrieved from [Link]

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Application Note & Protocols: Synthesis of Drug Precursors from 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced drug precursors starting from 3,4-difluoro-N-methylaniline. This versatile fluorinated aniline is a critical building block in modern medicinal chemistry, particularly for the development of quinolone-based therapeutics, including potent antibiotics and kinase inhibitors.[1][2] The presence of the difluoro substitution pattern is known to enhance metabolic stability and binding affinity, while the N-methyl group provides a key structural element for cyclization into privileged scaffolds.[1] This document details the strategic rationale, step-by-step experimental procedures, and expected outcomes for converting this compound into a core quinolone precursor, providing researchers with a robust foundation for further drug development efforts.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical development, fluorinated organic compounds hold a privileged position. The introduction of fluorine atoms into a molecule can profoundly modulate its physicochemical properties, including lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is an exemplary starting material that leverages these benefits.

The vicinal difluoro motif on the aromatic ring is a hallmark of many successful fluoroquinolone antibiotics.[3] This specific substitution pattern is crucial for binding to bacterial DNA gyrase.[3] Furthermore, the aniline functionality serves as a versatile chemical handle for constructing complex heterocyclic systems. The pre-installed N-methyl group is particularly advantageous as it directs cyclization pathways, leading directly to N-alkylated quinolone cores without the need for a separate alkylation step, thereby improving synthetic efficiency.[2] This guide focuses on the most direct and widely applicable synthetic transformation: the construction of a 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, a cornerstone precursor for a multitude of therapeutic agents.[4][5]

Safety and Handling

Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for all reagents. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Summary for this compound:

  • Toxicity: Toxic if swallowed.[6]

  • Irritation: Causes skin irritation and serious eye damage.[6]

  • Sensitization: May cause an allergic skin reaction and respiratory irritation.[6]

  • Flammability: Combustible liquid.[6]

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Core Synthetic Pathway: Gould-Jacobs Cyclization for Quinolone Scaffolds

The most robust and widely adopted method for constructing the quinolone core from an aniline derivative is the Gould-Jacobs reaction.[5] This pathway involves two primary stages:

  • Condensation: The nucleophilic aniline reacts with an electrophilic malonate derivative, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylene malonate adduct.

  • Thermal Cyclization: The adduct undergoes an intramolecular cyclization at high temperature, followed by the elimination of ethanol, to yield the bicyclic quinolone ring system.

This approach is highly effective for generating the foundational quinolone structure, which can then be further elaborated.

G cluster_workflow Overall Synthetic Workflow start Start: this compound condensation Step 1: Condensation with EMME start->condensation Diethyl Ethoxymethylenemalonate cyclization Step 2: Thermal Cyclization condensation->cyclization High-Temperature Solvent (e.g., Diphenyl Ether) hydrolysis Step 3: Saponification (Hydrolysis) cyclization->hydrolysis Base (e.g., NaOH) precursor Final Precursor: Quinolone Carboxylic Acid hydrolysis->precursor

Sources

Application Notes & Protocols: N-Methylation of 3,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methyl-3,4-difluoroaniline

3,4-Difluoroaniline is a critical structural motif in modern chemistry, serving as a versatile precursor in the synthesis of a wide array of high-value compounds.[1] Its applications span pharmaceutical development, particularly in creating drugs for neurological disorders, as well as in the formulation of advanced agrochemicals and stable industrial dyes.[1][2] The strategic introduction of a methyl group to the nitrogen atom to form N-methyl-3,4-difluoroaniline can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets—a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[3]

However, the synthesis of N-methylated anilines is not without its challenges. The primary objectives are to achieve high selectivity for the mono-methylated product and to prevent over-methylation, which can lead to the formation of the N,N-dimethylated product or even quaternary ammonium salts.[3] This guide provides an in-depth analysis of several robust protocols for the N-methylation of 3,4-difluoroaniline, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide methodology selection.

Strategic Overview of N-Methylation Methodologies

The selection of an appropriate N-methylation strategy depends on factors such as substrate reactivity, desired selectivity, scale, and tolerance to hazardous reagents. Below is a comparative summary of the protocols detailed in this guide.

Methodology Primary Reagents Key Advantages Primary Disadvantages Typical Yield
Protocol 1: Eschweiler-Clarke Reaction Formaldehyde, Formic AcidExcellent selectivity for tertiary amines (N,N-dimethylation), avoids quaternary salts, cost-effective.[4][5]Requires elevated temperatures (80-100 °C), acidic conditions may not suit all substrates.[6][7]>80%
Protocol 2: Reductive Amination (Hydride) Formaldehyde, NaBH₃CN or NaBH₄Milder conditions than Eschweiler-Clarke, high selectivity, tolerates various functional groups.[4][8]NaBH₃CN is toxic, requires careful pH control.70-95%
Protocol 3: Direct Alkylation (Classic) Dimethyl Sulfate or Methyl IodideHighly reactive, suitable for less nucleophilic anilines.Highly toxic and carcinogenic reagents[9][10][11], risk of over-methylation[3], requires a base.Variable, 40-90%
Protocol 4: Green Methylation (DMC) Dimethyl Carbonate (DMC)Low toxicity, environmentally benign, cost-effective.[9][12][13]Requires high temperatures (e.g., 180 °C) and often a catalyst, slower reaction rates.[12]60-91%

Detailed Application Notes and Protocols

Protocol 1: The Eschweiler-Clarke Reaction

This classic reaction is a one-pot reductive amination that exhaustively methylates a primary amine to its tertiary (N,N-dimethyl) derivative using an excess of formaldehyde and formic acid.[7][14] A key advantage is its inability to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion intermediate.[4][15]

Causality and Mechanism: The reaction begins with the nucleophilic attack of the aniline on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[6] Formic acid serves as the hydride source, reducing the iminium ion to the N-methylaniline.[3] The process repeats with a second molecule of formaldehyde and formic acid to yield the N,N-dimethyl product. The irreversible loss of carbon dioxide gas drives the reaction to completion.[4]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke N,N-dimethylation Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation Aniline Ar-NH₂ (3,4-Difluoroaniline) Iminium1 [Ar-NH=CH₂]⁺ (Iminium Ion) Aniline->Iminium1 + H⁺, - H₂O + Formaldehyde1 CH₂O Formaldehyde1->Iminium1 N_Methyl Ar-NHCH₃ (N-Methyl Product) Iminium1->N_Methyl Reduction Iminium2 [Ar-N(CH₃)=CH₂]⁺ (Iminium Ion) N_Methyl->Iminium2 + H⁺, - H₂O + Formaldehyde2 CH₂O Formaldehyde2->Iminium2 NN_Dimethyl Ar-N(CH₃)₂ (N,N-Dimethyl Product) Iminium2->NN_Dimethyl Reduction HCOOH1 HCOOH HCOOH1->Iminium1 Hydride Transfer CO2_1 CO₂ HCOOH1->CO2_1 HCOOH2 HCOOH HCOOH2->Iminium2 Hydride Transfer CO2_2 CO₂ HCOOH2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluoroaniline (1.0 eq).

  • Reaction Setup: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.5 eq). Note: The order of addition is important to control the initial exotherm.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of crushed ice.

  • Workup - Basification: Basify the aqueous solution to a pH of ~11 by the slow addition of 2M sodium hydroxide (NaOH) solution. This step neutralizes the formic acid and deprotonates the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3,4-difluoroaniline.

  • Purification: Purify the crude product via column chromatography on silica gel.

Safety: 3,4-difluoroaniline can cause skin and eye irritation.[16] Formic acid is corrosive. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[16][17]

Protocol 2: Reductive Amination with Formaldehyde and Sodium Cyanoborohydride

This method is a milder alternative to the Eschweiler-Clarke reaction and is particularly useful for achieving selective N-monomethylation by carefully controlling the stoichiometry of formaldehyde.[8] Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in acidic aqueous solutions and reduces iminium ions much faster than it reduces aldehydes or ketones.[4]

Causality and Mechanism: The aniline and formaldehyde first form an iminium ion in situ, similar to the Eschweiler-Clarke reaction. The key difference is the reducing agent. NaBH₃CN then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the methylated amine.[8] Controlling the formaldehyde to 1.0 equivalent favors the mono-methylated product.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3,4-difluoroaniline (1.0 eq) in acetonitrile (MeCN).

  • Reaction Setup: To this solution, add aqueous formaldehyde (37%, 1.05 eq).

  • pH Adjustment: Add acetic acid (AcOH) to adjust the pH to approximately 5-6. This is crucial for both iminium ion formation and the stability/reactivity of NaBH₃CN.

  • Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise to control gas evolution and the exotherm.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Workup - Quenching: Carefully quench the reaction by adding water.

  • Workup - Basification and Extraction: Adjust the pH to >9 with 1M NaOH. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate N-methyl-3,4-difluoroaniline.

Safety: Sodium cyanoborohydride is highly toxic. Acidic workup can generate highly toxic hydrogen cyanide (HCN) gas. Always perform quenching and pH adjustments in a well-ventilated fume hood.

Protocol 3: Direct Alkylation with Dimethyl Sulfate

Direct alkylation using powerful electrophiles like dimethyl sulfate is a traditional method for N-methylation.[18] It proceeds via an Sₙ2 mechanism. While effective, this method carries significant safety risks and can lead to a mixture of mono-, di-methylated, and quaternary ammonium salt products.[3][12]

Causality and Mechanism: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in a classic Sₙ2 reaction.[9] A base is required to neutralize the sulfuric acid byproduct and to deprotonate the resulting ammonium intermediate, regenerating the nucleophilic amine for a potential second alkylation.

Direct_Alkylation_Mechanism Direct Alkylation (Sₙ2) Mechanism cluster_alkylation Mono-methylation Aniline Ar-NH₂ TransitionState1 [Ar-NH₂---CH₃---OSO₃CH₃]‡ Aniline->TransitionState1 DMS (CH₃)₂SO₄ (Dimethyl Sulfate) DMS->TransitionState1 Intermediate1 [Ar-NH₂CH₃]⁺ TransitionState1->Intermediate1 Sₙ2 Attack N_Methyl Ar-NHCH₃ Intermediate1->N_Methyl - H⁺ + Base1 Base Base1->Intermediate1 BaseH1 Base-H⁺ Base1->BaseH1

Caption: Sₙ2 mechanism for direct N-methylation using dimethyl sulfate.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3,4-difluoroaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetone or DMF in a three-neck flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add dimethyl sulfate (1.1 eq) dropwise via a syringe or dropping funnel. Extreme caution is required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.

  • Workup - Quenching: Quench the reaction by carefully adding a concentrated solution of aqueous ammonia. This will destroy any unreacted dimethyl sulfate.[9]

  • Workup - Extraction: Add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography.

Safety: Dimethyl sulfate is extremely toxic, corrosive, and a probable human carcinogen.[10][11] It is readily absorbed through the skin, and toxic effects can be delayed.[11][19] This protocol must be performed only by trained personnel in a high-performance fume hood. Use of heavy-duty nitrile or neoprene gloves over disposable nitrile gloves is recommended. A dedicated quenching bath (e.g., concentrated ammonia) for all contaminated glassware and equipment is essential.

General Workflow and Decision Making

Choosing the right protocol is a critical step that balances efficiency, safety, and selectivity. The following workflow provides a logical decision-making process for the N-methylation of 3,4-difluoroaniline.

Decision_Workflow Start Start: N-Methylate 3,4-Difluoroaniline Goal Desired Product? Start->Goal Mono Mono-methylated (Ar-NHCH₃) Goal->Mono Mono Di Di-methylated (Ar-N(CH₃)₂) Goal->Di Di SafetyCheck Tolerate Hazardous Reagents? Mono->SafetyCheck Proto1 Protocol 1: Eschweiler-Clarke (Excess Reagents) Di->Proto1 Proto2 Protocol 2: Reductive Amination (Hydride) (Stoichiometric CH₂O) Proto3 Protocol 3: Direct Alkylation (DMS/MeI) (Careful Stoichiometry) Proto4 Protocol 4: Green Methylation (DMC) SafetyCheck->Proto3 Yes TempCheck Substrate Stable at High Temp? SafetyCheck->TempCheck No TempCheck->Proto2 No TempCheck->Proto4 Yes

Caption: Decision workflow for selecting an N-methylation protocol.

Purification and Characterization

Purification: Regardless of the method, the crude product will likely contain unreacted starting material, di-methylated byproduct (in the case of mono-methylation attempts), and other impurities. Column chromatography is the most common method for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10-15%) is typically effective for separating the non-polar aniline starting material from the slightly more polar N-methylated products.

Characterization: The identity and purity of the final product, N-methyl-3,4-difluoroaniline, should be confirmed using standard analytical techniques.

  • HPLC/LC-MS: To assess purity and confirm the molecular weight of the product. Mixed-mode chromatography combining reversed-phase and ion-exchange can be particularly effective for separating aniline derivatives.[20]

  • ¹H NMR (Proton NMR): Look for a characteristic singlet for the N-methyl protons (N-CH₃) typically appearing around 2.8-3.0 ppm and a broad singlet for the N-H proton.

  • ¹⁹F NMR (Fluorine NMR): Confirm the presence and coupling of the two fluorine atoms on the aromatic ring.

  • ¹³C NMR (Carbon NMR): Look for the N-methyl carbon signal around 30-35 ppm.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5788. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Fumagalli, G., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Deng, W., & Lin, B.-L. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Dimethyl sulfate. Retrieved from [Link]

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  • Ke, T., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry. Retrieved from [Link]

  • Bakala, L. F., et al. (2014). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • PubMed. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Retrieved from [Link]

  • ResearchGate. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

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  • SciSpace. (1982). Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent developments in reductive N-methylation with base-metal catalysts. Retrieved from [Link]

  • Reddit. (2023). Scared to use dimethyl sulfate for methylation reactions. Retrieved from [Link]

  • Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry. Retrieved from [Link]

  • Borah, R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (2021). Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines. Retrieved from [Link]

  • ACS Publications. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Integration of 3,4-Difluoro-N-methylaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 3,4-difluoro-N-methylaniline as a pivotal intermediate in the synthesis of next-generation crop protection agents. The inclusion of fluorine atoms and an N-methyl group on an aniline scaffold offers a unique combination of properties that can enhance the biological efficacy, metabolic stability, and overall performance of agrochemicals.[1] This guide will explore a representative synthetic pathway to a novel diamide insecticide, underscoring the versatility of this fluorinated building block.

Introduction: The Role of Fluorinated Anilines in Agrochemical Innovation

Fluorinated organic compounds have become indispensable in modern agrochemical research and development. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, often leading to increased potency, greater metabolic stability, and improved transport characteristics within the target pest or plant.[1] Anilines, in particular, serve as crucial scaffolds for a wide range of herbicides, fungicides, and insecticides.[2][3]

This compound is an attractive, yet underexplored, building block for the synthesis of novel agrochemicals. The vicinal difluoro substitution pattern on the aromatic ring can enhance binding affinity to target proteins and increase the compound's resistance to oxidative metabolism. The N-methyl group can further modulate the molecule's lipophilicity and steric profile, which are critical parameters for optimizing biological activity and systemicity within plants.

This guide will focus on the application of this compound in the synthesis of a novel, representative N-phenyl anthranilic diamide insecticide. The anthranilic diamides are a major class of modern insecticides that act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis in target pests.[4]

Synthetic Strategy: A Pathway to a Novel Diamide Insecticide

The overall synthetic strategy involves a multi-step process, beginning with the N-methylation of 3,4-difluoroaniline, followed by the construction of a substituted anthranilic acid intermediate, and culminating in the coupling with a pyrazole carboxylic acid to yield the final diamide insecticide.

Synthetic_Workflow A 3,4-Difluoroaniline B This compound A->B Step 1: N-Methylation C Substituted Anthranilic Acid Intermediate B->C Step 2: Anthranilic Acid Formation D Novel Diamide Insecticide C->D Step 3: Amide Coupling P Pyrazole Carboxylic Acid P->D

Figure 1: Proposed synthetic workflow for a novel diamide insecticide.

Part I: Synthesis of the Key Intermediate: this compound

The first critical step is the selective N-monomethylation of 3,4-difluoroaniline. While various methods exist for the N-methylation of anilines, the use of dimethyl sulfate in the presence of a base is a robust and scalable approach.[5][6]

Protocol 1: N-Methylation of 3,4-Difluoroaniline

Objective: To synthesize this compound from 3,4-difluoroaniline.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3,4-Difluoroaniline3863-11-4129.11 g/mol 12.91 g (0.10 mol)
Dimethyl sulfate77-78-1126.13 g/mol 13.87 g (0.11 mol)
Sodium bicarbonate144-55-984.01 g/mol 12.60 g (0.15 mol)
Acetone67-64-158.08 g/mol 250 mL
Ethyl acetate141-78-688.11 g/mol For extraction
Hexane110-54-386.18 g/mol For extraction
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04 g/mol For drying

Instrumentation:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add 3,4-difluoroaniline (12.91 g, 0.10 mol) and sodium bicarbonate (12.60 g, 0.15 mol) to 250 mL of acetone.

  • Addition of Methylating Agent: Stir the suspension at room temperature. Slowly add dimethyl sulfate (13.87 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bicarbonate and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow liquid

  • Purity (GC-MS): >98%

Part II: Synthesis of the Anthranilic Acid Intermediate

The next stage involves the formation of a substituted anthraniloyl scaffold. This can be achieved through a directed ortho-lithiation of the N-protected aniline, followed by carboxylation.

Protocol 2: Synthesis of 2-Amino-5,6-difluoro-N-methylbenzamide (Hypothetical Intermediate)

Objective: To synthesize a key anthranilic acid derivative from this compound. This protocol is based on established methods for the synthesis of anthranilic acids.[7][8]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound138563-54-9143.14 g/mol 14.31 g (0.10 mol)
n-Butyllithium (2.5 M in hexanes)109-72-864.06 g/mol 44 mL (0.11 mol)
Dry Carbon Dioxide (gas or solid)124-38-944.01 g/mol Excess
Dry Tetrahydrofuran (THF)109-99-972.11 g/mol 300 mL
Hydrochloric acid (1 M)7647-01-036.46 g/mol For acidification
Diethyl ether60-29-774.12 g/mol For extraction

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (14.31 g, 0.10 mol) in 250 mL of dry THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by bubbling an excess of dry carbon dioxide gas through the solution or by carefully adding crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Add 100 mL of water to the reaction mixture. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylamino)-4,5-difluorobenzoic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure anthranilic acid intermediate.

Part III: Final Amide Coupling to Yield the Diamide Insecticide

The final step is the coupling of the synthesized anthranilic acid with a suitable pyrazole carboxylic acid, a common moiety in diamide insecticides.[9][10]

Figure 2: Amide coupling reaction.

Protocol 3: Amide Bond Formation

Objective: To synthesize the final novel diamide insecticide via amide coupling.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-(methylamino)-4,5-difluorobenzoic acid(from Protocol 2)187.14 g/mol 1.87 g (0.01 mol)
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid500008-45-7 (related)304.45 g/mol 3.04 g (0.01 mol)
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.70 g/mol 2.30 g (0.012 mol)
HOBt (1-Hydroxybenzotriazole)2592-95-2135.13 g/mol 1.62 g (0.012 mol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 2.59 g (0.02 mol)
Dichloromethane (DCM)75-09-284.93 g/mol 100 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-(methylamino)-4,5-difluorobenzoic acid (1.87 g, 0.01 mol) and the pyrazole carboxylic acid (3.04 g, 0.01 mol) in 100 mL of dry DCM.

  • Addition of Coupling Agents: Add HOBt (1.62 g, 0.012 mol) and DIPEA (2.59 g, 0.02 mol) to the solution and stir for 10 minutes at room temperature.

  • Initiation of Coupling: Add EDCI (2.30 g, 0.012 mol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure novel diamide insecticide.

Conclusion

These application notes demonstrate a viable and strategic synthetic pathway for the incorporation of this compound into a novel diamide insecticide. The protocols provided are based on established and reliable chemical transformations, offering a solid foundation for the development of new agrochemical entities. The unique electronic and steric properties imparted by the this compound moiety present a promising avenue for the discovery of next-generation crop protection agents with enhanced efficacy and favorable metabolic profiles.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boosting Crop Yields: The Role of 2,4-Difluoroaniline in Agrochemicals. Retrieved from [Link]

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  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1731-1738.
  • ResearchGate. (n.d.). Synthesis route of chlorantraniliprole derivatives containing indane and its analogs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018).
  • PrepChem.com. (n.d.). Synthesis of anthranilic acid. Retrieved from [Link]

  • Lundgren, S. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. KTH Royal Institute of Technology.
  • Prashad, M., et al. (2003).
  • Shafi, S., et al. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(7), 514-547.
  • MacMillan, J. (2012).
  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Retrieved from [Link]

  • Shen, T. Y. (1968). U.S. Patent No. 3,413,313. Washington, DC: U.S.
  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.

Sources

Application Notes & Protocols: 3,4-Difluoro-N-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 3,4-difluoro-N-methylaniline in the field of materials science. It explores the synthesis, fundamental properties, and wide-ranging applications of this fluorinated aniline derivative. The focus is on its significant role in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an essential building block in medicinal chemistry. The protocols provided offer comprehensive, step-by-step methodologies, supported by scientific principles to ensure clarity and reproducibility.

Introduction: The Importance of Fluorinated Anilines in Modern Materials

The unique characteristics of fluorine, such as its high electronegativity and the ability to form strong carbon-fluorine bonds, make it a highly valuable element in the design of functional organic materials. The strategic placement of fluorine atoms onto an aniline structure, as seen in this compound, can greatly alter the electronic properties and metabolic stability of the resulting molecules. These modifications are highly desirable in materials science and medicinal chemistry, often leading to better device performance and improved drug characteristics.[1][2]

This compound is a key intermediate in the synthesis of various advanced materials.[1] Its difluorinated phenyl ring and N-methyl group offer a unique combination of electron-withdrawing effects and structural properties that influence molecular arrangement and charge transport in organic electronic devices.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇F₂N[3]
Molecular Weight 143.13 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 198-200 °C
Density 1.21 g/cm³
Solubility Soluble in most organic solvents
Synthesis Protocol: Reductive Amination of 3,4-Difluoroaniline

A prevalent and efficient method for synthesizing this compound is the reductive amination of 3,4-difluoroaniline using formaldehyde.

Workflow Diagram: Synthesis of this compound

G A 3,4-Difluoroaniline D Reaction Mixture (Methanol) A->D B Formaldehyde B->D C Sodium Borohydride (NaBH4) E Stirring at 0 °C to RT C->E D->E Addition of NaBH4 F Quenching (Water) E->F G Extraction (Organic Solvent) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: A typical workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,4-difluoroaniline (1.0 equivalent) in methanol under an inert atmosphere.

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (1.2 equivalents) to the flask.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Slowly add sodium borohydride (1.5 equivalents) in portions.

    • Rationale: The portion-wise addition of the reducing agent helps to control the reaction temperature and prevent the formation of byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the reaction.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Organic Electronics

The distinct electronic properties conferred by the two fluorine atoms make this compound a valuable precursor for materials in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the design of OLED materials, particularly for hole-transporting layers, the electron-withdrawing nature of the fluorine atoms in this compound can lower the Highest Occupied Molecular Orbital (HOMO) energy level of derived molecules.[4] This can result in:

  • Improved Charge Injection: A lower HOMO level can facilitate more efficient injection of holes from the anode.[4]

  • Enhanced Stability: The high strength of the C-F bond can contribute to the overall thermal and chemical stability of the material, leading to longer device operational lifetimes.[5]

Conceptual Workflow: Integration into a Hole-Transporting Material (HTM)

G A This compound C Cross-Coupling Reaction A->C B Aromatic Core B->C D Purification & Characterization C->D E Novel Hole-Transporting Material D->E F Device Fabrication E->F G OLED Device F->G

Caption: A generalized workflow for synthesizing an HTM using this compound.

Organic Photovoltaics (OPVs)

In the field of OPVs, this compound can be used to synthesize both donor and acceptor materials. The inclusion of fluorine atoms can influence the molecular energy levels and the morphology of the active layer, which are critical factors in the power conversion efficiency of an OPV device.[6][7]

  • Energy Level Modification: The electron-withdrawing fluorine atoms can lower the HOMO level of donor polymers, potentially leading to a higher open-circuit voltage.

  • Morphology Influence: Fluorine atoms can promote favorable intermolecular interactions, which can influence the molecular packing and phase separation in the bulk heterojunction (BHJ) active layer, leading to more efficient charge generation and transport.

Role in Medicinal Chemistry

This compound also serves as a valuable building block in the synthesis of pharmaceutical compounds. The difluoro substitution is often used to:

  • Block Metabolic Oxidation: Fluorine atoms can block sites on the aromatic ring that are prone to metabolic oxidation, thereby improving the stability and pharmacokinetic profile of a drug candidate.[1]

  • Modulate Acidity: The electron-withdrawing properties of fluorine can lower the pKa of the aniline nitrogen, which can affect a drug's solubility and its interaction with biological targets.

  • Enhance Binding Affinity: The C-F bond can participate in favorable interactions with biological targets, potentially leading to increased binding affinity and potency.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For comprehensive safety information, refer to the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile and important building block in materials science and medicinal chemistry. Its unique electronic properties, a result of its difluoro substitution, enable the rational design of advanced materials with customized functionalities. The protocols and information in this guide are intended to support the effective use of this compound in developing next-generation organic electronic devices and therapeutic agents.

Sources

Application Note & Protocols: Strategic Derivatization of 3,4-Difluoro-N-methylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Difluoro-N-methylaniline is a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique electronic and structural properties, conferred by the difluoro substitution pattern on the aromatic ring and the secondary N-methyl group, offer a versatile platform for a range of chemical transformations. This guide provides an in-depth exploration of key derivatization reactions for this compound, including N-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling. Each section elucidates the underlying chemical principles, offers expert insights into reaction optimization, and presents detailed, field-proven protocols designed for immediate application by researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of this compound

The 3,4-difluorophenyl moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The fluorine atoms often enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The N-methylaniline substructure provides a reactive handle for introducing further molecular complexity.

This document serves as a technical guide to unlock the synthetic potential of this valuable intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just recipes, but self-validating systems for achieving high-yield, high-purity derivatives.

Molecular Structure and Properties:

  • Formula: C₇H₇F₂N[4]

  • Molecular Weight: 143.13 g/mol [4]

  • Appearance: Colorless to pale yellow liquid[3]

  • Key Features: A nucleophilic secondary amine and an electron-rich aromatic ring, modulated by the inductive effect of two fluorine atoms.

N-Acylation: Synthesis of Functional Amides

N-acylation is a fundamental transformation that converts the secondary amine of this compound into a stable amide. This reaction is not only a robust method for protecting the amine group but is also a primary route for synthesizing bioactive amide-containing molecules.[5] The resulting tertiary amides are often key structural motifs in pharmacologically active compounds.

Scientific Rationale: The reaction proceeds via the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The choice of acylating agent, solvent, and base (if required) is critical for achieving high yields and minimizing side reactions. For secondary amines like this compound, the reaction is typically rapid and efficient.

Protocol 2.1: Synthesis of N-(3,4-Difluorophenyl)-N-methylacetamide

This protocol details the reaction with acetic anhydride, a common and cost-effective acylating agent.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (optional, as solvent and acid scavenger) or an inert solvent like Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.43 g, 10 mmol) in dichloromethane (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (e.g., 1.22 g, 12 mmol) dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of pyridine or DMAP can be added, or pyridine can be used as the solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL) to neutralize excess acetic anhydride and any acetic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.

Data Presentation: N-Acylation Reaction Parameters

Acylating AgentBase/SolventTypical TimeYieldNotes
Acetic AnhydrideDCM or neat1-3 h>95%Highly efficient; can be run without solvent.[6]
Acetyl ChloridePyridine or DCM/Et₃N1-2 h>95%Highly reactive; requires a base to scavenge HCl.
Benzoyl ChloridePyridine or DCM/Et₃N2-4 h>90%Forms the corresponding benzamide derivative.
Fatty Acid ChloridesDCM/Et₃N3-6 h80-95%Used to introduce long alkyl chains for modulating lipophilicity.[7]

Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification start_aniline This compound reaction Combine in Solvent (DCM) Stir at 0°C to RT Monitor by TLC start_aniline->reaction start_acyl Acylating Agent (e.g., Acetic Anhydride) start_acyl->reaction workup 1. Quench (NaHCO₃) 2. Extract (DCM) 3. Dry (MgSO₄) reaction->workup purify Concentrate & Purify (Chromatography/Recrystallization) workup->purify product N-Acyl Derivative purify->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(X) ox_add->pd_complex lig_exch Amine Binding & Deprotonation pd_complex->lig_exch amide_complex L₂Pd(II)(Ar)(NR'R'') lig_exch->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->ox_add amine R'R''NH + Base amine->lig_exch product Ar-NR'R'' product->red_elim

Sources

The Strategic Incorporation of 3,4-Difluoro-N-methylaniline in Modern Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the role and application of the 3,4-difluoro-N-methylaniline moiety in the development of targeted kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale, synthetic protocols, and structure-activity relationship (SAR) insights that underscore the significance of this particular chemical scaffold. We will use the FDA-approved MEK inhibitor, Trametinib, as a central case study to illustrate these principles in practice.

Introduction: The Rationale for Fluorination and N-Methylation in Kinase Inhibitors

The development of small molecule kinase inhibitors remains a cornerstone of modern oncology and immunology research.[1][2][3] The ATP-binding pocket of kinases, while a validated target, presents a significant challenge for achieving selectivity due to its high conservation across the kinome.[2][4] Medicinal chemistry strategies, therefore, rely on subtle yet impactful modifications to inhibitor scaffolds to enhance potency, selectivity, and pharmacokinetic (PK) properties. The this compound moiety has emerged as a valuable component in this endeavor for several key reasons:

  • Enhanced Metabolic Stability: The introduction of fluorine atoms at metabolically labile positions on an aromatic ring can block oxidative clearance, thereby increasing the drug's half-life and oral bioavailability.[5][6]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility, membrane permeability, and ionization state.[6][7]

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, such as with the carbonyls of amino acid residues, and can displace water molecules from the binding site, leading to a favorable entropic contribution to binding affinity.[6][7]

  • N-Methylation for Optimized Interactions: The N-methyl group can provide additional van der Waals interactions within the binding pocket and can prevent the formation of undesirable hydrogen bonds that might lead to off-target effects. It also can improve metabolic stability and cell permeability.

Case Study: Trametinib (Mekinist®), a Potent MEK1/2 Inhibitor

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[8][9] Dysregulation of this pathway is a critical factor in the proliferation of various cancers, including melanoma.[8][9] The chemical structure of Trametinib prominently features the this compound moiety, which is crucial for its activity and drug-like properties.

The RAS/RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK1/2 in this critical oncogenic pathway and the point of intervention for Trametinib.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Phosphorylation MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Activation Trametinib Trametinib Trametinib->MEK1_2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of Trametinib.

Synthesis Protocol: Incorporation of this compound

The synthesis of Trametinib involves a multi-step process where the this compound core is coupled with a complex heterocyclic system. Below is a representative, generalized protocol based on published synthetic routes.[10][11][12]

Synthetic Workflow Overview

Caption: Generalized synthetic workflow for a Trametinib-like kinase inhibitor.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize a Trametinib analog via the condensation of key intermediates.

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Intermediate 1)

  • Pyridotrione derivative (Intermediate 2)

  • N-(3-aminophenyl)acetamide

  • Sodium methoxide (NaOMe)

  • Tetrahydrofuran (THF), Methanol (MeOH)

  • Sodium dithionite (Na2S2O4)

  • Acetic anhydride (Ac2O)

  • Pyridine, Chloroform (CHCl3)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Condensation to form the Pyrido[4,3-d]pyrimidine Core:

    • To a solution of N-(3-aminophenyl)acetamide in a suitable solvent such as dimethylacetamide (DMA), add the pyridotrione derivative (Intermediate 2) and a non-nucleophilic base (e.g., 2,6-lutidine).

    • Heat the reaction mixture at 130 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Purify the crude product by column chromatography to yield the condensed intermediate.

  • Rearrangement Reaction:

    • Dissolve the product from the previous step in a mixture of THF and MeOH.

    • Add a solution of sodium methoxide in methanol and heat the mixture to reflux (approx. 80 °C).

    • Monitor the rearrangement to the thermodynamically more stable pyrido[4,3-d]pyrimidine isomer.

    • After completion, neutralize the reaction, remove the solvents under reduced pressure, and purify the product.

  • Nitro Group Reduction:

    • Dissolve the rearranged product in a mixture of DMF and water.

    • Add sodium dithionite (Na2S2O4) portion-wise while maintaining the temperature.

    • Heat the reaction to 90 °C until the reduction of the nitro group to an amine is complete.

    • Cool the reaction and extract the product into an organic solvent. Wash, dry, and concentrate to obtain the crude amine.

  • Final Acetylation:

    • Dissolve the crude amine in a mixture of pyridine and chloroform.

    • Cool the solution in an ice bath and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until acetylation is complete.

    • Perform an aqueous workup, extract the product, and purify by recrystallization or chromatography to obtain the final Trametinib analog.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the difluoro and N-methyl groups on the aniline ring is critical for the inhibitory activity of this class of compounds. The following table summarizes key SAR principles derived from the literature on kinase inhibitors.[13][14][15][16]

Position/ModificationObservationRationale
3,4-Difluoro Substitution Generally enhances potency compared to non-fluorinated or mono-fluorinated analogs.The electron-withdrawing nature of fluorine can modulate the electronics of the aniline ring, potentially improving hinge-binding interactions. Also blocks metabolic oxidation.[5][6]
2-Fluoro Substitution Often well-tolerated and can contribute to potency.Can form favorable interactions within the ATP binding pocket.[14]
N-Methylation Typically more potent than the corresponding N-H analog.The methyl group can occupy a small hydrophobic pocket, improving binding affinity. It also prevents potential hydrogen bond donation that could be detrimental to selectivity and enhances membrane permeability.
Other Aniline Substitutions Small, lipophilic groups (e.g., halogens, methyl) are generally preferred at the 4'-position.Larger groups can cause steric clashes within the binding site, reducing potency.[14]
Lack of Fluorination Reduced metabolic stability and often lower potency.The unsubstituted phenyl ring is more susceptible to cytochrome P450-mediated oxidation.

Conclusion

The this compound moiety is a privileged scaffold in the design of modern kinase inhibitors, exemplified by the clinical success of Trametinib. Its incorporation offers a multifaceted approach to optimizing drug candidates by enhancing metabolic stability, modulating physicochemical properties for improved pharmacokinetics, and fine-tuning binding interactions to achieve high potency and selectivity. The synthetic protocols, while complex, are well-established and provide a clear path for the development of novel inhibitors targeting various kinases. The principles and protocols outlined in this guide serve as a valuable resource for researchers dedicated to the discovery of next-generation targeted therapies.

References

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Institutes of Health.[Link]

  • Trametinib Dimethyl Sulfoxide. Drugs of the Future.[Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health.[Link]

  • Method for synthesizing trametinib key intermediate.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health.[Link]

  • A method of synthesis Trimetinib key intermediate.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository.[Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

  • Cancer epigenetics drug discovery and development: the challenge of hitting the mark. Journal of Clinical Investigation.[Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.[Link]

  • This compound. PubChem.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.[Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed.[Link]

  • Evolution of Small Molecule Kinase Drugs. National Institutes of Health.[Link]

  • Novel FGFR Inhibitor Combined with Radiotherapy Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death Improving Anti-Tumor Activity. ACS Publications.[Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. PubMed.[Link]

Sources

Application Notes and Protocols: The Strategic Use of 3,4-difluoro-N-methylaniline in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the array of fluorinated building blocks, 3,4-difluoro-N-methylaniline stands out as a particularly valuable synthon for the construction of a diverse range of bioactive compounds. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

The 3,4-difluoro substitution pattern on the aniline ring is not merely an arbitrary choice; it is a deliberate design element that can enhance a molecule's metabolic stability by blocking potential sites of oxidation. Furthermore, the fluorine atoms can modulate the pKa of the aniline nitrogen and engage in favorable electrostatic interactions within the target protein's binding site, often leading to increased potency and selectivity. The N-methyl group, in turn, can provide steric bulk, influence conformation, and serve as a handle for further synthetic elaboration. This guide will delve into the practical applications of this versatile building block, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Application I: Synthesis of Kinase Inhibitors - A Case Study in PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A number of potent and selective PI3K/mTOR inhibitors feature a substituted aniline moiety, and this compound represents an excellent starting point for the synthesis of such compounds.

Rationale for Use in Kinase Inhibitors

The 3,4-difluorophenyl group can be instrumental in achieving high potency in kinase inhibitors. The electron-withdrawing nature of the fluorine atoms can influence the electron density of the aniline nitrogen, which is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. Moreover, the fluorine atoms can form favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding pocket, further anchoring the inhibitor and enhancing its affinity.

Representative Synthesis of a PI3K/mTOR Inhibitor Core

The following protocol is a representative example of how this compound can be incorporated into a core scaffold common to many kinase inhibitors, inspired by the synthesis of potent PI3K/mTOR inhibitors like Omipalisib (GSK2126458).[1] This protocol details a key Buchwald-Hartwig amination step, a cornerstone of modern C-N bond formation.[2]

Experimental Protocol: Buchwald-Hartwig Coupling of this compound with a Chloropyrimidine Core

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic 2-chloro-4-aminopyrimidine core, a common intermediate in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 2-chloro-4-aminopyrimidine derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas supply

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-4-aminopyrimidine derivative (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask, followed by this compound (1.0 eq).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(3,4-difluorophenyl)-N-methyl-4-aminopyrimidine derivative.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
This compound143.141.0
2-chloro-4-aminopyrimidine(Varies)1.2
Pd₂(dba)₃915.720.05
Xantphos578.680.1
Cesium Carbonate325.822.0
Product (Varies) -

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Start Combine Reactants: - 2-chloro-4-aminopyrimidine - Cs2CO3 - Xantphos - this compound - Dioxane Degas Degas with Nitrogen Start->Degas Add_Catalyst Add Pd2(dba)3 Degas->Add_Catalyst Heat Heat to 100°C (12-18h) Add_Catalyst->Heat Workup Cool, Dilute, Filter through Celite Heat->Workup Purify Column Chromatography Workup->Purify Product Purified Product: N-(3,4-difluorophenyl)-N-methyl -4-aminopyrimidine derivative Purify->Product

Buchwald-Hartwig Amination Workflow
Structure-Activity Relationship (SAR) Insights

The this compound moiety provides a platform for extensive SAR exploration. Modifications to the pyrimidine core, as well as further substitutions on the aniline ring (if synthetically feasible), can be systematically evaluated to optimize kinase inhibitory activity and selectivity. The N-methyl group can be replaced with other alkyl or functionalized groups to probe the steric and electronic requirements of the binding pocket.

Application II: Building Blocks for Agrochemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. Fluorinated compounds are increasingly prevalent in modern herbicides, fungicides, and insecticides due to their enhanced efficacy and metabolic stability. The parent compound, 3,4-difluoroaniline, is a known intermediate in the synthesis of various agrochemicals.[3] By extension, the N-methylated derivative serves as a valuable building block for creating novel active ingredients with potentially improved properties.

Rationale for Use in Agrochemicals

In the context of agrochemicals, the 3,4-difluorophenyl group can contribute to:

  • Increased Potency: The fluorine atoms can enhance binding to the target enzyme or receptor in the pest or weed.

  • Metabolic Stability: The strong C-F bonds can resist metabolic degradation in the target organism and the environment, leading to longer-lasting activity.

  • Favorable Physicochemical Properties: Fluorine substitution can influence lipophilicity and membrane permeability, which are critical for uptake and transport within the target organism.

Representative Synthetic Application: Synthesis of a Hypothetical Fungicide

A common scaffold in modern fungicides is the pyrazole carboxamide. The following is a representative protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide, where this compound is coupled with a pyrazole carboxylic acid derivative.

Experimental Protocol: Amide Coupling to Form a Pyrazole Carboxamide

Materials:

  • This compound (1.0 eq)

  • 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas supply

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a dry, nitrogen-flushed round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired N-(3,4-difluorophenyl)-N-methyl-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Agrochemical Synthesis and Bioassay Workflow Diagram:

Agrochemical_Workflow Start This compound Coupling Amide Coupling with Pyrazole Acid Chloride Start->Coupling Product Crude Pyrazole Carboxamide Coupling->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Pure Fungicide Candidate Purification->Final_Product Bioassay Biological Screening (Antifungal Activity) Final_Product->Bioassay Data Activity Data (IC50) Bioassay->Data

Workflow for Fungicide Synthesis and Evaluation

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a powerful and versatile building block for the synthesis of a wide array of bioactive compounds. Its unique electronic and steric properties, conferred by the difluoro and N-methyl substitutions, provide medicinal and agricultural chemists with a valuable tool to modulate the properties of their target molecules. The synthetic protocols outlined in this guide, particularly the robust Buchwald-Hartwig amination and amide coupling reactions, offer reliable methods for the incorporation of this scaffold into complex molecular architectures. As the demand for more potent, selective, and metabolically stable drugs and agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of bioactive compounds.

References

  • GlaxoSmithKline. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Med Chem Lett, 1(1), 39. [Link][1]

  • Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubChem. (n.d.). This compound. [Link][3]

  • Pfizer Inc. (1991). Process for preparing 3,4-difluoroaniline. Google Patents. [4]

Sources

Application Notes and Protocols for the Experimental Difluoroalkylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the difluoromethylene (CF₂) group into aniline scaffolds is a paramount strategy in modern medicinal chemistry and materials science. This functional motif can significantly modulate the physicochemical properties of parent molecules, including lipophilicity, metabolic stability, and binding affinity, making it a valuable bioisostere for carbonyl or hydroxyl groups. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary experimental procedures for the C-H difluoroalkylation of anilines. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for key methodologies, including photoredox catalysis (both transition-metal and organic dye-sensitized), transition-metal-catalyzed C-H functionalization, and the principles of electrochemical approaches. This document is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Difluoroalkylated Anilines

Anilines are privileged structures, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. The strategic, late-stage introduction of fluorine-containing groups allows for the fine-tuning of a molecule's properties without altering its fundamental architecture. The gem-difluoroalkyl group (–CF₂R) is particularly noteworthy; its unique stereoelectronic properties can enhance metabolic stability by blocking sites of oxidation and can act as a lipophilic hydrogen bond donor, improving cell permeability and target engagement.[1]

Historically, the synthesis of difluoroalkylated arenes was challenging, often requiring harsh conditions or pre-functionalized starting materials.[2] However, the advent of modern synthetic methods, particularly those leveraging radical intermediates through photoredox catalysis, transition-metal C-H activation, and electrochemistry, has revolutionized access to these valuable compounds.[1][3][4] This guide will provide detailed protocols for the most robust and widely adopted of these modern techniques.

Core Methodologies and Mechanistic Considerations

The direct C-H difluoroalkylation of anilines predominantly proceeds through a radical-mediated pathway. The core principle involves the generation of a difluoroalkyl radical (e.g., •CF₂CO₂Et) which then undergoes addition to the electron-rich aniline ring. The regioselectivity of this addition (typically at the para-position) is governed by the electrophilic nature of the difluoroalkyl radical and the electronic properties of the aniline substrate.

Photoredox Catalysis: Harnessing Light to Forge C-F Bonds

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radical intermediates under exceptionally mild conditions.[5] The process relies on a photocatalyst (PC) that, upon excitation by light, can engage in single-electron transfer (SET) with a suitable precursor to generate the desired difluoroalkyl radical.

The generation of the difluoroalkyl radical can occur via two primary quenching cycles:

  • Oxidative Quenching: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (e.g., an amine). The resulting highly reducing PC⁻ species then transfers an electron to the difluoroalkyl precursor (e.g., BrCF₂CO₂Et) to generate the radical.

  • Reductive Quenching: The excited photocatalyst (PC*) is oxidized by the difluoroalkyl precursor, directly generating the difluoroalkyl radical and the oxidized photocatalyst (PC⁺). PC⁺ is then reduced back to its ground state by a sacrificial donor to complete the cycle.[5]

The choice of photocatalyst and reaction conditions dictates which pathway is operative. For the difluoroalkylation of anilines, the aniline substrate itself can often act as the electron donor.

G cluster_cycle Photoredox Catalytic Cycle (Reductive Quenching) PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_ox Oxidized PC+ PC_star->PC_ox SET Radical •CF₂CO₂Et PC_star->Radical  e⁻ PC_ox->PC Aniline Aniline Aniline->PC_ox  e⁻ Radical_Cation Aniline Radical Cation Aniline->Radical_Cation SET Product_Intermediate Wheland Intermediate Radical_Cation->Product_Intermediate + •CF₂CO₂Et Radical_Precursor BrCF₂CO₂Et Radical_Precursor->Radical Radical->Product_Intermediate Product Difluoroalkylated Aniline Product_Intermediate->Product - H⁺ (Base) Base Base Base->Product_Intermediate

Figure 1: Simplified mechanism for photoredox-catalyzed difluoroalkylation of anilines.

Transition-Metal-Catalyzed C-H Functionalization

This approach utilizes transition metals, such as Ruthenium (Ru) or Nickel (Ni), to direct the functionalization of a specific C-H bond.[6][7] Often, a directing group on the substrate coordinates to the metal center, bringing it into proximity with the target C-H bond and enabling its cleavage. For anilines, the amino group itself or a removable auxiliary can serve as the directing group, typically favoring ortho-functionalization. However, catalyst-controlled para-selective methods have also been developed.[6]

Electrochemical C-H Functionalization

Electrosynthesis offers a reagent-free and sustainable alternative for generating reactive intermediates.[8] In the context of C-H functionalization, anodic oxidation can be used to generate an aniline radical cation. This reactive species can then be trapped by a nucleophilic difluoroalkyl source, or a difluoroalkyl radical can be generated at the cathode for subsequent reaction. This method avoids the need for chemical oxidants or reductants, relying on electricity as the driving force. While specific protocols for direct aniline difluoroalkylation are still emerging, the principles are well-established.[8]

Experimental Protocols & Application Notes

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Reagent-Specific Safety and Handling
  • Ethyl Bromodifluoroacetate (BrCF₂CO₂Et): This is a flammable liquid and vapor that causes severe skin burns and eye damage.[9][10] It should be handled in a fume hood, away from ignition sources. Use explosion-proof equipment and ground all containers. Store in a cool, dry, well-ventilated area designated for flammables and corrosives.[9]

  • Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are hypervalent iodine reagents. While stable under typical lab conditions, they are energetic materials and can decompose exothermally upon heating.[11] They can cause skin and serious eye irritation. Store refrigerated and handle under an inert atmosphere.[12]

  • Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are solid trifluoromethylating agents. They should be stored at low temperatures (e.g., -20°C) and handled with care, avoiding heat and moisture.[9]

Protocol 1: Organocatalytic Photoredox Difluoroalkylation using Eosin Y

This protocol, adapted from Gallego-Gamo et al., leverages a simple organic dye as the photocatalyst, offering a cost-effective and metal-free approach.[3] It is particularly effective for electron-rich anilines.

Materials and Equipment:

  • 4 mL vial with a magnetic stir bar and a screw cap with a rubber septum

  • Schlenk line or glovebox for inert atmosphere

  • Visible light source (e.g., 525 nm Green Kessil LED lamp)

  • Eosin Y

  • Aniline substrate

  • Potassium carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium iodide (TBAI)

  • Ethyl iododifluoroacetate (ICF₂CO₂Et) or Ethyl bromodifluoroacetate (BrCF₂CO₂Et)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol, 0.01 equiv), the corresponding aniline (0.3 mmol, 1 equiv), K₂CO₃ (62.2 mg, 0.45 mmol, 1.5 equiv), TBAI (55.4 mg, 0.15 mmol, 0.5 equiv), and the difluoroalkylating agent (e.g., ICF₂CO₂Et, 51 μL, 0.4 mmol, 1.3 equiv).[3]

    • Scientist's Note: TBAI acts as a phase-transfer catalyst and may also participate in halogen bonding to facilitate single-electron transfer. K₂CO₃ is the base required to neutralize the H⁺ generated during rearomatization.

  • Inerting the Atmosphere: Close the vial with the septum cap. Degas the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF (1.0 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Irradiation: Seal the vial securely with Parafilm. Place the reaction vial approximately 5-10 cm from the LED lamp and begin stirring. Irradiate the mixture at room temperature for 16-24 hours.[3]

  • Work-up and Purification:

    • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired difluoroalkylated aniline.

Protocol 2: Transition-Metal-Free Difluoroalkylation via an EDA Complex

This innovative protocol, also from Gallego-Gamo et al., bypasses the need for an external photocatalyst by leveraging the formation of an Electron Donor-Acceptor (EDA) complex between the aniline and the difluoroalkylating agent, which becomes photoactive upon irradiation.[3]

Materials and Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Schlenk line or glovebox

  • Visible light source (e.g., 427 nm Blue Kessil LED lamp)

  • Aniline substrate

  • Sodium carbonate (Na₂CO₃)

  • Ethyl iododifluoroacetate (ICF₂CO₂Et)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the aniline (0.3 mmol, 1 equiv), Na₂CO₃ (47.7 mg, 0.45 mmol, 1.5 equiv), and ICF₂CO₂Et (51 μL, 0.4 mmol, 1.3 equiv).[3]

  • Inerting the Atmosphere: Seal the tube and degas by alternating vacuum and backfilling with Argon three times.

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) via syringe and degas the solution by bubbling with Argon for 5 minutes.

  • Irradiation: Seal the tube tightly. Irradiate the stirring reaction mixture with the 427 nm LED lamp at room temperature for 16 hours.[3]

    • Scientist's Note: The formation of the EDA complex creates a new chromophore that can absorb the blue light, initiating the single-electron transfer process without an external photocatalyst. This method often shows complementary reactivity to the Eosin Y protocol, particularly for less electron-rich anilines.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

G cluster_workflow General Photocatalytic Workflow Setup 1. Add Solids (Aniline, Catalyst, Base) to Reaction Vial Inert 2. Degas Vial (Vacuum/Inert Gas Cycles) Setup->Inert Solvent 3. Add Anhydrous Solvent & Degas Solution Inert->Solvent Irradiate 4. Irradiate with LED (Stirring, Room Temp.) Solvent->Irradiate Workup 5. Aqueous Work-up (EtOAc/Water Extraction) Irradiate->Workup Purify 6. Purify (Flash Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for photocatalytic difluoroalkylation reactions.

Protocol 3: Ruthenium-Catalyzed para-Selective C-H Difluoroalkylation

This protocol is based on the principles of transition-metal-catalyzed C-H functionalization and is adapted from methodologies that achieve high regioselectivity without relying on light.[6]

Materials and Equipment:

  • Oven-dried reaction tube with a screw cap

  • Heating block or oil bath

  • [Ru(p-cymene)Cl₂]₂ catalyst

  • Aniline substrate with a pyrimidyl auxiliary directing group

  • Silver hexafluoroantimonate (AgSbF₆)

  • Ethyl bromodifluoroacetate (BrCF₂CO₂Et)

  • 1,2-Dichloroethane (DCE) as solvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add the N-(pyrimidin-2-yl)aniline substrate (0.2 mmol, 1 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

    • Scientist's Note: The pyrimidyl group acts as a directing group, coordinating to the ruthenium center. AgSbF₆ serves as a halide scavenger, generating a more catalytically active cationic Ru species.

  • Inerting and Reagent Addition: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times. Add anhydrous DCE (1.0 mL) followed by the difluoroalkylating agent, BrCF₂CO₂Et (2.0-3.0 equiv).

  • Reaction: Place the sealed tube in a preheated block or oil bath set to 80-100 °C and stir for 12-24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the para-difluoroalkylated product. The directing group can often be removed in a subsequent step if desired.

Data Presentation and Method Comparison

The choice of methodology often depends on the specific aniline substrate, desired regioselectivity, and available equipment. Below is a comparative summary of the discussed approaches.

Parameter Photocatalysis (Eosin Y) Photocatalysis (EDA Complex) Ru-Catalysis (Thermal)
Energy Source Visible Light (e.g., 525 nm)Visible Light (e.g., 427 nm)Heat (80-100 °C)
Catalyst Eosin Y (Organic Dye)None (Substrate-Reagent Complex)[Ru(p-cymene)Cl₂]₂
Typical Substrates Electron-rich anilines[3]Broader scope, including moderately deactivated anilines[3]Anilines with directing groups[6]
Regioselectivity Primarily paraPrimarily paraCatalyst/Directing Group controlled (ortho or para)[6]
Key Additives Base (K₂CO₃), TBAI[3]Base (Na₂CO₃)[3]Additive (AgSbF₆)
Advantages Metal-free, mild conditionsPhotocatalyst-free, mildHigh regioselectivity, no light source needed
Limitations Less effective for electron-poor substratesRequires specific substrate/reagent interactionRequires directing group, higher temperatures

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient degassing (O₂ quenching).2. Decomposed reagents/catalyst.3. Insufficient light intensity/incorrect wavelength.4. Inappropriate solvent or base.1. Ensure thorough degassing with inert gas bubbling.2. Use freshly purified solvents and new reagents.3. Position lamp closer; verify catalyst absorbance matches LED emission.4. Screen alternative solvents (e.g., MeCN, DMSO) and bases (e.g., Cs₂CO₃, DBU).
Formation of Side Products 1. Over-reaction (di-alkylation).2. Decomposition of aniline or product.3. Hydrodehalogenation of the difluoroalkylating agent.1. Use a smaller excess of the difluoroalkylating agent.2. Reduce reaction time or light intensity.3. Ensure anhydrous conditions; consider a different H-atom donor if applicable in the mechanism.
Poor Regioselectivity 1. Steric hindrance at the para-position.2. Competing electronic effects.1. If para is blocked, ortho-substitution is expected. 2. For transition-metal catalysis, screen different directing groups or ligands to tune selectivity.

Conclusion

The difluoroalkylation of anilines has become an accessible and robust transformation thanks to modern synthetic methodologies. Photoredox catalysis, with its mild conditions and operational simplicity, offers a highly attractive entry point, with both metal-free and catalyst-free (EDA) options available. For reactions demanding stringent regiocontrol, traditional transition-metal-catalyzed C-H functionalization remains a powerful tool. By understanding the mechanistic principles behind each method and adhering to detailed, validated protocols, researchers can effectively incorporate the valuable difluoromethylene motif into a wide array of aniline-based molecules, accelerating discovery in drug development and materials science.

References

  • Gallego-Gamo, A., Granados, A., Pleixats, R., Gimbert-Suriñach, C., & Vallribera, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12585–12596. [Link]

  • Shang, M., Sun, S. Z., Wang, H. L., & Dai, H. X. (2018). Ruthenium(ii)-catalyzed selective C–H difluoroalkylation of aniline derivatives with pyrimidyl auxiliaries. Chemical Communications, 54(70), 9716-9719. [Link]

  • Leitch, J. A., & Frost, C. G. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Synthesis, 50(14), 2693-2706. [Link]

  • Chen, H., Li, P., Wang, M., & Wang, L. (2016). Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position. Organic Letters, 18(19), 4794–4797. [Link]

  • Postigo, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 25(33), 7757-7791. [Link]

  • Luo, Z., et al. (2021). Metal-Free Electrochemical [3+2] Heteroannulation of Anilines with Pyridines Enabled by Dual C-H Radical Aminations. Angewandte Chemie International Edition, 60(28), 15483-15488. [Link]

  • Yerien, D. E., Cooke, M. V., García Vior, M. C., Barata-Vallejo, S., & Postigo, A. (2019). Radical fluoroalkylation reactions of (hetero)arenes and sulfides under red light photocatalysis. Organic & Biomolecular Chemistry, 17(15), 3741-3746. [Link]

  • Zhang, Q., & Hu, J. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research, 51(10), 2347-2359. [Link]

  • Gao, B., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546-3554. [Link]

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 46(5), 754-757. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(33), 8214-8264. [Link]

  • Ackermann, L. (2016). A General Strategy for the Nickel-Catalyzed C−H Alkylation of Anilines. Angewandte Chemie International Edition, 55(7), 2827-2830. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3,4-difluoro-N-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and validated methodologies to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I can expect in my crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 3,4-difluoroaniline.[1][2][3]

  • Over-methylated product: N,N-dimethyl-3,4-difluoroaniline can be a significant byproduct if the methylation reaction is not carefully controlled.[4][5]

  • Residual solvents: Solvents used during the reaction and workup (e.g., methanol, benzene, propanol) may be present.[4][6][7]

  • Byproducts from side reactions: Depending on the specific reagents and conditions, various side products can form. For instance, if the synthesis involves nitration followed by reduction, you might encounter incompletely reduced intermediates or isomers.[6]

  • Tars and colored bodies: These are often high-molecular-weight byproducts formed during the reaction, particularly if elevated temperatures are used.[8]

Q2: What are the primary methods for purifying crude this compound?

A2: The three most common and effective purification methods for this compound are:

  • Vacuum Distillation: This is often the preferred method for separating this compound from non-volatile impurities (like tars and salts) and from byproducts with significantly different boiling points.

  • Crystallization: This technique is useful for removing impurities that have different solubility profiles from the desired product. It can be a highly effective final polishing step.

  • Column Chromatography: While potentially more time-consuming and costly for large scales, column chromatography offers the highest resolution for separating closely related impurities, such as isomers or over-methylated products.[9]

Q3: What are the key physical and safety properties of this compound I should be aware of before starting purification?

A3: It is crucial to be aware of the following properties to ensure a safe and effective purification process:

  • Physical Properties: This compound is a combustible liquid.[10][11] Its molecular weight is 143.13 g/mol .[10]

  • Safety Hazards: this compound is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[10][11] It may also cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14][15] Ensure that an eyewash station and safety shower are readily accessible.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Vacuum Distillation

Q: My crude product is very dark and seems to be decomposing upon heating, even under vacuum. What can I do?

A: This is a common issue, often caused by the presence of acidic impurities or residual catalysts that promote decomposition at elevated temperatures.

Solution:

  • Pre-treatment: Before distillation, wash your crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium carbonate solution) to neutralize any acidic residues. Follow this with a water wash to remove the base and any salts formed.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before distillation. Water can interfere with the distillation process and potentially react with the product at high temperatures.

  • Lower the Pressure: Use a high-vacuum pump to lower the boiling point of your compound, thereby reducing the thermal stress on the molecule.

  • Use a Short-Path Distillation Apparatus: For particularly sensitive compounds, a short-path distillation setup minimizes the time the compound spends at high temperatures.

Q: I'm having trouble separating this compound from a close-boiling impurity. How can I improve the separation?

A: This indicates that the boiling points of your product and the impurity are very close.

Solution:

  • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) between your distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which enhances the separation of components with close boiling points.

  • Optimize the Reflux Ratio: During fractional distillation, control the rate of takeoff to maintain a suitable reflux ratio. A higher reflux ratio (more condensate returning to the column) generally leads to better separation but a slower distillation rate.

  • Consider an Alternative Method: If fractional distillation is still insufficient, you may need to use column chromatography for this separation.

Crystallization

Q: I can't find a suitable single solvent for crystallization. My product either dissolves completely or not at all. What should I do?

A: This is a classic scenario where a mixed-solvent system is required.

Solution:

  • Identify a "Good" and a "Bad" Solvent: Find a solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). These two solvents must be miscible. For anilines, common "good" solvents include dichloromethane, ethyl acetate, and acetone, while "bad" solvents are often non-polar hydrocarbons like hexane or heptane.

  • Perform a Mixed-Solvent Crystallization:

    • Dissolve your crude product in the minimum amount of the hot "good" solvent.

    • Slowly add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (the point of saturation).

    • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Q: My product is oiling out instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product.

Solution:

  • Lower the Saturation Temperature: Add a small amount of the "good" solvent to the hot mixture to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. You can insulate the flask to slow down the cooling process.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

Column Chromatography

Q: My aniline product is streaking on the silica gel column, leading to poor separation. What is the cause?

A: Anilines are basic compounds and can interact strongly with the slightly acidic silica gel, causing tailing or streaking.[16]

Solution:

  • Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system.[16] This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic aniline product.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (which is available in acidic, neutral, and basic forms) or a reverse-phase silica gel (C18).

  • Check for Overloading: Ensure you are not loading too much crude product onto the column. Overloading is a common cause of poor separation.

Workflow and Decision-Making Diagram

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_analysis Final Analysis Crude Product Crude Product Analyze Impurity Profile (TLC, GC-MS) Analyze Impurity Profile (TLC, GC-MS) Crude Product->Analyze Impurity Profile (TLC, GC-MS) Vacuum Distillation Vacuum Distillation Analyze Impurity Profile (TLC, GC-MS)->Vacuum Distillation Non-volatile or large boiling point difference Crystallization Crystallization Analyze Impurity Profile (TLC, GC-MS)->Crystallization Solid with suitable solubility profile Column Chromatography Column Chromatography Analyze Impurity Profile (TLC, GC-MS)->Column Chromatography Close-boiling or isomeric impurities Assess Purity (NMR, GC) Assess Purity (NMR, GC) Vacuum Distillation->Assess Purity (NMR, GC) Crystallization->Assess Purity (NMR, GC) Column Chromatography->Assess Purity (NMR, GC) Assess Purity (NMR, GC)->Crystallization Purity <99% (further polishing) Pure Product Pure Product Assess Purity (NMR, GC)->Pure Product Purity >99%

Caption: Decision workflow for selecting a purification method.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₇F₂N[10]
Molecular Weight143.13 g/mol [10]
Boiling Point77 °C at 7 mmHg[2]
Density1.302 g/mL at 25 °C[2]
Flash Point85 °C (closed cup)[2]

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation
  • Preparation: Assemble a clean, dry vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume). Add a magnetic stir bar.

  • Charging the Flask: Transfer the crude this compound to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial forerun and stop the distillation before the pot residue is completely dry to avoid potential decomposition of the residue.

  • Releasing Vacuum: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: General Procedure for Recrystallization from a Mixed-Solvent System
  • Solvent Selection: Based on solubility tests, select a "good" solvent (e.g., ethyl acetate) and a "bad" solvent (e.g., hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of the "good" solvent to dissolve it completely with gentle heating.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until a slight cloudiness persists. If too much is added, clarify the solution with a few drops of the "good" solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20097109, this compound. Retrieved from [Link]

  • Macmillan, D. W. C., et al. (2018). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 83(15), 8344-8353. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Capot Chemical. (2013). Material Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Difluoroaniline (CAS 3863-11-4). Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Substituted Anilines. Retrieved from [Link]

  • Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • PubChemLite. (n.d.). This compound (C7H7F2N). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-Prolines. Retrieved from [Link]

  • Springer Nature. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • The Royal Society of Chemistry. (n.d.). Open Access proceedings Journal of Physics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

  • ResearchGate. (2025). N-(3,4-Dimethoxybenzylidene)-4-methylaniline. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 3,4-difluoro-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-difluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields and purity. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 3,4-difluoroaniline?

A1: Several methods are employed for the N-methylation of anilines, and the choice often depends on the desired scale, selectivity, and available reagents. Common methylating agents include:

  • Methanol: Often used in transition-metal-catalyzed reactions, offering an environmentally benign C1 source.[1]

  • Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): A classic method for reductive amination.[2]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to traditional methylating agents like methyl iodide.

  • Methyl Iodide (MeI): A highly reactive methylating agent, but its use is often limited by toxicity and potential for over-methylation.[3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. With a well-optimized protocol, yields for the N-methylation of aniline derivatives can be excellent, often exceeding 90%.[1] However, factors such as substrate reactivity, catalyst efficiency, and purification methods will ultimately determine the final isolated yield.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Safety is paramount in any chemical synthesis. Key hazards include:

  • Toxicity of Reagents: Many methylating agents, such as methyl iodide and formaldehyde, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4][5][6][7]

  • Reaction Exotherms: Some methylation reactions can be exothermic. Proper temperature control and slow addition of reagents are crucial.

  • Flammability: Many organic solvents used in these reactions are flammable. Ensure there are no nearby ignition sources.[6][7]

  • Corrosivity: Strong acids or bases may be used, requiring careful handling to prevent burns.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[4][5][6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of 3,4-difluoroaniline

Q: I am not observing any significant consumption of my starting material, 3,4-difluoroaniline. What could be the issue?

A: Low or no conversion can stem from several factors related to your reaction setup and reagents.

  • Inadequate Activation of the Amine: The nitrogen in 3,4-difluoroaniline is nucleophilic, but the presence of two electron-withdrawing fluorine atoms can decrease its reactivity compared to aniline. The choice and amount of base are critical for deprotonating the amine or activating the methylating agent. For instance, some protocols may require a strong base like potassium tert-butoxide (KOtBu), while others might proceed with a weaker base such as cesium carbonate (Cs₂CO₃).[8] The complete absence of a necessary base will likely halt the reaction.

  • Catalyst Inactivity: If you are employing a transition-metal-catalyzed approach (e.g., with ruthenium or iridium catalysts), ensure the catalyst is active.[1] Catalysts can deactivate due to improper storage, exposure to air or moisture, or the presence of impurities in the starting materials or solvent.

  • Suboptimal Reaction Temperature: N-methylation reactions are often temperature-dependent. If the temperature is too low, the reaction kinetics may be too slow to observe significant conversion in a reasonable timeframe. Conversely, excessively high temperatures can lead to degradation. Consult the literature for the optimal temperature range for your specific method.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. In some cases, a polar aprotic solvent like DMF or DMSO is preferred, while in others, a non-polar solvent like toluene may be more suitable. For zeolite-catalyzed reactions, a polar solvent like DMF can competitively adsorb to the catalyst surface, inhibiting the reaction.[9]

Issue 2: Formation of N,N-dimethyl-3,4-difluoroaniline (Over-methylation)

Q: My main byproduct is the di-methylated product. How can I improve the selectivity for mono-methylation?

A: Over-methylation is a common challenge because the mono-methylated product (this compound) is often more nucleophilic than the starting primary amine. Here are strategies to enhance mono-methylation selectivity:

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) in the presence of a base can provide high selectivity for mono-methylation.[8] Zeolite catalysts have also been shown to favor mono-N-methylation of primary aromatic amines with DMC.[9]

  • Catalyst System: Certain catalyst systems are specifically designed for selective mono-methylation. For example, specific iridium(I) complexes have demonstrated high selectivity for the mono-N-methylation of anilines using methanol as the C1 source.[8]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a slight excess or a 1:1 molar ratio of the methylating agent to the aniline can help minimize di-methylation.

  • Reaction Conditions: Fine-tuning the reaction temperature and time can be effective. Lowering the temperature and reducing the reaction time can favor the formation of the mono-methylated product.

  • Continuous Flow Systems: Continuous flow reactors offer precise control over reaction parameters, which can minimize the formation of byproducts and enhance selectivity for mono-alkylation.[8]

Issue 3: Presence of Unreacted Methylating Agent and Difficult Purification

Q: After the reaction, I have a significant amount of unreacted methylating agent, and the purification of my product is challenging. What are my options?

A: Remaining methylating agent and purification difficulties often go hand-in-hand.

  • Quenching the Reaction: If a highly reactive methylating agent like methyl iodide was used in excess, the reaction should be quenched. This can be achieved by adding a nucleophile, such as an aqueous solution of sodium thiosulfate or a dilute solution of a primary or secondary amine, to consume the excess alkylating agent.

  • Work-up Procedure: A standard aqueous work-up is often necessary. This typically involves:

    • Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing with water or brine to remove water-soluble impurities and salts.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filtering and concentrating the organic phase under reduced pressure.

  • Chromatography: If the product and impurities have similar polarities, column chromatography is often the most effective purification method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) can effectively separate the desired product from starting material and byproducts.

Optimized Reaction Parameters

The following table summarizes general reaction conditions for different N-methylation methods. Note that these are starting points and may require further optimization for 3,4-difluoroaniline.

Methylating AgentCatalystBaseSolventTemperature (°C)Key Advantages
MethanolRu or Ir complexes[1]Weak base (e.g., Cs₂CO₃)[1]Methanol100-150Green C1 source, high atom economy.
Dimethyl CarbonateZeolites[9]-Toluene, Xylene130-180High mono-selectivity, low toxicity.
Formic Acid/PMHSK₂HPO₄[2]-THF80Transition-metal-free.[2]
Methyl Iodide-Strong base (e.g., NaH)DMF, THFRoom Temp - 60High reactivity.

Experimental Workflow

A general workflow for the N-methylation of anilines is depicted below. This should be adapted based on the specific reagents and conditions chosen.

N-Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3,4-difluoroaniline and base in solvent reagents Add methylating agent and catalyst (if applicable) start->reagents 1. react Heat to desired temperature and monitor by TLC/GC-MS reagents->react 2. quench Cool and quench reaction (if needed) react->quench 3. extract Aqueous work-up and extraction quench->extract 4. dry Dry organic layer and concentrate extract->dry 5. purify Purify by column chromatography dry->purify 6. end Characterize final product (NMR, MS, etc.) purify->end 7.

Sources

Technical Support Center: N-Methylation of Difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-methylation of difluoroanilines. The unique electronic properties of these substrates present specific challenges not commonly encountered with simple anilines. This document provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side products to improve reaction efficiency and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of difluoroanilines and the common challenges encountered during N-methylation.

Q1: Why is the N-methylation of difluoroanilines particularly challenging compared to aniline?

A1: The primary difficulty stems from the reduced nucleophilicity of the nitrogen atom. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. Through both inductive and resonance effects, they pull electron density away from the ring and, consequently, from the amino group.[1] This electronic deficit makes the nitrogen's lone pair of electrons less available to attack an electrophilic methylating agent.

As a result, reactions with difluoroanilines are often sluggish and require more forcing conditions (e.g., higher temperatures, stronger bases, more reactive alkylating agents) than their non-fluorinated counterparts.[1] These harsher conditions can, in turn, promote the formation of undesired side products. The decreased reactivity is a direct consequence of the electron-poor character of the substrate.[2]

Q2: Over-methylation to the N,N-dimethylated product is the most common side reaction. How can I control selectivity for the mono-methylated product?

A2: The formation of the N,N-dimethylaniline is a classic problem because the initial product, the N-methylaniline, is often more nucleophilic than the starting primary aniline. For difluoroanilines, this effect is less pronounced but still significant. To favor mono-methylation, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your methylating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) can be a starting point, but empirical optimization is necessary.

  • Choice of Methylating Agent: Some reagents are inherently more selective. Dimethyl carbonate (DMC) is an excellent choice for selective mono-N-methylation.[3] It operates through a proposed in situ protection-deprotection pathway involving a carbamate intermediate, which physically blocks the second methylation until the carbamate is cleaved.

  • Catalyst Systems: Certain transition metal catalysts, such as specific iridium or ruthenium complexes, have been developed for the selective mono-N-methylation of anilines using methanol as the methyl source.[2][4]

  • Continuous Flow Chemistry: Continuous flow reactors provide precise control over temperature, pressure, and residence time. This allows for rapid heating to high temperatures (which can be necessary for the deactivated substrate) followed by rapid cooling, minimizing the time available for the secondary methylation to occur.

Q3: What are the typical side products when using highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS)?

A3: Methyl iodide and dimethyl sulfate are potent, classic SN2 methylating agents.[5][6] While effective, their high reactivity often leads to poor selectivity with primary anilines.

  • N,N-Dimethylation: This is the most prevalent side product due to the reasons mentioned in Q2.

  • N,N,N-Trimethylanilinium Salt Formation: With an excess of MeI or DMS, the reaction can proceed to form the quaternary ammonium salt (N,N,N-trimethylanilinium iodide/methyl sulfate).[7][8][9] This product is ionic and will have vastly different solubility and chromatographic properties, often remaining in the aqueous layer during workup or streaking badly on silica gel.

  • C-Alkylation: While less common for anilines compared to phenols, under strongly basic or high-temperature conditions, minor amounts of ring methylation (C-alkylation) at the ortho or para positions could theoretically occur, though N-alkylation is kinetically and thermodynamically favored.

The fundamental issue is that these reagents are often too reactive to easily discriminate between the starting material and the mono-methylated product.

Part 2: Troubleshooting Specific Chemistries

This section provides guidance for issues encountered with specific, widely used N-methylation protocols.

Q4: I am using reductive amination with formaldehyde and sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). What are the potential pitfalls and byproducts?

A4: Reductive amination is a workhorse transformation. The reaction proceeds via the formation of an imine or iminium ion from the aniline and formaldehyde, which is then reduced by the hydride agent.

  • N-Formylation: If the reduction of the iminium intermediate is slow, the aniline can react with formic acid (often present as an impurity or formed by oxidation of formaldehyde) to yield the N-formyl-difluoroaniline. This is more common when using formic acid itself as the reductant (Eschweiler-Clarke conditions).[10]

  • Unreacted Intermediates: Incomplete reaction can leave behind the hydroxymethyl adduct (Ar-NH-CH₂OH) or the imine (Ar-N=CH₂), which may be unstable and decompose upon workup.

  • Byproducts from the Hydride Reagent: When using sodium cyanoborohydride (NaBH₃CN), a known side reaction is the formation of N-cyanomethyl (-CH₂CN) byproducts, which can complicate purification and lower the yield of the desired amine.[11] While less common with NaBH₄ or NaBH(OAc)₃, it's a critical consideration if NaBH₃CN is used.

  • Troger's Base Derivatives: Formaldehyde can react with two molecules of aniline to form bridged dimeric structures, known as Troger's base analogs, especially under acidic conditions.[12] While less likely with deactivated difluoroanilines, it remains a possibility.

A visual workflow for troubleshooting this reaction is provided below.

G start Problem Observed: Low Yield / Multiple Products check_sm Is Starting Material (SM) Consumed? (TLC/GC) start->check_sm no_sm no_sm check_sm->no_sm No yes_sm yes_sm check_sm->yes_sm Yes

Caption: Competing reaction pathways in the N-methylation of anilines.

Recommended Protocol: Selective Mono-N-Methylation with Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies known to favor mono-alkylation and is suitable for electron-deficient substrates. It is best performed in a high-pressure reaction vessel or a continuous flow system to safely reach the required temperatures.

Materials:

  • Difluoroaniline (e.g., 3,5-difluoroaniline) (1.0 eq)

  • Dimethyl Carbonate (DMC) (3.0 - 5.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • High-pressure reaction vessel (e.g., Parr reactor) or continuous flow reactor

  • Standard workup and purification reagents (Ethyl acetate, water, brine, silica gel)

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add the difluoroaniline (1.0 eq) and a magnetic stir bar.

  • Reagent Addition: Add anhydrous NMP to dissolve the aniline. Subsequently, add DBU (1.5 eq) followed by dimethyl carbonate (3.0 eq).

  • Reaction Setup: Seal the vessel securely according to the manufacturer's instructions. Purge the vessel with an inert gas like nitrogen or argon.

  • Heating & Reaction: Place the vessel in a heating mantle or oil bath and heat to 200-250 °C with vigorous stirring. Caution: This reaction generates pressure. Ensure your equipment is rated for these conditions.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing by GC-MS or TLC. A typical reaction time is 4-12 hours. The primary intermediate will be the methyl carbamate, with the final product appearing over time.

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the vessel to room temperature. Carefully vent any residual pressure. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x) to remove NMP and DBU.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methyl-difluoroaniline.

This method's selectivity arises from the formation of a methyl carbamate intermediate, which is less nucleophilic than the starting amine and sterically hinders further methylation at the nitrogen. [3]

References
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing).
  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Ovid.
  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • Proposed mechanism for amine alkylation (N‐methylation of aniline).
  • Selective N-monomethylation of primary anilines with dimethyl carbon
  • Different protocols for methylation of aniline.
  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines.
  • Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm.
  • Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. Benchchem.
  • identifying side products in aniline alkyl
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
  • Iodomethane. Wikipedia.
  • Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. PubMed.
  • Write reactions of the final alkylation product of aniline with excess of methyl iodide. Sarthaks eConnect.
  • Dimethyl sulf
  • Reactions of dimethyl sulphate with amines-Structural elucid
  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science.
  • Write reactions of the final alkylation product of class 12 chemistry CBSE. Vedantu.
  • "Write reactions of the final alkylation product of aniline with excess of methyl iodide in the". YouTube.
  • Formaldehyde surrogates in multicomponent reactions.
  • Reductive amination of amines with formaldehyde ?.

Sources

Stability and degradation pathways of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4-difluoro-N-methylaniline. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth information on its stability, potential degradation pathways, and practical guidance for troubleshooting common experimental challenges. Our goal is to provide you with the expertise to ensure the integrity of your results and the safety of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[3] For long-term storage, refrigeration (2-8°C) is advisable.

Q2: My solution of this compound has turned a yellow or brown color. What does this mean?

A: A change in color, particularly to yellow or brown, is a common indicator of degradation, likely due to oxidation or polymerization. Anilines, in general, are susceptible to air oxidation, which can form colored impurities.[4] This process can be accelerated by exposure to light and air. If your solution has changed color, it is recommended to prepare a fresh solution from solid material to ensure the accuracy of your experiments.

Q3: What solvents are recommended for preparing solutions of this compound?

A: this compound is soluble in many organic solvents such as methanol, acetonitrile, and dichloromethane. The choice of solvent will depend on your specific application (e.g., HPLC mobile phase, reaction solvent). For analytical purposes, use HPLC-grade solvents to avoid interference from impurities. Always check the solubility and stability in your chosen solvent before preparing stock solutions.

Q4: Is this compound stable in aqueous solutions?

A: While anilines are generally resistant to hydrolysis, their stability in aqueous solutions can be influenced by pH and the presence of oxidizing agents. It is good practice to prepare aqueous solutions fresh and protect them from light. The pH of the solution will affect the protonation state of the amine, which can in turn influence its reactivity and solubility.

Q5: What are the primary safety concerns when working with this compound?

A: this compound is a hazardous chemical. It is classified as a combustible liquid, toxic if swallowed, and can cause skin and serious eye irritation.[5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Avoid inhalation of vapors and direct contact with skin and eyes.

Stability and Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for designing stable formulations and developing accurate analytical methods. While specific literature on this exact molecule is limited, we can infer likely degradation pathways based on the known chemistry of N-methylanilines, fluoroanilines, and other related aromatic amines.

Oxidative Degradation

Oxidation is a primary degradation pathway for anilines. For this compound, several oxidative reactions are plausible:

  • N-dealkylation: The N-methyl group can be oxidized to form 3,4-difluoroaniline and formaldehyde. This is a common metabolic and chemical degradation pathway for N-alkylanilines.[6]

  • Oxidative Coupling/Polymerization: Aromatic amines can undergo oxidative coupling to form colored dimeric, oligomeric, and polymeric impurities. This is often the cause of the discoloration observed upon storage.

  • Ring Oxidation: The aromatic ring can be oxidized, potentially leading to the formation of hydroxylated derivatives (aminophenols) or quinone-imine structures, which are often highly colored and reactive.[7]

Oxidative Degradation of this compound parent This compound N_dealkylation 3,4-Difluoroaniline + Formaldehyde parent->N_dealkylation N-dealkylation polymerization Colored Polymeric Products parent->polymerization Oxidative Coupling ring_oxidation Hydroxylated and/or Quinone-imine Derivatives parent->ring_oxidation Ring Oxidation

Caption: Plausible oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation of halogenated aromatic compounds.[8][9]

  • Photo-oxidation: Light can accelerate the oxidative degradation pathways mentioned above.

  • C-N Bond Cleavage: High-energy photons could potentially lead to the cleavage of the bond between the nitrogen and the aromatic ring.

  • Dehalogenation: Photolytic C-F bond cleavage is a possibility, though the C-F bond is generally strong. This would result in the formation of monofluorinated or non-fluorinated aniline derivatives.

Thermal Degradation

At elevated temperatures, this compound is expected to degrade. The presence of oxygen will likely accelerate this process.[10][11]

  • N-dealkylation: Similar to oxidative degradation, thermal stress can lead to the loss of the methyl group.

  • Ring Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of smaller, volatile molecules. Studies on N-methylaniline on catalyst surfaces have shown desorption of HCN and H₂ at very high temperatures.[12]

Thermal and Photolytic Degradation cluster_thermal Thermal Stress cluster_photo Photolytic Stress (UV Light) T_parent This compound T_dealkylation 3,4-Difluoroaniline T_parent->T_dealkylation N-dealkylation T_fragmentation Ring Fragments (e.g., HCN, H₂) T_parent->T_fragmentation High Temp P_parent This compound P_oxidation Accelerated Oxidative Degradation Products P_parent->P_oxidation P_cleavage C-N Bond Cleavage Products P_parent->P_cleavage P_dehalogenation Dehalogenated Derivatives P_parent->P_dehalogenation

Caption: Potential thermal and photolytic degradation pathways.

Hydrolytic Degradation

The aniline functional group is generally stable to hydrolysis across a wide pH range. Therefore, significant degradation under typical acidic or basic hydrolytic stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH at moderate temperatures) is not expected. However, extreme pH and temperature conditions could potentially force degradation, although oxidation is often a more significant concern in aqueous media.

Summary of Potential Degradation Products
Stress ConditionPlausible Degradation PathwayPotential Degradation Products
Oxidation N-dealkylation, Oxidative Coupling, Ring Oxidation3,4-Difluoroaniline, Formaldehyde, Colored polymers, Hydroxylated derivatives
Photolysis Photo-oxidation, C-N Bond Cleavage, DehalogenationSame as oxidative, plus potential dehalogenated species
Thermal N-dealkylation, Ring Fragmentation3,4-Difluoroaniline, Smaller volatile molecules
Acid/Base Hydrolysis Generally stableMinimal degradation expected under typical conditions

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis and handling of this compound.

Q: Why am I seeing significant peak tailing for my compound in reverse-phase HPLC?

A: Peak tailing is a common issue when analyzing amines by HPLC.[13]

  • Potential Cause 1: Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amine, causing tailing.

    • Solution: Use a base-deactivated column or an end-capped column. You can also add a small amount of a basic modifier, like triethylamine (TEA) or ammonia (0.1-0.5%), to the mobile phase to compete for the active sites.

  • Potential Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the amine will be in its neutral form, which can have strong interactions with the stationary phase. If the pH is too low, the amine will be protonated, which can also lead to interactions.

    • Solution: Adjust the mobile phase pH. A pH around 3-4 is often a good starting point for anilines, as it keeps the amine protonated and minimizes interactions with silanols.

  • Potential Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q: My baseline is drifting during my HPLC gradient analysis. What could be the cause?

A: Baseline drift in gradient HPLC can have several causes.[14]

  • Potential Cause 1: Mobile Phase Incompatibility: The two mobile phase components may not be fully miscible or may have significantly different UV absorbance at the detection wavelength.

    • Solution: Ensure your mobile phase components are miscible and that the UV absorbance of your "B" solvent is similar to your "A" solvent at the detection wavelength. Using high-purity, HPLC-grade solvents is essential.

  • Potential Cause 2: Temperature Fluctuations: The column temperature can affect the mobile phase viscosity and refractive index, leading to baseline drift.

    • Solution: Use a column oven to maintain a stable temperature.

  • Potential Cause 3: Column Contamination: If the column is contaminated with strongly retained compounds from previous injections, they may slowly elute during the gradient, causing the baseline to drift.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

Q: I'm performing a forced degradation study and see no degradation under acidic or basic conditions. Is this normal?

A: Yes, this is quite possible. As mentioned earlier, the C-N bond in anilines is generally resistant to hydrolysis.

  • What to do: If no degradation is observed after a reasonable time (e.g., 24 hours) at elevated temperatures (e.g., 60-80°C) with 0.1 N HCl and 0.1 N NaOH, you can try more forcing conditions (e.g., 1 N acid/base, higher temperature). However, it is important to document that the compound is stable under these conditions. The goal of forced degradation is to achieve some degradation (typically 5-20%) to prove the method is stability-indicating, not to completely destroy the molecule.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxidation->analyze dissolve Dissolve Stressed Solid Samples thermal->dissolve photo->dissolve neutralize->analyze dissolve->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Preparation for Analysis:

  • Acid/Base Samples: After the stress period, cool the samples to room temperature and neutralize them (add 1 mL of 0.1 N NaOH to the acid-stressed sample and 1 mL of 0.1 N HCl to the base-stressed sample). Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Oxidative Sample: Dilute with the mobile phase to a suitable concentration.

  • Thermal/Photolytic Samples: Dissolve the stressed solid/solution in the mobile phase to achieve the target concentration.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation Considerations: A fully validated stability-indicating method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[16] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is free from co-eluting degradants.[17]

References

  • Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Available from: [Link]

  • Aging and thermal degradation of poly(N-methylaniline).
  • Adsorption and thermal decomposition of N-methylaniline on Pt(1 1 1) - ResearchGate. Available from: [Link]

  • 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available from: [Link]

  • (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. Available from: [Link]

  • Aging and thermal degradation of poly(N-methylaniline) | Request PDF - ResearchGate. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. Available from: [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Available from: [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites - MDPI. Available from: [Link]

  • Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). Available from: [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. Available from: [Link]

  • Safety data sheet - CPAChem. Available from: [Link]

  • Troubleshooting amine plants - ResearchGate. Available from: [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. Available from: [Link]

  • This compound | C7H7F2N | CID 20097109 - PubChem. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization - Sultan Qaboos University House of Expertise. Available from: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. Available from: [Link]

  • This compound (C7H7F2N) - PubChemLite. Available from: [Link]

  • Anodic oxidation pathways of N-alkylanilines | Journal of the American Chemical Society. Available from: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Publications. Available from: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-L-Prolines - ResearchGate. Available from: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. Available from: [Link]

  • RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.
  • Photochemical Degradation of Some Halogenated Anesthetics in Air - MDPI. Available from: [Link]

  • WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.
  • N-Methylaniline | C7H9N | CID 7515 - PubChem. Available from: [Link]

  • Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes - PMC. Available from: [Link]

  • Thermal degradation of melamine-formaldehyde resins - ResearchGate. Available from: [Link]

  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. Available from: [Link]

  • JRM | Free Full-Text | Degradation of Alkaline Lignin in the Lactic Acid-Choline Chloride System under Mild Conditions. Available from: [Link]

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Technical Support Center: Troubleshooting N-Alkylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges encountered during experimental work, offering not just solutions but also the underlying scientific principles to empower your research and development.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Issue 1: Over-alkylation is leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

Q: My primary aromatic amine is over-alkylating, giving me a complex product mixture that is difficult to separate. How can I favor mono-alkylation?

A: Over-alkylation is arguably the most frequent challenge in the N-alkylation of amines. This occurs because the mono-alkylated aromatic amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1] Here are several strategies to promote selective mono-alkylation:

  • Stoichiometric Control: A straightforward approach is to use a large excess of the starting aromatic amine relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. However, this method can be inefficient in terms of atom economy and may necessitate challenging downstream purification to remove the unreacted starting material.[3]

  • Slow Addition of the Alkylating Agent: By adding the alkylating agent slowly over an extended period, for instance, using a syringe pump, you can maintain a low concentration of it in the reaction mixture. This minimizes the opportunity for the more reactive secondary amine product to react further.[3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second and third alkylation steps, thereby improving selectivity for the mono-alkylated product.[2]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective alternative that circumvents the issue of over-alkylation.[1][4] The process involves the reaction of the aromatic amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[3][4] This method offers excellent control over the degree of alkylation.

    • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Strategy: This atom-economical method utilizes alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ru, Ir complexes).[5][6][7][8] The alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with water being the only byproduct.[3][5]

Issue 2: The reaction shows low or no conversion of the starting material.

Q: I'm observing very low or no conversion of my aromatic amine. What are the potential causes and how can I drive the reaction to completion?

A: Low or no conversion can be attributed to several factors, ranging from the inherent reactivity of your substrates to suboptimal reaction conditions.

  • Substrate Reactivity:

    • Nucleophilicity of the Amine: Aromatic amines with strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and will react more slowly.[2]

    • Reactivity of the Alkylating Agent: The nature of the leaving group in alkyl halides is critical, with reactivity following the trend I > Br > Cl > F.[3] If you are using a less reactive alkylating agent like an alkyl chloride, the reaction may require more forcing conditions.

    • Steric Hindrance: Significant steric bulk on either the aromatic amine (e.g., ortho-substituents) or the alkylating agent can impede the reaction.[3]

  • Reaction Conditions:

    • Base Selection: The base plays a crucial role in neutralizing the acid generated during the reaction.[8] If the reaction is sluggish, the base may be too weak. For standard N-alkylations with alkyl halides, common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (TEA). For less reactive systems, stronger bases such as NaH or KHMDS may be necessary.[8]

    • Solvent Choice: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective for SN2-type N-alkylations.[8]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[8] If your reaction is not progressing at room temperature, a gradual increase in temperature while monitoring for potential decomposition is advisable.

  • Catalyst Deactivation (if applicable): In catalytic reactions, such as the "borrowing hydrogen" method or Buchwald-Hartwig amination, the catalyst can be inhibited by the product amine or deactivated by impurities.[2][9] Screening different catalysts or ligands may be necessary.

Issue 3: I am getting significant amounts of C-alkylation on the aromatic ring.

Q: Instead of N-alkylation, I am observing C-alkylation on the aromatic ring of my aniline derivative. How can I prevent this side reaction?

A: C-alkylation is a known side reaction, particularly under certain conditions. The amino group is an activating ortho-, para-director, making the aromatic ring susceptible to electrophilic attack.

  • Reaction Conditions: This side reaction is more prevalent under Friedel-Crafts-like conditions or at high temperatures.

  • Solvent Polarity: The choice of solvent can influence the chemoselectivity. A recent study demonstrated a solvent-switchable chemoselectivity between N-alkylation and para-C-alkylation of unprotected anilines using ortho-quinone methides. N-alkylation was favored in nonpolar solvents like toluene, while C-alkylation was dominant in polar protic solvents like hexafluoroisopropanol (HFIP).[10]

Issue 4: My reaction is sensitive and requires an inert atmosphere, but the yield is still low.

Q: I am attempting a Buchwald-Hartwig amination to form an N-aryl bond, but the reaction is not working well despite using an inert atmosphere. What could be the problem?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is notoriously sensitive to reaction parameters.[12]

  • Catalyst System: The choice of palladium precursor and ligand is paramount. It is often preferable to use a pre-catalyst to ensure clean formation of the active catalytic species.[12] The ligand choice is also critical and can influence the reaction's success with different substrates.

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings and may require more specialized catalyst systems.[12]

  • Base Sensitivity: The choice of base is crucial. Strong bases like sodium tert-butoxide are common, but some protecting groups on your substrates may be sensitive to these conditions at elevated temperatures.[12]

  • Solvent Purity: Solvents like toluene and dioxane are commonly used but must be anhydrous and free of oxygen.[13]

  • Substrate Compatibility: Certain functional groups can interfere with the catalytic cycle. For example, substrates with other nucleophilic sites (like phenols) may compete in the coupling reaction unless protected.[12]

Section 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Selective Mono-N-Alkylation via Reductive Amination

This protocol is a reliable alternative to direct alkylation with alkyl halides and offers excellent control over selectivity.

Step 1: Imine Formation

  • To a solution of the aromatic amine (1.0 equiv.) in a suitable solvent (e.g., methanol, toluene), add the corresponding aldehyde or ketone (1.0-1.2 equiv.).

  • If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or set up the reaction with a Dean-Stark apparatus to remove the water formed.

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or GC-MS).

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Carefully add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of an unreacted aldehyde.[4]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation using the "Borrowing Hydrogen" Strategy

This protocol utilizes an alcohol as the alkylating agent in a catalytic cycle.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the catalyst (e.g., a commercially available Ru complex, 0.5-2 mol%).[2][7]

  • Add the base (e.g., potassium tert-butoxide, 1.0 equiv.).[7]

  • Add the aromatic amine (1.0 equiv.) and the alcohol (1.0-1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene).[6][7]

  • Seal the tube and place it in a preheated oil bath at the appropriate temperature (e.g., 120-140 °C).[2][6]

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).[2]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-alkylated aromatic amine.

Section 3: Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion in N-Alkylation

LowConversionTroubleshooting start Low/No Conversion check_reactivity Assess Substrate Reactivity start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions amine_reactivity Amine Nucleophilicity (e.g., EWGs present?) check_reactivity->amine_reactivity alkylating_agent Alkylating Agent (Leaving Group?) check_reactivity->alkylating_agent steric_hindrance Steric Hindrance? check_reactivity->steric_hindrance base_strength Base Strength/Type check_conditions->base_strength solvent_choice Solvent Polarity check_conditions->solvent_choice temperature Reaction Temperature check_conditions->temperature change_alkylating_agent Use More Reactive Alkylating Agent alkylating_agent->change_alkylating_agent change_base Use Stronger Base base_strength->change_base change_solvent Change Solvent solvent_choice->change_solvent increase_temp Increase Temperature temperature->increase_temp end Improved Conversion increase_temp->end change_base->end change_solvent->end change_alkylating_agent->end

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Diagram 2: Comparison of N-Alkylation Strategies

AlkylationStrategies cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_bh Borrowing Hydrogen direct Direct Alkylation Primary Amine + Alkyl Halide Over-alkylation risk reductive Reductive Amination Amine + Carbonyl → Imine → Reduction High selectivity for mono-alkylation bh Borrowing Hydrogen Amine + Alcohol (Catalyst) Atom-economical, water as byproduct start Goal: Mono-N-Alkylation of Aromatic Amine start->direct Simple, but... start->reductive Controlled start->bh Green

Caption: A comparison of common strategies for N-alkylation of aromatic amines.

References

  • Reductive amination . Wikipedia. Available at: [Link]

  • Alkylation of Amines (Sucks!) . Master Organic Chemistry. Available at: [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . RSC Advances. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]

  • Mondal, B., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir . The Journal of Organic Chemistry. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . ResearchGate. Available at: [Link]

  • Amine alkylation . Wikipedia. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . RSC Publishing. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Books.
  • Eisenbraun, E. J., et al. (1970). Metal-amine reactions. Reductive amination of aromatic hydrocarbons . The Journal of Organic Chemistry. Available at: [Link]

  • DeLuca, J. P., & Paquette, L. A. (1993). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines . The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems . Pearson. Available at: [Link]

  • Ch22: Alkylation of Amines . University of Calgary. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Gande, M., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides . The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols . ACS Catalysis. Available at: [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . TSI Journals. Available at: [Link]

  • Catalytic N-Alkylation of Anilines . ResearchGate. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? . ResearchGate. Available at: [Link]

  • Alkylation of Amines . YouTube. Available at: [Link]

  • Amines . NCERT. Available at: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides . Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Mastering Regioselectivity in Aniline Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on controlling regioselectivity in aniline substitution reactions. This resource is designed to address common challenges encountered in the lab, offering troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to empower your research and development efforts. As Senior Application Scientists, we have curated this guide to blend foundational chemical principles with practical, field-tested solutions.

I. Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)

  • Scenario: You are performing a halogenation or nitration on a substituted aniline and obtaining a significant amount of the ortho-isomer, thereby reducing the yield of the desired para-product.

  • Potential Causes:

    • Insufficient Steric Hindrance: The directing group on the aniline may not be bulky enough to effectively block the ortho positions.[1]

    • Reaction Conditions: Temperature and solvent can significantly influence the ortho/para ratio.[1]

  • Troubleshooting & Optimization:

    • Choice of Protecting Group: To favor the para position, introduce a sterically bulky protecting group on the nitrogen atom. Acylation of the amino group to form an acetanilide is a common strategy.[2][3] For even greater steric hindrance, consider using a pivaloyl or benzoyl group.[1] This increases the steric bulk around the nitrogen, disfavoring substitution at the adjacent ortho positions.[1][2]

    • Temperature Control: Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable para-isomer.[1]

    • Solvent Effects: The polarity of the solvent can influence the isomer distribution. It is advisable to perform small-scale solvent screens to identify the optimal conditions for your specific substrate.

Issue 2: Unexpected Formation of the meta-Isomer During Nitration

  • Scenario: You are attempting to nitrate aniline to obtain the ortho and para products, but a substantial amount of meta-nitroaniline is formed.

  • Potential Cause:

    • Anilinium Ion Formation: Nitration is typically carried out in strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4]

  • Explanation & Solution:

    • The anilinium ion is a powerful deactivating group and a meta-director.[4][5][6] This is because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions.[4][7]

    • Solution: To prevent the formation of the anilinium ion and achieve ortho/para selectivity, the amino group must be protected before nitration. The most common method is to convert aniline to acetanilide by reacting it with acetic anhydride.[2][8][9] The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which also helps to prevent over-reaction, such as polysubstitution.[2][3][8] After the desired substitution, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[8][10]

Issue 3: Inability to Perform Friedel-Crafts Alkylation or Acylation on Aniline

  • Scenario: Your Friedel-Crafts reaction on aniline fails to produce the desired alkylated or acylated product.

  • Potential Cause:

    • Lewis Acid-Base Reaction: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst required for the Friedel-Crafts reaction (e.g., AlCl₃) will react with the amino group.[10][11][12][13][14]

  • Explanation & Solution:

    • The reaction between aniline and the Lewis acid catalyst forms a salt complex.[11][13] In this complex, the nitrogen atom bears a positive charge, which strongly deactivates the aromatic ring towards electrophilic attack, thus inhibiting the Friedel-Crafts reaction.[11][12]

    • Solution: Similar to the solution for nitration, the amino group must be protected. Converting aniline to acetanilide allows the Friedel-Crafts reaction to proceed, as the amide is less basic and does not irreversibly bind to the Lewis acid catalyst.[10][11] The acetyl group can be removed post-reaction to yield the desired substituted aniline.[10][11]

II. Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-director?

A: The amino group (-NH₂) is a strong electron-donating group.[4][15][16] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance.[15][17] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[15][16][18][19] The resonance structures of aniline show a negative charge developing at these positions, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para sites.[17]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: While direct meta-substitution on aniline is challenging due to the powerful ortho, para-directing effect of the amino group, there are several strategies:

  • Anilinium Ion Formation: As discussed in the troubleshooting section, performing electrophilic substitution under strongly acidic conditions will protonate the amino group to form the meta-directing anilinium ion.[1][4] This is a common way to achieve meta-nitration of aniline.[19]

  • Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions, can achieve C-H functionalization at the meta position. These methods often employ a directing group that positions the catalyst to activate a specific C-H bond. For instance, a norbornene mediator in a palladium-catalyzed reaction has been used for the meta-chlorination of anilines.[20]

Q3: What is the purpose of using a protecting group in aniline synthesis?

A: Protecting groups are crucial for several reasons:

  • To Control Regioselectivity: By introducing a bulky group, they can sterically hinder the ortho positions, thereby favoring substitution at the para position.[1]

  • To Moderate Reactivity: The amino group is a strong activating group, which can lead to undesirable side reactions like polysubstitution and oxidation.[2][8][19][21] Converting it to an amide, for example, moderates its activating effect, allowing for more controlled reactions.[2][8]

  • To Prevent Unwanted Reactions at the Nitrogen: The protecting group prevents the amino group from participating in undesired side reactions, such as N-alkylation or reacting with Lewis acid catalysts in Friedel-Crafts reactions.[1][11]

Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?

A: Yes, but careful consideration of the reaction conditions is necessary. The existing aniline can act as a nucleophile and compete in the reaction. The choice of ligand, base, and solvent can influence the selectivity. In many cases, it is advisable to protect the existing aniline group if it is not the intended reaction site to prevent competitive binding to the catalyst and undesired product formation.[1]

III. Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

  • Objective: To protect the amino group of aniline to control its reactivity and directing effects.

  • Materials: Aniline, acetic anhydride, sodium acetate, concentrated hydrochloric acid, water, ethanol.

  • Procedure:

    • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

    • Immediately add the sodium acetate solution and stir the mixture vigorously.

    • The acetanilide will precipitate as a white solid.

    • Collect the product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[1]

Protocol 2: Regioselective para-Nitration of Acetanilide

  • Objective: To achieve selective nitration at the para position of the aniline ring.

  • Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, water.

  • Procedure:

    • In a flask, add 5 g of acetanilide to 10 mL of glacial acetic acid and cool the mixture in an ice bath.

    • Slowly add 10 mL of concentrated sulfuric acid while stirring.

    • In a separate beaker, prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for about 30 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure p-nitroacetanilide.

Protocol 3: Deprotection of Acetanilide to Regenerate the Amine

  • Objective: To remove the acetyl protecting group and regenerate the substituted aniline.

  • Materials: Substituted acetanilide, concentrated hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • Reflux the substituted acetanilide with an excess of aqueous hydrochloric acid for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the free amine.

    • Collect the product by filtration or extract with a suitable organic solvent.

    • Purify the product by recrystallization or column chromatography.

IV. Data on Regioselectivity

The following tables summarize quantitative data on the regioselectivity of common reactions involving aniline and its derivatives.

Table 1: Regioselectivity in the Nitration of Aniline under Different Conditions

Reaction Conditionsortho-isomer (%)meta-isomer (%)para-isomer (%)
HNO₃, H₂SO₄ at 25 °C24751
Ac₂O, then HNO₃, H₂SO₄MinorNegligibleMajor

Data compiled from various sources, including[19].

Table 2: Influence of Protecting Group on the ortho/para Ratio in Bromination

SubstrateReaction Conditionsortho-isomer (%)para-isomer (%)
AnilineBr₂ in H₂OForms 2,4,6-tribromoanilineForms 2,4,6-tribromoaniline
AcetanilideBr₂ in acetic acidMinorMajor

This table illustrates the qualitative trend of improved para-selectivity with protection.[2][3]

V. Visualizing Reaction Workflows and Mechanisms

Diagram 1: Workflow for Regioselective para-Substitution of Aniline

G Aniline Aniline Protection Protection (Acylation) Reagent: Acetic Anhydride Aniline->Protection Acetanilide Acetanilide Protection->Acetanilide EAS Electrophilic Aromatic Substitution (EAS) e.g., Nitration, Halogenation Acetanilide->EAS Substituted_Acetanilide para-Substituted Acetanilide EAS->Substituted_Acetanilide Deprotection Deprotection (Hydrolysis) Reagent: Acid or Base Substituted_Acetanilide->Deprotection Final_Product para-Substituted Aniline Deprotection->Final_Product G cluster_0 Neutral Conditions cluster_1 Strongly Acidic Conditions Aniline Aniline (-NH2) Electron Donating Ortho_Para ortho/para Products Aniline->Ortho_Para + Electrophile Anilinium Anilinium Ion (-NH3+) Electron Withdrawing Meta meta Product Anilinium->Meta + Electrophile Aniline_Start Aniline Aniline_Start->Aniline Aniline_Start->Anilinium + H+

Caption: Influence of pH on directing effects.

VI. References

  • BenchChem Technical Support Team. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem.

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. askIITians.

  • JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. JoVE.

  • JoVE. (2025, May 22). Directing Effect of Substituents: meta-Directing Groups. JoVE.

  • Filo. (2025, December 24). Why is the amino group in aniline ortho-para directing?. Filo.

  • Master Chemistry. (2023, February 9). What Are Meta Directing Groups?. Master Chemistry.

  • PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed.

  • Quora. (2016, January 16). What does it mean by ortho and para directing groups?. Quora.

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.

  • BenchChem. (2025). why aniline does not undergo Friedel-Crafts alkylation. BenchChem.

  • Chemistry Steps. Reactions of Aniline. Chemistry Steps.

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Chemistry LibreTexts.

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.

  • Doubtnut. Why aniline does not undergo Friedel-Crafts reaction ?. Doubtnut.

  • Quora. (2020, October 31). Why does aniline not undergo Friedel-Crafts RXN?. Quora.

  • Sathee Forum. (2025, October 14). Explain why: Aniline does not undergo Friedel–Crafts reaction ?. Sathee Forum.

  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange.

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.

  • Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube.

  • Wikipedia. Aniline. Wikipedia.

  • Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. Quora.

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives. BenchChem.

Sources

Technical Support Center: Purifying Fluorinated Anilines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging compounds. Fluorinated anilines, while invaluable in medicinal chemistry and materials science, present a unique set of purification hurdles due to the interplay between the basic aniline moiety and the highly electronegative fluorine substituents. This guide is structured to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize your separations effectively.

The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[1][2][3] These alterations directly impact chromatographic behavior, making a one-size-fits-all approach ineffective. This center is designed to be your first point of reference for tackling these specific challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of fluorinated anilines via column chromatography.

Q1: What is the best stationary phase for purifying fluorinated anilines?

For most applications, silica gel (230-400 mesh) is the standard and most cost-effective choice.[4] Its acidic surface, composed of silanol groups (Si-OH), is the primary site of interaction. However, this acidity can be problematic for basic compounds like anilines, leading to peak tailing.[5] In cases where the aniline is particularly acid-sensitive or tailing is severe, neutral or basic alumina can be a suitable alternative. For highly fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity based on fluorine-fluorine interactions, though these are typically used in HPLC rather than standard flash chromatography.[6][7][8]

Q2: How does fluorine substitution affect my choice of mobile phase?

Fluorine is the most electronegative element, and its presence can significantly increase a molecule's polarity.[2] However, the overall effect on polarity is complex. A single fluorine on an aromatic ring may only slightly increase polarity, whereas a trifluoromethyl (-CF₃) group can increase lipophilicity.[1][3]

Therefore, mobile phase selection must always be determined empirically using Thin-Layer Chromatography (TLC).[9] A good starting point for many fluorinated anilines is a non-polar/polar solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane .[4] The goal is to find a solvent ratio that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate.[4]

Q3: Why is my fluorinated aniline smearing or "tailing" down the column?

This is the most common issue. Tailing occurs because the basic lone pair of electrons on the aniline's nitrogen atom interacts strongly with the acidic silanol groups on the silica gel surface.[5] This strong, sometimes irreversible, binding causes the compound to elute slowly and asymmetrically.

To solve this, a small amount of a competitive base is added to the mobile phase. The most common additive is 0.1-2% triethylamine (TEA) .[4] The TEA is more basic than the aniline and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows the fluorinated aniline to travel through the column with fewer strong interactions, resulting in a much sharper, more symmetrical peak.[4][5]

Q4: Should I use the wet or dry loading method to apply my sample to the column?

The choice depends on your sample's solubility.

  • Wet Loading: This method is preferred if your crude sample dissolves easily in a minimal amount of the mobile phase or a less polar solvent (like hexanes or dichloromethane).[10][11][12] The key is to use the absolute minimum amount of solvent to create a concentrated band at the top of the column. Using too much loading solvent, especially if it's more polar than the eluent, will ruin the separation.[13]

  • Dry Loading: This is the superior method for samples that have poor solubility in the mobile phase or require a more polar solvent for dissolution.[4][10] The crude product is dissolved in a suitable volatile solvent (e.g., DCM, acetone), adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[4][12] This powder is then carefully added to the top of the packed column. This technique ensures that the sample starts as a very narrow, uniform band, leading to better resolution.[4][10]

General Method Development Workflow

The path from a crude reaction mixture to a purified fluorinated aniline follows a logical sequence. This workflow diagram illustrates the key decision points and steps for developing a robust purification method.

G crude Crude Sample tlc TLC Analysis crude->tlc solvent Select Solvent System (Rf ≈ 0.2-0.4) tlc->solvent additive Add TEA (0.1-2%) if Tailing Occurs solvent->additive Check TLC Plate pack Pack Column (Wet Slurry) additive->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute Column (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evap Evaporate Solvent combine->evap pure Pure Product evap->pure G prob1 Problem: Peak Tailing / Streaking cause1a Cause: Strong interaction with acidic silica gel prob1->cause1a prob2 Problem: Compound Won't Elute cause2a Cause: Mobile phase is not polar enough prob2->cause2a prob3 Problem: Poor Separation (Co-elution) cause3a Cause: Mobile phase too polar (high Rf) prob3->cause3a cause3b Cause: Column overloaded with sample prob3->cause3b cause3c Cause: Poor packing or loading (uneven band) prob3->cause3c prob4 Problem: Compound Decomposed cause4a Cause: Compound is sensitive to acidic silica prob4->cause4a sol1a Solution: Add 0.5-2% Triethylamine (TEA) to mobile phase cause1a->sol1a sol2a Solution: Gradually increase polarity (e.g., more Ethyl Acetate) cause2a->sol2a sol3a Solution: Decrease mobile phase polarity (Target Rf ≈ 0.2-0.3) cause3a->sol3a sol3b Solution: Use more silica gel or run a smaller batch cause3b->sol3b sol3c Solution: Repack column carefully. Use dry loading for a narrow band. cause3c->sol3c sol4a Solution: Use deactivated silica (flush with TEA solution first) cause4a->sol4a sol4b Solution: Switch stationary phase to neutral Alumina cause4a->sol4b

Sources

Technical Support Center: Scale-Up Synthesis of 3,4-Difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-difluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. The presence of two fluorine atoms on the aniline ring introduces unique electronic effects that can influence reactivity and lead to specific challenges not always seen with simpler anilines. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Conversion of 3,4-Difluoroaniline

Question: My N-methylation reaction of 3,4-difluoroaniline is showing low conversion, even with extended reaction times. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of 3,4-difluoroaniline is a common hurdle, primarily due to the electronic properties of the starting material. The two electron-withdrawing fluorine atoms on the aromatic ring decrease the nucleophilicity of the amine group, making it less reactive compared to aniline.[1] Here’s a breakdown of potential causes and troubleshooting steps:

  • Insufficient Reaction Temperature: The reduced nucleophilicity of 3,4-difluoroaniline may necessitate higher reaction temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition or an increase in side products.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10°C while closely monitoring the reaction progress by an appropriate analytical method (e.g., HPLC, GC, or TLC).

  • Inappropriate Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role.

    • Solution: If using a less reactive agent like dimethyl carbonate, consider switching to a more potent one such as methyl iodide or dimethyl sulfate. Be aware that more reactive agents also increase the risk of over-methylation.[1] Reductive amination using formaldehyde is another effective method that can offer better control.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Aprotic polar solvents like DMF or DMSO can enhance the rate of SN2 reactions. However, solvent choice is highly dependent on the specific methylation chemistry being employed. For instance, in some catalytic systems, less polar solvents may be preferred to minimize catalyst inhibition.[1][3] A solvent screen is recommended during optimization.

  • Catalyst Inactivity (if applicable): If you are employing a catalytic method (e.g., using a transition metal catalyst), the catalyst may be inhibited or deactivated.

    • Solution: Screen different catalysts known for N-alkylation of anilines.[1][4][5] Ensure the catalyst is handled under the recommended atmosphere (e.g., inert gas) to prevent deactivation.

Issue 2: Over-methylation and Formation of N,N-dimethyl-3,4-difluoroaniline

Question: I am observing a significant amount of the N,N-dimethylated byproduct in my reaction mixture. How can I improve the selectivity for the desired mono-methylated product?

Answer:

The formation of the N,N-dimethylated product is a classic challenge in N-alkylation of primary amines. The mono-methylated product, this compound, can be more nucleophilic than the starting 3,4-difluoroaniline, making it more susceptible to a second methylation.[1]

Here are strategies to enhance mono-methylation selectivity:

  • Control Stoichiometry: The ratio of reactants is a critical parameter.

    • Solution: Use a stoichiometric excess of 3,4-difluoroaniline relative to the methylating agent. This will increase the probability of the methylating agent reacting with the primary amine rather than the mono-methylated product.[1]

  • Reaction Conditions: Temperature and solvent can influence selectivity.

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of the second methylation more than the first. Using a less polar solvent may also help to decrease the rate of the subsequent alkylation steps.[1]

  • Choice of Methylating Agent: Highly reactive methylating agents are more prone to causing over-alkylation.

    • Solution: Consider using a milder methylating agent, such as dimethyl carbonate, which often provides better selectivity for mono-alkylation.[3]

  • Reductive Amination: This two-step, one-pot method offers excellent control over mono-alkylation.

    • Solution: React 3,4-difluoroaniline with one equivalent of formaldehyde to form the imine, followed by in-situ reduction with a suitable reducing agent like sodium borohydride.[1]

Issue 3: Complex Reaction Mixture and Difficult Purification

Question: My crude product contains multiple byproducts, making the purification of this compound difficult. What are the likely side reactions and how can I simplify the workup and purification?

Answer:

A complex reaction mixture can arise from several side reactions. Besides over-methylation, other potential byproducts can form depending on the chosen synthetic route.

  • Potential Side Reactions:

    • Quaternary Ammonium Salt Formation: With highly reactive methylating agents and elevated temperatures, the tertiary amine can be further alkylated to form a quaternary ammonium salt.[1]

    • Ring Alkylation: Under certain conditions, Friedel-Crafts type alkylation on the electron-rich aromatic ring can occur, although this is less likely with the deactivated 3,4-difluorophenyl ring.

    • Decomposition: High temperatures can lead to the decomposition of starting materials or products, resulting in tar formation.[6]

  • Troubleshooting and Purification Strategy:

    • Reaction Monitoring: Closely monitor the reaction progress to stop it at the optimal point before significant byproduct formation occurs.

    • Workup Procedure:

      • Quenching: Carefully quench the reaction to neutralize any remaining reactive reagents.

      • Extraction: Perform a liquid-liquid extraction. The product, being an amine, will have its solubility dependent on the pH of the aqueous phase. Washing with a dilute acid solution can remove basic impurities, while a subsequent wash with a dilute base can help remove acidic impurities.

    • Purification:

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

      • Crystallization: The product or a salt derivative may be crystallizable. Experiment with different solvent systems to find suitable conditions for crystallization.

      • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production. It is often used as a final polishing step if high purity is required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the N-methylation of 3,4-difluoroaniline?

A1: The primary starting material is 3,4-difluoroaniline.[7][8][9] For the methylation, several options are available, each with its own advantages and disadvantages. A summary is provided in the table below.

Methylating AgentReductant (if applicable)Typical Solvent(s)Key Considerations
FormaldehydeSodium borohydride, H₂/catalystMethanol, THFGood for selective mono-methylation.[1][2]
Methyl IodideN/ATHF, AcetonitrileHighly reactive, may lead to over-methylation.[10]
Dimethyl SulfateN/ATHF, TolueneHighly reactive and toxic, potential for over-methylation.[10]
Dimethyl CarbonateN/AXylene, Triglyme"Green" methylating agent, often requires higher temperatures and/or a catalyst, good mono-selectivity.[3][10]
Formic AcidTriethylamineDMSOCan be used for N-methylation, often at elevated temperatures.[10][11]

Q2: What analytical techniques are best for monitoring the reaction progress and assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the relative amounts of starting material, product, and byproducts.[12][13]

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Can provide quantitative analysis of the reaction mixture.[12]

  • Purity Assessment and Characterization:

    • HPLC and GC: As mentioned above, for quantitative purity determination.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

Q3: Are there any specific safety precautions to consider when scaling up the synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Toxicity of Reagents: Many methylating agents, such as dimethyl sulfate and methyl iodide, are toxic and carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 3,4-difluoroaniline itself is considered toxic and should be handled with care.[9]

  • Exothermic Reactions: N-alkylation reactions can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Add reagents slowly and ensure adequate cooling to control the reaction temperature and prevent thermal runaway.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed system. Ensure the reaction vessel is appropriately vented or equipped with a pressure relief system.

  • Inert Atmosphere: For reactions involving air-sensitive reagents or catalysts, it is important to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and catalyst deactivation.[6]

Section 3: Visualizing the Process

Workflow for Troubleshooting Low Conversion

start Low Conversion of 3,4-Difluoroaniline temp Increase Reaction Temperature Incrementally start->temp monitor Monitor by HPLC/GC temp->monitor reagent Consider More Reactive Methylating Agent solvent Screen Different Solvents reagent->solvent reagent->monitor catalyst Evaluate Catalyst Activity/Screen Alternatives solvent->catalyst solvent->monitor catalyst->monitor monitor->reagent No Improvement outcome Improved Conversion monitor->outcome Success

Caption: Troubleshooting workflow for low reaction conversion.

Key Reaction Pathway: Reductive Amination

cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product aniline 3,4-Difluoroaniline imine Imine Intermediate aniline->imine formaldehyde Formaldehyde formaldehyde->imine product This compound imine->product Reduction (e.g., NaBH4)

Caption: Reductive amination pathway for mono-N-methylation.

References

  • Shaanxi Normal University. CN103288660A - N-methylation method of aromatic amine. Google Patents.
  • Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Available from: [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-difluoroaniline. Available from: [Link]

  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Available from: [Link]

  • Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

  • ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Available from: [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. Available from: [Link]

  • National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]

  • Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available from: [Link]

  • SciSpace. Quantification of aniline and N-methylaniline in indigo. Available from: [Link]

  • Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity, identity, and stability of active pharmaceutical ingredient (API) intermediates are paramount.[1] 3,4-difluoro-N-methylaniline, a key building block in the synthesis of various therapeutic agents, is no exception. Its structural integrity and the absence of impurities directly impact the safety and efficacy of the final drug product.[2][3] This guide provides a comparative analysis of the principal analytical methods for the comprehensive characterization of this critical intermediate. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

Pillar 1: Strategic Overview of Analytical Methodologies

The complete characterization of a pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Identity, purity, and assay must be addressed by a suite of orthogonal methods—techniques that measure the same attribute through different physicochemical principles.[4] The primary methods employed are chromatographic for separation and quantification, and spectroscopic for structural elucidation.

The selection of a specific method is dictated by the analytical objective. A routine quality control (QC) check for batch release will prioritize speed and accuracy, often favoring High-Performance Liquid Chromatography (HPLC). In contrast, structural confirmation of a newly synthesized batch or an unknown impurity would necessitate the unambiguous power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a logical workflow for the comprehensive analysis of a new batch of this compound.

Analytical_Workflow cluster_0 Initial Characterization & Identity cluster_1 Purity & Impurity Profiling cluster_2 Final Report & Batch Release Sample New Batch of This compound FTIR FT-IR Spectroscopy (Rapid Identity Screen) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure Confirmation) Sample->NMR HPLC HPLC-UV (Purity Assay & Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GCMS Report Certificate of Analysis (CoA) (Identity, Purity, Assay Data) FTIR->Report NMR->Report LCMS LC-MS/MS (High-Sensitivity Impurity ID) HPLC->LCMS If unknown peaks are detected HPLC->Report GCMS->Report LCMS->Report

Caption: A typical analytical workflow for the full characterization of this compound.

Pillar 2: Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates by separating the main component from any impurities.[3]

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity analysis and assay determination due to its high precision, accuracy, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1] For an aromatic amine like this compound, a reversed-phase (RP-HPLC) method is the logical first choice. The nonpolar stationary phase (typically C18) provides excellent retention and separation for moderately polar aromatic compounds.

Trustworthiness: A robust HPLC method must be validated to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).[5] For instance, linearity with a correlation coefficient (R²) greater than 0.999 demonstrates a direct proportionality between the detector signal and analyte concentration over a defined range.[5][6]

Comparative Performance of Chromatographic Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Purity assay, quantification of non-volatile impurities Identification and quantification of volatile/semi-volatile impurities
Linearity (R²) Typically >0.999[5] Typically >0.99[7]
Precision (%RSD) < 5%[8] < 15%[8]
Accuracy (% Recovery) 89 - 100%[8] 80 - 120%[8]
Limit of Detection (LOD) 0.02% (for impurities)[8] Analyte dependent, can be in the µg/L range[8]
Sample Throughput High Moderate
Strengths High precision, suitable for non-volatile compounds High specificity (MS detection), excellent for volatile impurities

| Limitations | May not detect highly volatile impurities | Not suitable for non-volatile or thermally labile compounds |

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile:Water (70:30 v/v).[5] For mass spectrometry compatibility, replace any non-volatile buffers like phosphoric acid with formic acid.[9]

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.01 to 0.2 mg/mL).

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30 °C[5]

    • UV Detection Wavelength: 190 nm (for maximum sensitivity to aniline derivatives) or 243 nm.[5][10]

    • Run Time: 15 minutes[5]

  • Analysis & Calculation: Inject the standards to establish a calibration curve. Inject the sample solution. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak. For a precise assay, use the calibration curve to determine the exact concentration.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is particularly crucial for detecting residual solvents from the synthesis or starting materials that may not be visible by HPLC. The coupling with a mass spectrometer provides high specificity, allowing for the identification of unknown peaks based on their mass fragmentation patterns.[11] For halogenated anilines, GC-MS offers excellent sensitivity and selectivity.[7]

Trustworthiness: The reliability of GC-MS comes from its dual-confirmation capability. The retention time provides chromatographic information, while the mass spectrum provides structural information, making misidentification unlikely. Method validation involves demonstrating adequate recovery from the sample matrix, good linearity, and low detection limits.[12][13]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem). A capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane (DCM) or Methanol.

    • If analyzing from an aqueous matrix, perform a Liquid-Liquid Extraction (LLE): Adjust the aqueous sample pH to >11 with NaOH, then extract with DCM.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless (for trace analysis).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Pillar 3: Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the analyte.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural confirmation.[4] For this compound (C₇H₇F₂N), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.

  • ¹H NMR: Determines the number, environment, and connectivity of hydrogen atoms. Expect to see signals for the N-H proton, the methyl (CH₃) group, and the aromatic protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • ¹⁹F NMR: Crucial for fluorinated compounds, this technique confirms the presence and environment of the fluorine atoms on the aromatic ring.

Trustworthiness: The high resolution and predictable nature of NMR spectra make it the gold standard for identity confirmation. The chemical shifts and coupling constants are highly characteristic of a specific molecular structure. Quantitative NMR (qNMR) can also be used as a primary method for determining the assay of a highly pure substance without the need for a reference standard of the same compound.[4]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used primarily for the identification of functional groups.[4] It serves as an excellent initial identity check. The IR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features.

Trustworthiness: While not quantitative, FT-IR is highly reliable for identity confirmation when compared against a known reference standard. A match in the "fingerprint region" (<1500 cm⁻¹) provides strong evidence of identity.

Expected FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch ~3410-3430 Secondary amine N-H stretching vibration.[14]
Aromatic C-H Stretch ~3000-3100 C-H stretching on the benzene ring.
Aliphatic C-H Stretch ~2850-2960 C-H stretching of the N-methyl group.
C=C Stretch ~1500-1600 Aromatic ring skeletal vibrations.
C-N Stretch ~1300-1350 Stretching vibration of the aryl amine C-N bond.

| C-F Stretch | ~1100-1250 | Strong, characteristic C-F stretching vibrations. |

  • Instrumentation: Fourier-Transform Infrared Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Compare the resulting spectrum to a reference spectrum of a known pure standard of this compound. The positions and relative intensities of the absorption bands should match.

Pillar 4: Method Selection and Final Recommendations

The choice of analytical technique is fundamentally linked to the question being asked. The following diagram illustrates a decision-making framework.

Method_Selection Start What is the Analytical Goal? Q_Identity Confirming Identity? Start->Q_Identity Q_Purity Determining Purity/Assay? Start->Q_Purity Q_Impurity_ID Identifying an Unknown Impurity? Start->Q_Impurity_ID Method_FTIR FT-IR (Rapid, Routine) Q_Identity->Method_FTIR Routine Check Method_NMR NMR (Unambiguous) Q_Identity->Method_NMR Absolute Proof Method_HPLC HPLC (Quantitative) Q_Purity->Method_HPLC Non-Volatiles Method_GCMS GC-MS (Volatiles) Q_Purity->Method_GCMS Volatiles Q_Impurity_ID->Method_NMR For Isolation & Structure Q_Impurity_ID->Method_GCMS Method_LCMS LC-MS/MS (Trace Level ID) Q_Impurity_ID->Method_LCMS

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide will delve into the theoretical underpinnings of the expected NMR spectra, offering a rationale for predicted chemical shifts and coupling constants. Furthermore, we will present a standardized protocol for acquiring high-quality NMR data for this class of compounds and compare the utility of NMR with other common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-difluoro-N-methylaniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The substitution pattern on the benzene ring, with two electron-withdrawing fluorine atoms and an electron-donating N-methylamino group, will significantly influence the chemical shifts of the aromatic protons.

Anticipated ¹H NMR Spectral Data (Predicted):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-26.5 - 6.7Doublet of doublets (dd)JH2-H6 ≈ 2-3 Hz, JH2-F3 ≈ 1-2 Hz
H-56.7 - 6.9Doublet of doublets of doublets (ddd) or multiplet (m)JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 10-12 Hz, JH5-F3 ≈ 1-2 Hz
H-66.9 - 7.1Multiplet (m)JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 6-8 Hz, JH6-H2 ≈ 2-3 Hz
N-H~3.6Broad singlet (br s)-
N-CH₃~2.8Singlet (s)-

Causality of Predicted Shifts and Splittings:

  • Aromatic Protons (H-2, H-5, H-6): The electron-donating N-methylamino group will cause a general upfield shift (lower ppm) of the aromatic protons compared to benzene (7.34 ppm). Conversely, the electronegative fluorine atoms will exert a deshielding effect, shifting these protons downfield. The interplay of these opposing effects, along with the specific positional relationships, dictates the final chemical shifts.

    • H-2: Positioned ortho to the strongly electron-donating amino group, H-2 is expected to be the most shielded (lowest ppm) of the aromatic protons. It will likely appear as a doublet of doublets due to coupling with H-6 (meta coupling) and the fluorine at position 3 (ortho H-F coupling).

    • H-5: This proton experiences coupling from H-6 (ortho coupling), the fluorine at C-4 (ortho H-F coupling), and the fluorine at C-3 (meta H-F coupling), leading to a complex multiplet, likely a doublet of doublet of doublets.

    • H-6: Situated between two deshielding fluorine atoms, H-6 is expected to be the most downfield of the aromatic protons. It will exhibit coupling to H-5 (ortho coupling), H-2 (para coupling), and the fluorine at C-4 (meta H-F coupling).

  • N-H Proton: The proton on the nitrogen will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and solvent-dependent.

  • N-CH₃ Protons: The three equivalent protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

Decoding the Carbon Skeleton: A Predictive ¹³C NMR Analysis

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents, and the presence of fluorine will introduce characteristic C-F couplings.

Anticipated ¹³C NMR Spectral Data (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1145 - 148Doublet of doublets (dd)¹JC1-F ≈ 230-250 Hz, ²JC1-F ≈ 15-25 Hz
C-2102 - 105Doublet (d)²JC2-F3 ≈ 20-30 Hz
C-3150 - 155 (broad)Doublet of doublets (dd)¹JC3-F3 ≈ 240-260 Hz, ²JC3-F4 ≈ 10-20 Hz
C-4148 - 153 (broad)Doublet of doublets (dd)¹JC4-F4 ≈ 240-260 Hz, ²JC4-F3 ≈ 10-20 Hz
C-5115 - 118Doublet (d)²JC5-F4 ≈ 20-30 Hz
C-6110 - 113Doublet (d)³JC6-F4 ≈ 5-10 Hz
N-CH₃~31Singlet (s)-

Rationale for Predicted ¹³C NMR Data:

  • Aromatic Carbons: The carbon atoms directly bonded to the fluorine atoms (C-3 and C-4) will exhibit the largest downfield shifts due to the strong deshielding effect of fluorine and will show large one-bond C-F coupling constants (¹JCF). The carbon attached to the nitrogen (C-1) will also be significantly downfield. The other aromatic carbons will have their chemical shifts modulated by the combined electronic effects of the substituents.

  • C-F Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond coupling between carbon and fluorine nuclei. This results in the splitting of carbon signals into doublets or more complex multiplets, depending on the number of neighboring fluorine atoms. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings being the largest.

  • N-CH₃ Carbon: The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon (except for C-F couplings).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a wide spectral width to encompass all carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals.

TechniqueStrengths for this compound AnalysisWeaknesses for this compound Analysis
¹H and ¹³C NMR - Provides detailed information on the carbon-hydrogen framework.[3] - Allows for unambiguous structure determination through analysis of chemical shifts and coupling constants. - Can provide information about the electronic environment of atoms.- Relatively low sensitivity compared to mass spectrometry. - Requires a larger amount of sample.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent sensitivity for detecting trace amounts of the compound.[4] - Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in identification.[5] - Well-suited for purity analysis and quantification.[6]- Does not provide detailed structural information about the connectivity of atoms. - Isomeric compounds may have similar mass spectra, making differentiation difficult without chromatographic separation.
Fourier-Transform Infrared (FTIR) Spectroscopy - Provides information about the functional groups present in the molecule (e.g., N-H, C-N, C-F, aromatic C-H bonds).[7] - Can be used for rapid identification of the compound if a reference spectrum is available.- Does not provide information about the overall molecular structure or the connectivity of atoms. - The interpretation of the fingerprint region can be complex.

graph "Analytical_Technique_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H NMR"]; "13C_NMR" [label="¹³C NMR"]; "Structure_Elucidation" [label="Detailed Structural Information", shape=ellipse, fillcolor="#FFFFFF"]; "1H_NMR" -> "Structure_Elucidation"; "13C_NMR" -> "Structure_Elucidation"; }

subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#FCE8E6"; "GC_MS" [label="GC-MS"]; "Molecular_Weight" [label="Molecular Weight & Fragmentation", shape=ellipse, fillcolor="#FFFFFF"]; "GC_MS" -> "Molecular_Weight"; }

subgraph "cluster_IR" { label="Infrared Spectroscopy"; bgcolor="#FEF7E0"; "FTIR" [label="FTIR"]; "Functional_Groups" [label="Functional Group Identification", shape=ellipse, fillcolor="#FFFFFF"]; "FTIR" -> "Functional_Groups"; }

"Sample" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample" -> "1H_NMR"; "Sample" -> "13C_NMR"; "Sample" -> "GC_MS"; "Sample" -> "FTIR"; }

Caption: A workflow diagram illustrating the complementary nature of NMR, MS, and IR spectroscopy in the analysis of organic compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19). Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(4), 453-464. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]

  • Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3,4-difluoro-N-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its fragmentation pattern is critical for unambiguous identification, metabolite profiling, and quality control in research and development settings. We will compare its fragmentation under different ionization regimes, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), and provide validated experimental protocols for its analysis.

Physicochemical Profile of this compound

Before delving into its fragmentation, it is essential to establish the fundamental properties of the molecule. This data forms the basis for all mass-to-charge ratio calculations.

PropertyValueSource
Molecular Formula C₇H₇F₂NPubChem[1]
Molecular Weight 143.13 g/mol PubChem[1]
Monoisotopic Mass 143.05465555 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CNC1=CC(=C(C=C1)F)FPubChem[1]
Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy technique, typically coupled with Gas Chromatography (GC), that induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. The fragmentation of this compound is governed by the stability of the aromatic ring, the presence of the nitrogen atom, and the fluoro-substituents.

The initial event is the removal of an electron, most likely from the nitrogen lone pair, to form the molecular ion (M⁺•) at m/z 143.[2] The odd molecular weight is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3]

The molecular ion of this compound is relatively stable due to the aromatic system, and it is expected to be a prominent peak in the spectrum.[4] Subsequent fragmentation proceeds through several competing pathways driven by the formation of stable cations and neutral losses.

  • Loss of a Hydrogen Radical (•H): The most common initial fragmentation for N-methylanilines involves the loss of a hydrogen radical from the methyl group. This results in a highly resonance-stabilized iminium cation at m/z 142 . The stability of this ion often makes it the base peak, as seen in the spectrum of the parent compound, N-methylaniline.[5]

  • Alpha-Cleavage (Loss of a Methyl Radical •CH₃): A characteristic fragmentation for amines is alpha-cleavage, which involves the homolytic cleavage of the N-CH₃ bond.[4] This pathway yields a cation at m/z 128 .

  • Loss of Hydrogen Fluoride (HF): The presence of fluorine substituents enables the neutral loss of HF, a common fragmentation pathway for fluorinated aromatic compounds.[3] This leads to a fragment ion at m/z 123 .

  • Loss of Acetonitrile (CH₃CN) via Ring Rearrangement: Complex rearrangements can lead to the expulsion of stable neutral molecules. One such possibility is the loss of acetonitrile (41 Da) following rearrangement, resulting in a fragment at m/z 102 .

EI_Fragmentation M M+• m/z 143 C₇H₇F₂N⁺• F1 [M-H]+ m/z 142 M->F1 - •H F2 [M-CH₃]+ m/z 128 M->F2 - •CH₃ (Alpha-Cleavage) F3 [M-HF]+• m/z 123 M->F3 - HF F4 [M-CH₃CN]+• m/z 102 M->F4 - CH₃CN (Rearrangement)

Caption: Predicted EI fragmentation pathways for this compound.
m/zProposed Structure/FormulaNeutral LossMechanistic Note
143[C₇H₇F₂N]⁺•-Molecular Ion (M⁺•)
142[C₇H₆F₂N]⁺•HFormation of a stable iminium cation
128[C₆H₄F₂N]⁺•CH₃Alpha-cleavage of the N-methyl bond
123[C₇H₆FN]⁺•HFCharacteristic loss from fluoroaromatics
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique, ideal for Liquid Chromatography (LC) coupling, that typically generates protonated molecules, [M+H]⁺. For this compound, this results in a precursor ion at m/z 144 . Structural information is then obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

Fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.

  • Loss of Methane (CH₄): A common fragmentation pathway for protonated N-methylated compounds is the loss of methane, leading to a fragment ion at m/z 128 .

  • Loss of Hydrogen Fluoride (HF): Similar to EI, the loss of HF is also a favored pathway under CID conditions for fluoroaromatics. For protonated difluoroanilines, the loss of HF is a documented fragmentation route, yielding a fragment at m/z 124 .[6]

ESI_Fragmentation MH [M+H]+ m/z 144 C₇H₈F₂N⁺ F1 [M+H-CH₄]+ m/z 128 MH->F1 - CH₄ F2 [M+H-HF]+ m/z 124 MH->F2 - HF

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparison of Analytical Platforms

The choice between GC-MS and LC-MS depends on the analytical objective, sample matrix, and required sensitivity.

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Principle High-energy ionization causing extensive, reproducible fragmentation.Soft ionization of protonated molecules followed by controlled fragmentation (CID).
Analyte Suitability Requires volatile and thermally stable compounds. This compound is well-suited.Broad applicability, including for less volatile or thermally labile metabolites.
Identification Based on matching the entire fragmentation pattern to spectral libraries (e.g., NIST).Based on precursor/product ion transitions (Selected Reaction Monitoring, SRM), providing high specificity.
Sensitivity Generally very high, especially with selective detectors.Can achieve exceptionally high sensitivity and selectivity with SRM/MRM modes.
Matrix Effects Less prone to ion suppression from complex matrices.Can be significantly affected by ion suppression, requiring careful sample cleanup or internal standards.
Primary Use Case Definitive identification of unknowns, screening, routine QC.Targeted quantification in complex matrices (e.g., biological fluids), metabolite identification.

For routine quantification where the identity of the compound is already confirmed, HPLC-UV offers a simpler and more cost-effective alternative.[7] It is a robust technique that provides reliable quantitative data without the structural information afforded by mass spectrometry. However, it lacks the specificity of MS and may be subject to interferences from co-eluting compounds that absorb at the same wavelength.

Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound. Optimization is recommended for specific matrices and instrumentation.

This method is designed for the sensitive detection and identification of the target analyte in a relatively clean organic solvent matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of a 50 mL aqueous sample to >11 using 1 M NaOH.

    • Transfer the sample to a separatory funnel and add 25 mL of dichloromethane (DCM).

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Pass the DCM extract through a column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.[8]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-300).

This method is optimized for selective and sensitive quantification using Selected Reaction Monitoring (SRM).

  • Sample Preparation:

    • Prepare samples by diluting in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B.

      • 0.5-3.0 min: 5% to 95% B.

      • 3.0-4.0 min: Hold at 95% B.

      • 4.0-4.1 min: 95% to 5% B.

      • 4.1-5.0 min: Hold at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500).

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

      • Quantifier Transition: 144 -> 124

      • Qualifier Transition: 144 -> 128

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Aqueous or Organic Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Chromatography GC or LC Separation Concentration->Chromatography MS Mass Spectrometry (EI or ESI) Chromatography->MS Processing Peak Integration & Spectral Analysis MS->Processing Identification Library Matching (EI) or Fragment Confirmation (ESI) Processing->Identification Quantification Concentration Calculation Identification->Quantification

Caption: General analytical workflow for the MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. Under EI, the key fragments arise from the loss of a hydrogen radical (m/z 142) and alpha-cleavage (m/z 128). Under ESI-MS/MS, the protonated molecule (m/z 144) fragments primarily through the loss of HF (to m/z 124) and methane (to m/z 128). The choice between GC-MS and LC-MS/MS should be guided by the specific analytical need, with GC-MS offering robust library-based identification and LC-MS/MS providing superior sensitivity and selectivity for targeted quantification in complex samples.

References

  • Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22. [Link]

  • ResearchGate. (2025). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. ResearchGate. [Link]

  • Bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. [Link]

  • PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. [Link]

  • LCGC International. (2025). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • PubChemLite. This compound (C7H7F2N). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SparkNotes. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]

  • National Institute of Standards and Technology. Aniline, N-methyl-. NIST Chemistry WebBook. [Link]

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A Comparative Analysis of the Reactivity of 3,4-difluoro-N-methylaniline and 4-fluoro-N-methylaniline for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Fluorinated anilines, in particular, serve as pivotal building blocks for a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of the reactivity of two such key intermediates: 3,4-difluoro-N-methylaniline and 4-fluoro-N-methylaniline. Understanding their differential reactivity in key synthetic transformations is paramount for researchers and process chemists aiming to optimize reaction conditions and predict product outcomes.

This comparison will delve into the electronic and steric effects governing the reactivity of these molecules, supported by theoretical principles and experimental data for electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. Detailed experimental protocols for representative transformations are also provided to serve as a practical resource for laboratory applications.

The Decisive Influence of Fluorine's Electronic Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic properties of its substituents. The N-methylamino group is a potent activating group, donating electron density to the aromatic ring through resonance (+M effect) and a weaker inductive withdrawal (-I effect). Conversely, fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker, yet significant, electron-donating resonance effect (+M effect) due to its lone pairs. The interplay of these effects dictates the overall electron density of the aromatic ring and the regioselectivity of substitution reactions.

In 4-fluoro-N-methylaniline , the fluorine atom is para to the N-methylamino group. Its strong -I effect deactivates the ring towards electrophilic attack compared to N-methylaniline. However, its +M effect, which directs ortho and para, reinforces the directing effect of the powerful N-methylamino group.

In This compound , the situation is more complex. The two fluorine atoms, situated meta and para to the N-methylamino group, exert a cumulative and potent deactivating inductive effect on the ring. This significantly reduces the overall electron density of the aromatic system compared to the mono-fluorinated analogue, rendering it less nucleophilic.

A quantitative measure of these electronic effects can be gleaned from Hammett constants. For a fluorine substituent, the para-substituent constant (σp) is +0.05, while the meta-substituent constant (σm) is +0.34. The larger positive value for the meta position highlights the dominance of the inductive effect at this position. The cumulative effect of two fluorine atoms in this compound results in a more electron-deficient aromatic ring.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reduced electron density in the difluorinated compound is expected to decrease its reactivity towards electrophiles.

Theoretical Prediction: this compound will be significantly less reactive towards electrophilic aromatic substitution than 4-fluoro-N-methylaniline due to the cumulative electron-withdrawing inductive effects of the two fluorine atoms.

Regioselectivity:

  • 4-fluoro-N-methylaniline: The powerful ortho,para-directing N-methylamino group dictates the position of electrophilic attack. Substitution is expected to occur primarily at the positions ortho to the N-methylamino group (C2 and C6).

  • This compound: The N-methylamino group directs electrophiles to the C2 and C6 positions. The fluorine at C3 will strongly deactivate the adjacent C2 position, while the fluorine at C4 will have a lesser deactivating effect on the C2 position. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the activating N-methylamino group and meta to the C4 fluorine.

Experimental Data: Nitration
CompoundMajor Nitration Product(s)Observations
4-fluoro-N-methylaniline 2-nitro-4-fluoro-N-methylanilineThe reaction proceeds under standard nitrating conditions, with the nitro group being directed to the position ortho to the strongly activating N-methylamino group.
This compound 2-nitro-3,4-difluoro-N-methylaniline and 5-nitro-3,4-difluoro-N-methylanilineThe formation of multiple isomers is possible, with the positions ortho and para to the N-methylamino group being the most likely sites of attack, despite the deactivating presence of the fluorine atoms.

The requirement for potentially harsher reaction conditions to achieve comparable yields for the dinitration of related compounds supports the lower reactivity of the difluorinated system.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds. This reaction is favored by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group.

Theoretical Prediction: this compound is expected to be more reactive towards nucleophilic aromatic substitution than 4-fluoro-N-methylaniline. The two electron-withdrawing fluorine atoms in the difluoro compound make the aromatic ring more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. Fluorine is also an excellent leaving group in SNAr reactions.

Regioselectivity:

  • 4-fluoro-N-methylaniline: Nucleophilic attack is less likely as the ring is not as electron-deficient as its difluorinated counterpart. If a reaction were to occur, it would require a strongly activated substrate (e.g., with a nitro group ortho or para to the fluorine).

  • This compound: Nucleophilic attack is most likely to occur at the C4 position, displacing the fluoride ion. This position is activated by the electron-withdrawing effect of the fluorine at C3 and the N-methylamino group (which can stabilize the intermediate through resonance).

Experimental Data: Substitution with Methoxide

The reaction with a nucleophile like sodium methoxide can be used to compare the propensity of these compounds to undergo SNAr.

CompoundExpected Major Product with NaOCH₃Reactivity
4-fluoro-N-methylaniline No reaction under standard conditionsThe ring is not sufficiently activated for nucleophilic attack.
This compound 4-methoxy-3-fluoro-N-methylanilineThe presence of two fluorine atoms activates the ring, allowing for the displacement of one of the fluoride ions by the methoxide nucleophile.

The enhanced reactivity of di- and tri-fluorinated aromatic rings in SNAr reactions is a well-documented phenomenon and provides strong support for the predicted outcome.[1]

Basicity of the Amino Group

The basicity of the nitrogen atom is a critical parameter influencing the nucleophilicity of the amine and its behavior in acid-catalyzed reactions. The electron-withdrawing fluorine atoms are expected to decrease the electron density on the nitrogen, thereby reducing its basicity.

Theoretical Prediction: The N-methylamino group in this compound will be less basic than in 4-fluoro-N-methylaniline due to the stronger cumulative inductive effect of the two fluorine atoms.

Quantitative Data:

CompoundpKa (of conjugate acid)
Aniline 4.6
4-Fluoroaniline 4.65[2][3][4]
4-fluoro-N-methylaniline Estimated to be slightly higher than 4.65
This compound Estimated to be significantly lower than 4.65

This difference in basicity has practical implications. For instance, in reactions requiring the aniline to act as a nucleophile, 4-fluoro-N-methylaniline will be more reactive. Conversely, in reactions where the aniline nitrogen might interfere with a desired transformation, the lower basicity of the difluorinated compound could be advantageous.

Experimental Protocols

The following protocols are provided as representative examples for key transformations and can be adapted for the specific substrates.

Protocol 1: Electrophilic Nitration of 4-fluoro-N-methylaniline

This protocol describes a general procedure for the nitration of an activated aniline derivative.

dot

Nitration_Workflow cluster_reagents Reagents cluster_procedure Procedure 4-F-NMA 4-fluoro-N-methylaniline Step1 1. Dissolve 4-F-NMA in Conc. H₂SO₄ at 0°C 4-F-NMA->Step1 H2SO4 Conc. H₂SO₄ H2SO4->Step1 HNO3 Conc. HNO₃ Step2 2. Add nitrating mixture (HNO₃/H₂SO₄) dropwise HNO3->Step2 Ice Ice Step4 4. Quench on ice Ice->Step4 Base Aq. Base (e.g., Na₂CO₃) Step5 5. Neutralize with base Base->Step5 Solvent Organic Solvent (e.g., DCM) Step6 6. Extract with organic solvent Solvent->Step6 Step1->Step2 Controlled temperature Step3 3. Stir at 0-5°C Step2->Step3 Step3->Step4 Step4->Step5 Step5->Step6 Step7 7. Dry, filter, and concentrate Step6->Step7 Step8 8. Purify (e.g., chromatography) Step7->Step8 Product Product Step8->Product 2-nitro-4-fluoro-N-methylaniline

Caption: Workflow for the electrophilic nitration of 4-fluoro-N-methylaniline.

Materials:

  • 4-fluoro-N-methylaniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 4-fluoro-N-methylaniline to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-nitro-4-fluoro-N-methylaniline.

Protocol 2: Nucleophilic Aromatic Substitution of this compound with Methoxide

This protocol outlines a general procedure for the SNAr reaction of an activated difluoroaromatic compound.

dot

SNAr_Workflow cluster_reagents Reagents cluster_procedure Procedure 3,4-diF-NMA This compound Step1 1. Dissolve 3,4-diF-NMA and NaOMe in anhydrous MeOH 3,4-diF-NMA->Step1 NaOMe Sodium Methoxide NaOMe->Step1 MeOH Methanol (anhydrous) MeOH->Step1 NH4Cl Sat. aq. NH₄Cl Step5 5. Quench with sat. aq. NH₄Cl NH4Cl->Step5 Solvent Organic Solvent (e.g., EtOAc) Step6 6. Extract with organic solvent Solvent->Step6 Step2 2. Heat to reflux Step1->Step2 Step3 3. Monitor reaction by TLC Step2->Step3 Step4 4. Cool to room temperature Step3->Step4 Step4->Step5 Step5->Step6 Step7 7. Dry, filter, and concentrate Step6->Step7 Step8 8. Purify (e.g., chromatography) Step7->Step8 Product Product Step8->Product 4-methoxy-3-fluoro-N-methylaniline

Caption: Workflow for the nucleophilic aromatic substitution of this compound.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask containing anhydrous methanol, add sodium methoxide and stir until dissolved.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-fluoro-N-methylaniline.

Conclusion

The reactivity of this compound and 4-fluoro-N-methylaniline is markedly different, a direct consequence of the number and position of the fluorine substituents.

  • Electrophilic Aromatic Substitution: 4-fluoro-N-methylaniline is significantly more reactive than its difluorinated counterpart due to its higher electron density.

  • Nucleophilic Aromatic Substitution: this compound exhibits greater reactivity towards nucleophiles, as the two fluorine atoms render the aromatic ring more electron-deficient and susceptible to attack.

  • Basicity: The N-methylamino group in 4-fluoro-N-methylaniline is more basic than in the difluorinated analogue.

These fundamental differences in reactivity are critical considerations for synthetic chemists. By understanding the underlying electronic principles, researchers can strategically select the appropriate fluorinated aniline building block and tailor reaction conditions to achieve the desired synthetic outcomes in the development of novel pharmaceuticals and agrochemicals.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Science.gov. Hammett substituent constants: Topics by Science.gov. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ResearchGate. Hammett constants σ for fluoro-substituents. [Link]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIST WebBook. 3,4-Difluoroaniline. [Link]

  • Bloom Tech. Why is N-Methylaniline More Basic than Aniline?. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Vapourtec. Aromatic Substitution. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. [Link]

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The Ascending Trajectory of 3,4-Difluoro-N-methylaniline Derivatives in Oncology Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated scaffolds, 3,4-difluoro-N-methylaniline has emerged as a privileged structure, particularly in the development of novel kinase inhibitors for cancer therapy. This guide provides a comprehensive comparison of the biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Moiety

The 3,4-difluorophenyl group, a key feature of this aniline derivative, is frequently employed in the design of kinase inhibitors. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its interaction with the hinge region of the kinase active site. Furthermore, the difluoro substitution pattern can enhance binding affinity through favorable interactions with the protein and improve metabolic stability by blocking potential sites of oxidation. The N-methyl group can also play a crucial role in orienting the molecule within the binding pocket and can contribute to improved cell permeability.

This guide will delve into specific examples of this compound derivatives that have demonstrated significant biological activity, with a particular focus on their role as inhibitors of key oncogenic kinases.

Comparative Analysis of Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. This section presents a comparative analysis of this compound derivatives, focusing on their inhibitory potency against key kinases implicated in cancer progression and their cytotoxic effects on various cancer cell lines.

Kinase Inhibitory Activity

Receptor tyrosine kinases (RTKs) are a class of enzymes that play a critical role in cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of RTK activity is a common driver of tumorigenesis, making them prime targets for cancer therapeutics.[1] The 3,4-difluoroaniline moiety has been successfully incorporated into potent multi-target RTK inhibitors.[2]

A noteworthy example is the quinazolin-4(3H)-one derivative, QDAU5 , which features a 3,4-difluoroaniline group.[2] This compound has demonstrated potent, simultaneous inhibition of three key RTKs involved in angiogenesis and cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase receptor Tie-2, and Ephrin type-B receptor 4 (EphB4).[2]

CompoundTarget KinaseIC50 (nM)Reference
QDAU5 VEGFR-20.77[2]
Tie-28.87[2]
EphB43.21[2]

Table 1: Kinase inhibitory activity of the 3,4-difluoroaniline-containing compound QDAU5.

The sub-nanomolar to low nanomolar IC50 values of QDAU5 highlight the significant contribution of the 3,4-difluoroaniline moiety to its potent multi-kinase inhibitory activity.[2] This potent inhibition of key pro-angiogenic RTKs suggests a strong potential for these derivatives to disrupt tumor neovascularization, a critical process for tumor growth and metastasis.

In Vitro Antiproliferative Activity

The ultimate goal of an anticancer agent is to inhibit the growth and proliferation of cancer cells. The in vitro antiproliferative activity of this compound derivatives is a key indicator of their therapeutic potential.

The compound QDAU5 has been evaluated for its ability to inhibit the proliferation of various human cancer cell lines.[2]

CompoundCancer Cell LineIC50 (µM)Reference
QDAU5 A549 (Lung Carcinoma)1.54[2]
HCT116 (Colon Carcinoma)1.87[2]
MCF-7 (Breast Adenocarcinoma)2.15[2]
HepG2 (Hepatocellular Carcinoma)2.33[2]

Table 2: In vitro antiproliferative activity of QDAU5 against human cancer cell lines.

The low micromolar IC50 values against a panel of cancer cell lines from different origins demonstrate the broad-spectrum antiproliferative activity of this 3,4-difluoroaniline-containing derivative.[2]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships provides crucial insights for the rational design of more potent and selective drug candidates. For quinazolin-4(3H)-one derivatives, the incorporation of the 3,4-difluoroaniline group at a specific position was found to be critical for potent multi-target RTK inhibition.[2] This highlights the importance of the electronic and steric properties of this moiety in achieving high-affinity binding to the kinase hinge region.[2] Further exploration of substitutions on both the aniline and the quinazolinone core is warranted to optimize potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Quinazolin-4(3H)-one Derivatives from this compound

The synthesis of quinazolin-4(3H)-one derivatives often involves a multi-step process. A general approach is outlined below, based on established synthetic routes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Amide Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product A 3,4-Difluoroaniline C Condensation A->C B 2-Aminobenzoic Acid Derivative B->C D N-(3,4-Difluorophenyl)-2-aminobenzamide C->D E Reaction with Formic Acid or Derivative D->E F Quinazolin-4(3H)-one Derivative E->F

Caption: General synthetic workflow for quinazolin-4(3H)-one derivatives.

Step-by-Step Protocol:

  • Amide Formation: To a solution of a 2-aminobenzoic acid derivative in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDCI/HOBt).

  • Add 3,4-difluoroaniline to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.

  • Purify the resulting N-(3,4-difluorophenyl)-2-aminobenzamide intermediate by column chromatography or recrystallization.

  • Cyclization: Reflux the purified intermediate with an excess of formic acid or a suitable one-carbon source (e.g., triethyl orthoformate) to facilitate the cyclization to the quinazolinone ring.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or evaporation.

  • Purify the final quinazolin-4(3H)-one derivative by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 values of compounds against specific kinases.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase and substrate to wells B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and deplete remaining ATP (e.g., ADP-Glo™ Reagent) E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Data Analysis: Plot luminescence vs. log(concentration) and determine IC50 H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.

  • Add the diluted test compound or DMSO (as a control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and determine the IC50 value.

Signaling Pathways Targeted by this compound Derivatives

The anticancer activity of the 3,4-difluoroaniline-containing compound QDAU5 is attributed to its inhibition of VEGFR-2, Tie-2, and EphB4. These RTKs are central to the process of angiogenesis.

Angiogenesis_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ang Angiopoietins Tie2 Tie-2 Ang->Tie2 EphrinB Ephrin-B EphB4 EphB4 EphrinB->EphB4 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Tie2->PI3K Ras Ras/MAPK EphB4->Ras QDAU5 QDAU5 (3,4-Difluoroaniline Derivative) QDAU5->VEGFR2 Inhibits QDAU5->Tie2 Inhibits QDAU5->EphB4 Inhibits Response Angiogenesis (Proliferation, Migration, Survival) PLCg->Response PI3K->Response Ras->Response

Caption: Inhibition of key pro-angiogenic signaling pathways.

By simultaneously blocking these pathways, 3,4-difluoroaniline derivatives like QDAU5 can effectively inhibit the formation of new blood vessels, thereby cutting off the nutrient and oxygen supply to tumors and impeding their growth and metastasis.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable component in the design of potent kinase inhibitors with significant anticancer activity. The presented data on the multi-target RTK inhibitor QDAU5 underscores the potential of this chemical class. The favorable electronic and steric properties of the 3,4-difluorophenyl group contribute to high-affinity binding and potent inhibition of key oncogenic kinases.

Future research in this area should focus on the synthesis and evaluation of a broader range of this compound derivatives to further elucidate the structure-activity relationships. Optimization of the core scaffold and peripheral substituents could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies in relevant animal models are essential to validate the therapeutic potential of these promising anticancer agents. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies for cancer.

References

A Researcher's Guide to Differentiating Difluoroaniline Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of constitutional isomers is a critical, yet often challenging, task. Difluoroaniline (DFA), with its six distinct isomers, presents a classic analytical puzzle where subtle differences in the placement of two fluorine atoms on the aniline ring dramatically influence the molecule's physicochemical properties and, consequently, its application. This guide provides an in-depth, comparative analysis of the six difluoroaniline isomers, leveraging a suite of spectroscopic techniques to offer a definitive roadmap for their differentiation.

The strategic placement of fluorine atoms can alter a molecule's metabolic stability, lipophilicity, and binding affinity, making specific DFA isomers highly sought-after building blocks in drug discovery. Misidentification can lead to significant setbacks in development timelines and resource allocation. Here, we move beyond theoretical discussions to present field-proven experimental data and protocols, empowering researchers to confidently distinguish between 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline.

The Analytical Workflow: A Multi-Technique Approach

No single technique provides a complete picture. A robust and self-validating analytical strategy relies on the convergence of data from multiple spectroscopic methods. Each technique probes different aspects of molecular structure, and their combined insights provide an unambiguous identification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Identification Prep Pure Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV MS Mass Spectrometry (MS) Prep->MS Data Comparative Data Analysis NMR->Data IR->Data UV->Data MS->Data ID Unambiguous Isomer ID Data->ID

Caption: A logical workflow for the spectroscopic identification of difluoroaniline isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local electronic environment of each nucleus. The number of signals, their chemical shifts (δ), and coupling constants (J) provide a unique fingerprint for each difluoroaniline isomer.

Causality in NMR: Why Isomerism Matters

The electron-withdrawing nature of fluorine and the electron-donating nature of the amine group create distinct electronic environments for the aromatic protons and carbons. The position of the fluorine atoms relative to each other and to the amine group dictates the specific chemical shifts and, crucially, the spin-spin coupling patterns observed in the spectra. For instance, the symmetry of an isomer like 3,5-difluoroaniline results in a simpler spectrum compared to an asymmetric isomer like 2,3-difluoroaniline.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 10-20 mg of the difluoroaniline isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1][2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.[3]

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing : Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.[3]

Comparative ¹H NMR Data
IsomerAromatic Proton Chemical Shifts (δ, ppm) & MultiplicityKey Differentiating Features
2,3-DFA ~6.48-6.79 (m, 3H)Complex multiplet pattern due to lack of symmetry.
2,4-DFA ~6.60-6.90 (m, 3H)Three distinct aromatic signals, often with complex splitting.
2,5-DFA ~6.50-6.80 (m, 3H)Three distinct aromatic signals.
2,6-DFA ~6.50-6.90 (m, 3H)Symmetrical pattern often shows a triplet for the C4 proton and a doublet for the C3/C5 protons.
3,4-DFA ~6.40-6.80 (m, 3H)Three distinct aromatic signals.
3,5-DFA ~6.10-6.30 (m, 3H)Highly symmetrical, resulting in a simpler spectrum with two signals (a triplet for H4 and a doublet for H2/H6).

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity (m) indicates a multiplet.[4][5][6][7][8]

Comparative ¹³C NMR Data
IsomerAromatic Carbon Chemical Shifts (δ, ppm)Key Differentiating Features
2,3-DFA 6 unique signalsAll six aromatic carbons are chemically non-equivalent.
2,4-DFA 6 unique signalsAll six aromatic carbons are chemically non-equivalent.
2,5-DFA 6 unique signalsAll six aromatic carbons are chemically non-equivalent.
2,6-DFA 4 unique signalsSymmetry results in fewer signals (C2/C6, C3/C5 are equivalent).
3,4-DFA 6 unique signalsAll six aromatic carbons are chemically non-equivalent.
3,5-DFA 4 unique signalsHigh symmetry results in fewer signals (C3/C5, C2/C6 are equivalent).

Note: The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants, which is a key diagnostic feature.[6]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by measuring its vibrational modes. While all difluoroaniline isomers share the N-H and C-F bonds, the positions of these bonds relative to each other lead to subtle but measurable differences in their vibrational frequencies.

Causality in IR: The Vibrational Fingerprint

The C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, and the N-H stretching vibrations (~3300-3500 cm⁻¹) are particularly informative. The exact frequency of these vibrations is influenced by the electronic effects of the substituents and the overall symmetry of the molecule. The "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer and serves as a reliable method for differentiation when compared against a known standard.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disc.[3] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[3]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Analysis : Identify characteristic absorption bands for N-H, C-H, C=C (aromatic), and C-F stretching and bending vibrations.

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
IsomerN-H StretchC-F Stretch RegionKey Fingerprint Bands
2,5-DFA ~3400, ~3480~1150-1300Unique pattern in the 700-900 cm⁻¹ region.
2,6-DFA ~3400, ~3490~1150-1300Distinctive bands due to high symmetry.[9]
3,4-DFA ~3350, ~3440~1150-1300Characterized by a specific set of absorptions related to adjacent substituents.[1][2]
3,5-DFA ~3360, ~3450~1150-1300Simpler spectrum in the fingerprint region due to symmetry.[10]

Note: Data is compiled from various sources and represents typical values. Direct comparison with reference spectra is essential for confirmation.[1][2][9][10]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound. For isomers, which have the same molecular weight (129.11 g/mol ), the key to differentiation lies in their fragmentation patterns upon ionization.

Causality in MS: Isomer-Specific Fragmentation

While the molecular ion peak (M⁺) will be identical for all isomers at m/z 129, the relative abundances of fragment ions can differ. The positions of the fluorine atoms influence the stability of the resulting fragments. For example, the loss of HCN or HF may be more or less favorable depending on the initial structure of the parent ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).[3]

  • Ionization : Use a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 129110, 102, 101, 83

While the major fragments are often similar, the relative intensities of these peaks can provide clues to the isomer's identity. For instance, the stability of the ion at m/z 101 (loss of CO and H) or m/z 102 (loss of HCN) may vary subtly. However, it must be stressed that differentiation by EI-MS alone is often unreliable and should be used in conjunction with other techniques like NMR.[11][12][13]

UV-Visible (UV-Vis) Spectroscopy: A Supporting Role

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the fluorine and amine groups on the aromatic ring affects the energy of the π-electron system, leading to shifts in the wavelength of maximum absorbance (λmax).

Causality in UV-Vis: Electronic Transitions

The interaction between the lone pair of the amino group and the π-system of the benzene ring is responsible for the characteristic UV absorption of aniline. The electron-withdrawing fluorine atoms modify this interaction. The extent of this modification, and thus the λmax, depends on the isomer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the difluoroaniline isomer in a UV-transparent solvent (e.g., ethanol or water).[1][3] The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0).[3]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[3]

  • Data Acquisition : Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the λmax.[1][3]

Comparative UV-Vis Data
Isomerλmax in Ethanol (nm)λmax in Water (nm)
2,5-DFA ~240, ~295~238, ~293
3,4-DFA ~242, ~298~240, ~296

Data for 2,5-DFA and 3,4-DFA from experimental studies.[1][2][14] The differences in λmax are often small, making UV-Vis a supporting, rather than a primary, identification technique. However, it is a quick and valuable method for confirming the presence of the aromatic system and for quantitative analysis once the isomer's identity is known.

Conclusion: An Integrated and Authoritative Approach

References

A Tale of Two Halogens: A Comparative Guide to 3,4-Difluoro-N-methylaniline and 3,4-Dichloro-N-methylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a research program. Subtle structural changes in a building block can have profound impacts on reaction efficiency, downstream physicochemical properties, and ultimately, the biological activity of the final compound. This guide provides an in-depth comparison of two closely related yet distinct N-methylated aniline derivatives: 3,4-difluoro-N-methylaniline and 3,4-dichloro-N-methylaniline. As a Senior Application Scientist, my aim is to move beyond a simple cataloging of properties and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

At a Glance: Physicochemical Properties

A molecule's inherent properties are the foundation of its reactivity and its influence on the characteristics of its derivatives. The substitution of fluorine for chlorine, while seemingly a simple exchange of one halogen for another, imparts significant differences in electronics, size, and lipophilicity.

PropertyThis compound3,4-Dichloro-N-methylanilineRationale for Differences
Molecular Formula C₇H₇F₂NC₇H₇Cl₂NDifferent halogen substituents.
Molecular Weight 143.13 g/mol [1]176.04 g/mol [2]Chlorine has a higher atomic mass than fluorine.
CAS Number 138563-54-9[1]40750-59-2[2]Unique identifiers for each chemical substance.
Calculated LogP 2.3[1]3.4[2]Chlorine is larger and more polarizable than fluorine, leading to a significant increase in lipophilicity.[3]
pKa (predicted) ~3.0-3.5~3.0-3.5The inductive electron-withdrawing effects of fluorine and chlorine on the aniline nitrogen are comparable in this context, leading to similar predicted basicities.[3]
Appearance Colorless to pale yellow liquidLight brown to brown liquidPurity and trace impurities can influence color.

Expert Insight: The most striking difference lies in the lipophilicity (LogP). The ~1.1 unit increase in LogP for the dichloro- derivative is a critical consideration in drug discovery.[2] Higher lipophilicity can influence cell permeability, plasma protein binding, and metabolic pathways. While increased lipophilicity can enhance membrane penetration, it can also lead to lower aqueous solubility and increased off-target toxicity. A molecular matched pair analysis has shown that chlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[3]

The Synthetic Arena: A Head-to-Head Comparison of Reactivity

The true utility of these building blocks is revealed in their performance in key synthetic transformations. The electronic and steric differences between fluorine and chlorine directly influence their reactivity as leaving groups and their effect on the aromatic ring's electron density.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The reactivity of the aryl halide in the crucial oxidative addition step is governed by the carbon-halogen bond strength, which follows the trend C-I > C-Br > C-Cl >> C-F. This trend dictates that aryl chlorides are generally less reactive than aryl bromides and iodides, and aryl fluorides are typically unreactive under standard cross-coupling conditions. However, in the context of our target molecules, the N-methylaniline moiety itself is the nucleophile in reactions like the Buchwald-Hartwig amination.

Let's consider a hypothetical yet representative Buchwald-Hartwig amination reaction where these anilines are coupled with an aryl bromide.

G cluster_reactants Reactants cluster_catalyst Catalytic System Aniline 3,4-Dihalo-N-methylaniline Product N-(3,4-Dihalophenyl)-N-methyl-4-toluidine Aniline->Product Nucleophile ArylBromide Aryl Bromide (e.g., 4-bromotoluene) ArylBromide->Product Electrophile Pd_catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Generalized workflow for a Buchwald-Hartwig amination.

  • This compound: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms decreases the electron density on the aniline nitrogen, making it a less potent nucleophile compared to a non-halogenated N-methylaniline.

  • 3,4-Dichloro-N-methylaniline: Chlorine also exerts a -I effect, but it is less pronounced than that of fluorine. However, chlorine has a weak deactivating resonance effect (+M). The overall electronic impact on the nitrogen's nucleophilicity is expected to be similar to the difluoro analogue, potentially making it a slightly stronger nucleophile.

Expected Outcome: In a competitive experiment, one might expect the 3,4-dichloro-N-methylaniline to react slightly faster or give a higher yield in a Buchwald-Hartwig amination due to the slightly higher nucleophilicity of its nitrogen atom. However, the choice of ligand and reaction conditions can often overcome these subtle electronic differences.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common practices for the amination of aryl halides.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%).

  • Reagent Addition: Add the 3,4-dihalo-N-methylaniline (1.2 mmol) and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Halogen as a Leaving Group

In SNAr reactions, the halogen atom acts as a leaving group, and its departure is facilitated by electron-withdrawing groups on the aromatic ring. The generally accepted mechanism involves the formation of a negatively charged Meisenheimer complex.[4] The stability of this intermediate is key to the reaction's success.

G Start Activated Aryl Halide (e.g., 2,4-dinitrohalobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Intermediate Product SɴAr Product Intermediate->Product Elimination LeavingGroup Halide Ion (X⁻) Intermediate->LeavingGroup

Caption: The two-step addition-elimination mechanism of SɴAr.

In the context of comparing fluorine and chlorine as leaving groups, fluorine is generally superior in SNAr reactions. This is because fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect. Although the C-F bond is stronger than the C-Cl bond, the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent loss of the halide.

Comparative Reactivity in SNAr:

Feature3,4-Difluoro Derivative3,4-Dichloro Derivative
Leaving Group Ability Fluorine is a better leaving group in SNAr.Chlorine is a poorer leaving group in SNAr compared to fluorine.
Rate-Determining Step The high electronegativity of fluorine stabilizes the Meisenheimer complex, accelerating the initial nucleophilic attack.The lower electronegativity of chlorine provides less stabilization for the Meisenheimer complex.
Typical Reaction Conditions Can often proceed under milder conditions (lower temperatures, shorter reaction times).May require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.

Expert Insight: When designing a synthesis where a halogen at the 3- or 4-position of an N-methylaniline needs to be displaced by a nucleophile, the difluoro analogue is the superior choice. The enhanced reactivity of the C-F bond in SNAr reactions is a well-established principle.[5]

Application in Medicinal Chemistry: The Case of Kinase Inhibitors

Both 3,4-difluoro- and 3,4-dichloroaniline moieties are found in numerous bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy. For instance, the 3-chloro-4-fluoroaniline scaffold is a key component of the FDA-approved drugs Afatinib and Dacomitinib.[6] The choice between a difluoro and a dichloro substitution pattern can significantly impact a drug candidate's profile.

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, and introducing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life. The C-Cl bond can also enhance metabolic stability, but to a lesser extent.

  • Binding Interactions: The small size of fluorine allows it to act as a bioisostere for hydrogen, enabling it to occupy tight binding pockets without steric clashes. Chlorine, being larger, can form favorable halogen bonds with protein backbones but may also introduce steric hindrance.[3]

  • Solubility: Fluorination generally leads to a modest increase in aqueous solubility compared to the parent hydrocarbon, whereas chlorination tends to decrease solubility.[3] This is a critical factor for oral bioavailability.

Conclusion and Recommendations

The choice between this compound and 3,4-dichloro-N-methylaniline is not a matter of inherent superiority but of strategic selection based on the intended application.

  • Choose this compound when:

    • You require a building block for SNAr reactions where the halogen will be displaced.

    • The final product requires lower lipophilicity and potentially higher aqueous solubility.

    • Blocking a specific site of metabolic oxidation is a primary goal.

    • The target binding pocket is sterically constrained.

  • Choose 3,4-dichloro-N-methylaniline when:

    • A significant increase in lipophilicity is desired for the final compound, for example, to enhance membrane permeability.

    • The aniline nitrogen is intended to be used as a nucleophile in cross-coupling reactions, where its slightly higher basicity might be advantageous.

    • The potential for halogen bonding interactions with the target protein is being explored.

Ultimately, the principles of medicinal chemistry and reaction kinetics should guide your decision. This guide provides a framework for understanding the fundamental differences between these two valuable synthetic building blocks, empowering you to make more informed and effective choices in your research and development endeavors.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Al-Obeidi, F. A., et al. (2017).
  • PubChem. (n.d.). 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. Journal of Organic Chemistry.
  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
  • Hughes, D. L. (2024).
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
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  • Ryan, S. J., et al. (2014).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Catalytic N-Methylation of Anilines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-methylaniline moiety is a cornerstone in modern chemistry, forming the structural backbone of countless pharmaceuticals, agrochemicals, dyes, and materials.[1][2][3] Its influence on molecular properties, such as lipophilicity and biological activity, makes the selective introduction of a methyl group onto an aniline nitrogen a critical transformation in drug development and fine chemical synthesis.[1] Historically, this was achieved using stoichiometric, hazardous methylating agents like methyl halides or dimethyl sulfate, which generate significant toxic waste.

Driven by the principles of green chemistry, the field has pivoted towards catalytic solutions that utilize more benign and atom-economical C1 sources.[4][5] This guide provides a comparative analysis of leading catalytic systems for the N-methylation of anilines, offering researchers, scientists, and process chemists the technical insights and practical data needed to select and optimize the ideal method for their specific application. We will move beyond a simple catalog of catalysts to explore the mechanistic rationale behind their performance, providing a trustworthy, experience-grounded perspective on this vital chemical reaction.

Part 1: Overview of Catalytic Strategies & Methylating Agents

The choice of a catalytic system is intrinsically linked to the C1 source. The primary methylating agents in modern catalysis each present a unique set of opportunities and challenges, dictating the reaction mechanism and the type of catalyst required for activation.

  • Methanol (Borrowing Hydrogen/Hydrogen Autotransfer): This is arguably the most elegant and widely explored green option.[5] Methanol is inexpensive, readily available, and the only stoichiometric byproduct is water. The mechanism, known as "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT), involves the catalyst temporarily "borrowing" hydrogen from methanol to form an aldehyde in situ.[1][4] This highly reactive intermediate forms an imine with the aniline, which is then reduced by the "borrowed" hydrogen, regenerating the catalyst. This strategy requires catalysts capable of reversible dehydrogenation/hydrogenation cycles.[1][4]

  • Dimethyl Carbonate (DMC): An environmentally benign, non-toxic reagent, DMC offers a distinct pathway that can provide exceptional selectivity for mono-methylation.[6][7] The mechanism often involves an initial N-methoxycarbonylation of the aniline, followed by a catalytic methylation step that releases CO2 and methanol.[6][8] This in-situ protection-deprotection sequence effectively prevents over-methylation.[9]

  • Carbon Dioxide (CO₂): Utilizing CO₂ as a renewable C1 feedstock is a paramount goal in sustainable chemistry.[10][11] In this approach, CO₂ is reductively coupled with the aniline in the presence of a hydrogen source (typically H₂ gas) to form a formamide intermediate, which is subsequently reduced to the N-methyl group.[12][13] This pathway requires catalysts that can activate both CO₂ and H₂.

  • Formaldehyde/Formic Acid: These traditional C1 sources are still employed in reductive amination protocols.[14][15] The reaction proceeds via the formation of an imine (with formaldehyde) or formamide (with formic acid), followed by reduction. While effective, the toxicity of formaldehyde and the corrosive nature of formic acid are significant drawbacks.

Part 2: Comparative Analysis of Catalytic Systems

The performance of an N-methylation reaction is governed by the catalyst's ability to efficiently orchestrate the bond-forming steps while minimizing side reactions. Here, we compare prominent catalyst classes, supported by experimental data.

Homogeneous Noble Metal Catalysts (Ru, Ir, Pd)

Ruthenium and Iridium complexes are the most powerful and well-studied catalysts for N-methylation via the Borrowing Hydrogen pathway with methanol.[16][17] They often operate under milder conditions than their base-metal counterparts and exhibit high turnover numbers (TONs).[1][18]

Causality Behind Performance: The efficacy of these d⁶ and d⁸ metals lies in their ability to readily cycle through different oxidation states, facilitating the key steps of alcohol dehydrogenation (oxidative addition) and imine reduction (reductive elimination). The ligand sphere (e.g., pincer ligands, N-heterocyclic carbenes) is crucial for tuning the catalyst's stability, solubility, and electronic properties, which directly impacts reaction rates and selectivity.[1][19] For instance, cyclometalated ligands can enhance reactivity, allowing for lower reaction temperatures.[1]

Table 1: Performance Data for Homogeneous Noble Metal Catalysts

Catalyst System Methylating Agent Base Temp (°C) Time (h) Yield of N-methylaniline (%) Selectivity Reference
Cyclometalated Ru-complex Methanol NaOH 60 22 88 (isolated) >98% mono [1]
[Ir(COE)₂Cl]₂ / NHC Ligand Methanol Cs₂CO₃ 110 5 >99 (GC) >99% mono [19]
Ru/Triphos (in situ) Dimethyl Carbonate / H₂ N/A 120 24 95 (isolated) >99% mono [8]

| Pd/C (heterogeneous) | Methanol | N/A | 140 | 16 | >99 (GC) | >99% mono |[20] |

Homogeneous Earth-Abundant Metal Catalysts (Co, Fe, Ni)

Driven by cost and sustainability, significant research has focused on replacing precious metals with earth-abundant alternatives like cobalt, iron, and nickel.[1][21] While often requiring higher temperatures or stronger bases, these systems represent a more economical approach for large-scale synthesis.[15][22]

Causality Behind Performance: First-row transition metals can also access multiple oxidation states to catalyze BH reactions. However, their lower intrinsic activity compared to noble metals often necessitates more forcing conditions. Ligand design is paramount; pincer-type ligands, for example, are essential for stabilizing the metal center and preventing catalyst decomposition at elevated temperatures.[15] Cobalt systems, in particular, have shown promise in the reductive methylation of anilines using CO₂/H₂ in a process promoted by an alcohol solvent.[12]

Table 2: Performance Data for Homogeneous Earth-Abundant Metal Catalysts

Catalyst System Methylating Agent Base Temp (°C) Time (h) Yield of N-methylaniline (%) Selectivity Reference
Mn-PNP pincer complex Methanol t-BuOK 100 24 86 (GC) High [23]
Co(OAc)₂ / triphos / Sn(OTf)₂ CO₂ / H₂ N/A 125 24 91 (isolated) >99% di [12]

| Fe-complex | Methanol | K₂CO₃ | 150 | 24 | 64 (GC) | High |[23] |

Heterogeneous Catalysts

Heterogeneous catalysts offer the significant practical advantages of easy separation from the reaction mixture and potential for recycling and use in continuous flow systems.[14][24] This category includes zeolites, supported metal nanoparticles, and metal oxides.

Causality Behind Performance: The mechanism depends on the catalyst type.

  • Zeolites: In the methylation with DMC, the dual acid-base properties and shape-selective nature of zeolites like NaY faujasite are key.[6][25] The basic sites activate the aniline, while the confined pores are thought to stabilize intermediates, favoring mono-methylation by sterically hindering the approach of the already-methylated product.[6]

  • Supported Nanoparticles (e.g., Ni/ZnAlOₓ): These materials often function similarly to homogeneous catalysts in BH reactions. The metal nanoparticle (e.g., Ni) is the active site for dehydrogenation/hydrogenation, while the oxide support can play a synergistic role in activating the alcohol and stabilizing the metal particles.[22][23]

Table 3: Performance Data for Heterogeneous Catalysts

Catalyst System Methylating Agent Base Temp (°C) Time (h) Yield of N-methylaniline (%) Selectivity Reference
NaY Zeolite Dimethyl Carbonate N/A (catalyst is basic) 130 3.25 94 (GC) 97.7% mono [6]
Ni/ZnAlOₓ Methanol NaOH 160 24 93 (GC) High [23]
CuAlOₓ CO₂ / H₂ N/A 160 24 86 (isolated) High [10]

| Ag/TiO₂ (Photocatalyst) | Methanol | N/A | Room Temp | 24 | 95 (isolated) | >99% mono |[26] |

Part 3: Mechanistic Insights & Visualizations

Understanding the reaction pathway is critical for rational catalyst design and troubleshooting. The "Borrowing Hydrogen" mechanism is a prime example of catalytic elegance.

The Borrowing Hydrogen (BH) / Hydrogen Autotransfer (HAT) Cycle

This catalytic cycle is central to the N-methylation of anilines using methanol with many transition metal catalysts.[1][4] The process can be visualized as a sequence of three main stages: oxidation, condensation, and reduction.

Borrowing_Hydrogen cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation cluster_reduction Step 3: Reduction M [M] (Catalyst) M_H2 [M]-H₂ (Hydride) M->M_H2 β-hydride elimination MeOH CH₃OH MeOH->M Coordination HCHO CH₂O (Formaldehyde) Imine ArN=CH₂ (Imine) M_H2->Imine Hydrogenation M_regen [M] (Regenerated) M_H2->M_regen Release H₂ Aniline ArNH₂ HCHO->Aniline In-situ formation Aniline->Imine Condensation Imine->M_H2 Substrate for reduction H2O H₂O Product ArNHCH₃ Imine->Product M_regen->M Catalytic Cycle Workflow start Start setup Assemble Reaction Vessel (e.g., Schlenk tube) under inert atmosphere (Ar/N₂). start->setup charge Charge with Catalyst, Aniline, Base (if required), and Magnetic Stir Bar. setup->charge add_solvent Add Solvent/ Methylating Agent (e.g., Methanol, DMC). charge->add_solvent react Heat to specified temperature with vigorous stirring for the designated time. add_solvent->react cool Cool reaction to room temperature. react->cool workup Perform Aqueous Workup & Extract with Organic Solvent. cool->workup purify Purify by Column Chromatography or Distillation. workup->purify analyze Analyze product by GC, GC-MS, and NMR. purify->analyze end End analyze->end

Caption: General workflow for a typical batch N-methylation reaction.

Protocol 1: Homogeneous Ru-Catalyzed Methylation with Methanol

Adapted from Beller, et al., Catal. Sci. Technol., 2021. [1] This protocol highlights a highly efficient noble metal system operating under remarkably mild conditions.

  • Materials:

    • Aniline (1.0 mmol, 93 mg)

    • Cyclometalated Ruthenium Catalyst 9 (as described in the source, 0.02 mmol, 2 mol%)

    • Sodium Hydroxide (NaOH) (0.1 mmol, 4 mg)

    • Methanol (MeOH), technical grade (2.0 mL)

    • Inert atmosphere (Argon or Nitrogen)

    • Schlenk tube or similar sealed reaction vessel

  • Procedure:

    • To a Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (2 mol%) and NaOH (0.1 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times). This is a self-validating step; failure to exclude oxygen can lead to catalyst deactivation and side reactions.

    • Add aniline (1.0 mmol) via syringe.

    • Add methanol (2.0 mL).

    • Seal the tube tightly and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture vigorously for 22 hours.

    • After cooling to room temperature, the reaction mixture can be analyzed directly by GC (using an internal standard like hexadecane) to determine yield.

    • For isolation, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield pure N-methylaniline.

Protocol 2: Heterogeneous Zeolite-Catalyzed Methylation with DMC

Adapted from Selva, et al., J. Chem. Soc., Perkin Trans. 2, 1997. [6] This protocol demonstrates a waste-free process using a green methylating agent and a recyclable, solid catalyst.

  • Materials:

    • Aniline (5.0 g, 53.7 mmol)

    • Dimethyl Carbonate (DMC) (100 mL)

    • NaY faujasite zeolite (Catalyst, 15.0 g), activated by heating at 500 °C overnight.

    • Stainless-steel autoclave with magnetic stirring.

  • Procedure:

    • Charge the autoclave with the activated NaY zeolite (15.0 g), aniline (5.0 g), and DMC (100 mL).

    • Seal the autoclave. The use of an autoclave is a critical, self-validating control; it is necessary to contain the pressure generated from heating the solvent past its boiling point and from the CO₂ byproduct.

    • Begin vigorous stirring and heat the autoclave to 130 °C.

    • Maintain the reaction at this temperature for 3-4 hours. Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by GLC.

    • After the reaction, cool the autoclave to room temperature and vent any excess pressure.

    • Recover the catalyst by simple filtration. It can be washed, dried, and reactivated for reuse.

    • The liquid filtrate is concentrated under reduced pressure.

    • The crude product is purified by distillation to afford N-methylaniline (typical isolated yield ~84%). [6]

Part 5: Troubleshooting & Optimization

ProblemPotential CauseRecommended SolutionReference
Low or No Conversion Inactive Catalyst: Catalyst degraded by air/moisture. Incorrect Base: The chosen base may be too weak or absent. Solvent Inhibition: Competitive binding of a polar solvent to the catalyst active site.Ensure all steps are performed under a strictly inert atmosphere. Verify the requirement for a base; some systems require a strong base (e.g., KOtBu) while others work with weaker ones (e.g., NaOH, Cs₂CO₃). [1][9]Avoid highly coordinating solvents if not specified in the protocol.[1][9]
Significant Di-methylation High Reactivity: The mono-methylated product is competing with the starting aniline for the catalyst. Excess Reagent/Long Time: Reaction conditions favor the second methylation.Switch to a more selective methylating agent like Dimethyl Carbonate (DMC). [9]Reduce reaction time, lower the temperature, or decrease the catalyst loading. Use of a continuous flow reactor can also enhance mono-selectivity by providing precise control over residence time. [7][7][9]
Formation of Byproducts Side Reactions: With CO₂/H₂, incomplete reduction can lead to formamide intermediates. With electron-rich anilines, N-formylation can occur.Optimize H₂ pressure and catalyst to ensure full reduction of the formamide intermediate. If N-formylation is an issue when using formic acid, switch to an alternative C1 source like methanol or DMC.[9][12]

Conclusion and Future Outlook

The N-methylation of anilines has evolved into a sophisticated field rich with diverse and efficient catalytic solutions. Homogeneous noble metal catalysts, particularly those based on Ruthenium and Iridium, remain the benchmark for mild conditions and high activity in "Borrowing Hydrogen" reactions with methanol. However, the economic and environmental advantages of earth-abundant metals and recyclable heterogeneous systems are driving significant innovation. Catalysts based on nickel, cobalt, and copper, as well as zeolites and supported nanoparticles, now offer viable and scalable alternatives.

The future of this field will likely focus on several key areas:

  • Lowering Reaction Temperatures: Developing next-generation base-metal catalysts that operate closer to ambient temperature.

  • Expanding Photocatalysis: Harnessing visible light to drive these transformations under even milder conditions, as demonstrated by recent advances with TiO₂-based systems. [26]3. Advanced Continuous Flow Processes: Integrating highly active heterogeneous catalysts into continuous manufacturing systems to improve safety, efficiency, and scalability. [14][24]4. CO₂ as a Primary Feedstock: Improving the efficiency and lowering the required pressures for N-methylation using CO₂, moving closer to a truly carbon-neutral chemical industry.

By understanding the mechanistic principles and leveraging the comparative data presented here, researchers are well-equipped to advance the synthesis of N-methylanilines with greater efficiency, safety, and sustainability.

References

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing).[Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Kinetics and Catalysis.[Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.[Link]

  • N‐methylation of aniline and methanol with catalyst 2. ResearchGate.[Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate.[Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Thieme.[Link]

  • Continuous-flow Reductive N-Methylation with Highly Active Heterogeneous Pd Catalysts and Sequential-flow Synthesis of N-Monomethyl Amines. Green Chemistry (RSC Publishing).[Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Royal Society of Chemistry.[Link]

  • Continuous-flow Reductive N-Methylation with Highly Active Heterogeneous Pd Catalysts and Sequential-flow Synthesis of N-Monomethyl Amines | Request PDF. ResearchGate.[Link]

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Semantic Scholar.[Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.[Link]

  • Different protocols for methylation of aniline. ResearchGate.[Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ResearchGate.[Link]

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate.[Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT.[Link]

  • Reductive N-methylation of alkanolamines with paraformaldehyde in the presence of cobalt catalysts | Request PDF. ResearchGate.[Link]

  • Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). ResearchGate.[Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing).[Link]

  • Recent developments in reductive N-methylation with base-metal catalysts. Semantic Scholar.[Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.[Link]

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate.[Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. ACS Publications.[Link]

  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry (RSC Publishing).[Link]

  • Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2. ChemRxiv.[Link]

  • Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions | Request PDF. ResearchGate.[Link]

  • N-methylation of amines with methanol at room temperature. PubMed.[Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate.[Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology.[Link]

  • (PDF) Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. ResearchGate.[Link]

  • Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv.[Link]

  • N-Methylation of amines with methanol a | Download Table. ResearchGate.[Link]

  • Cobalt Catalyzed N‐Methylation of Amides using Methanol. eScholarship.[Link]

  • Ir‐based catalyst in N‐methylation of primary and secondary anilines with renewable HCOOH. ResearchGate.[Link]

Sources

A Comprehensive Guide to Evaluating the Electronic Effects of Fluorine in N-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced electronic influence of substituents on aromatic amines is paramount for rational molecular design. Among the halogens, fluorine presents a unique dichotomy of electronic effects, exhibiting strong inductive electron withdrawal (-I) and a notable, though often debated, resonance electron donation (+R). This guide provides an in-depth comparison of fluorine's electronic effects in N-methylaniline derivatives against other common substituents, supported by experimental data and detailed protocols.

The Duality of Fluorine's Electronic Nature

Fluorine's high electronegativity leads to a powerful inductive withdrawal of electron density through the sigma bond framework.[1][2] Conversely, the lone pairs on the fluorine atom can participate in resonance with the aromatic pi-system, donating electron density, particularly to the ortho and para positions.[2] The net electronic effect is a delicate balance of these opposing forces, which can be quantified and understood through various experimental and computational methods.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Hammett_Equation Substituent (X) Substituent (X) Electronic Effect Electronic Effect Substituent (X)->Electronic Effect -I / +R Hammett Constant (σ) Hammett Constant (σ) Electronic Effect->Hammett Constant (σ) Reactivity (log(k/k₀)) Reactivity (log(k/k₀)) Hammett Constant (σ)->Reactivity (log(k/k₀)) ρ (reaction constant)

Table 1: Hammett Substituent Constants (σm and σp) [3][4]

SubstituentσmσpNet Electronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-CN0.560.66Strongly Electron-Withdrawing
-Cl0.370.23Inductively Withdrawing, Weakly Resonance Donating
-Br0.390.23Inductively Withdrawing, Weakly Resonance Donating
-F 0.34 0.06 Strongly Inductively Withdrawing, Weakly Resonance Donating
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-OCH₃0.12-0.27Inductively Withdrawing, Strongly Resonance Donating
-NH₂-0.16-0.66Strongly Electron-Donating

As seen in Table 1, fluorine has a strongly positive σm value, reflecting its powerful inductive withdrawal. However, its σp value is only slightly positive, indicating that the resonance donation partially counteracts the inductive effect at the para position.

Impact on Basicity: A Comparative Analysis of pKa Values

The basicity of the nitrogen atom in N-methylaniline is a direct measure of the electron density on the amine. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it (higher pKa).

Table 2: pKa Values of Substituted N-Methylanilinium Ions in Water [5][6][7]

Substituent (Position)pKa
4-Nitro1.13
4-Cyano1.74
4-Chloro3.98
4-Bromo3.86
4-Fluoro 4.32
Unsubstituted4.85
4-Methyl5.08
4-Methoxy5.34
3-Fluoro 3.51
2-Fluoro 3.21

The pKa values in Table 2 clearly demonstrate the electron-withdrawing nature of fluorine. The pKa of 4-fluoro-N-methylaniline is lower than that of the unsubstituted compound, but notably higher than that of 4-chloro-N-methylaniline, suggesting that fluorine is a weaker electron-withdrawing group at the para position than chlorine in this context. This is due to the partial offset of its strong inductive effect by its resonance donation. In the meta position, where resonance effects are minimal, the pKa of 3-fluoro-N-methylaniline is significantly lower, showcasing the dominance of the inductive effect. The ortho isomer has the lowest pKa, likely due to a combination of inductive effects and potential intramolecular hydrogen bonding.

pKa_Comparison cluster_substituents Substituent at para-position NO2 4-Nitro (pKa = 1.13) F 4-Fluoro (pKa = 4.32) F->NO2 decreases H Unsubstituted (pKa = 4.85) H->F decreases CH3 4-Methyl (pKa = 5.08) CH3->H decreases Basicity Basicity

Experimental Protocols

Synthesis of Fluorinated N-Methylaniline Derivatives

1. Synthesis of para-Fluoro-N-methylaniline [8][9]

This is a two-step process involving the reduction of the corresponding nitro compound followed by N-methylation.

Step 1: Reduction of 4-fluoro-1-nitrobenzene

  • In a round-bottom flask, dissolve 4-fluoro-1-nitrobenzene in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the flask with a balloon filled with hydrogen gas (H₂).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoroaniline.

Step 2: N-methylation of 4-fluoroaniline [8]

  • In a separate flask, dissolve 4-fluoroaniline and potassium hydroxide in methanol at room temperature.

  • In another flask, reflux methanol and paraformaldehyde until the paraformaldehyde dissolves.

  • Add the aniline solution to the paraformaldehyde solution and reflux for 2 hours.

  • Cool the reaction mixture to 0°C and slowly add sodium borohydride.

  • Reflux the mixture for an additional hour.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

2. Synthesis of meta-Fluoro-N-methylaniline

The synthesis follows a similar two-step procedure, starting from 1-fluoro-3-nitrobenzene. An alternative route involves the amination of m-fluorochlorobenzene.[10]

3. Synthesis of ortho-Fluoro-N-methylaniline [11]

  • In a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g of o-fluoroaniline, and 1.5 g of basic molecular sieve NaY as a catalyst.[11]

  • Stir and reflux the mixture for 11-12 hours, monitoring the reaction by GC until the starting material is consumed.[11]

  • Cool the reaction to room temperature and filter to remove the catalyst.[11]

  • The filtrate is purified by distillation to remove the solvent, yielding N-methyl o-fluoroaniline.[11]

Synthesis_Workflow Start Start Nitroarene Fluoronitrobenzene Start->Nitroarene Aniline Fluoroaniline Nitroarene->Aniline Reduction (e.g., H₂/Pd/C) N-methylaniline Fluoro-N-methylaniline Aniline->N-methylaniline N-methylation (e.g., paraformaldehyde, NaBH₄) End End N-methylaniline->End

Determination of pKa by Potentiometric Titration[12][13]
  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Prepare a 0.01 M solution of the N-methylaniline derivative in a methanol-water mixture (1:9 v/v) to ensure solubility.[12]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Slowly add the 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of titrant. The peak of this plot corresponds to the equivalence point.

Spectroscopic Evaluation of Electronic Effects

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electron density at each position. Electron-withdrawing groups deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted N-Methylanilines in CDCl₃ [5]

SubstituentC1 (ipso)C2, C6 (ortho)C3, C5 (meta)C4 (para)N-CH₃
Unsubstituted149.5112.5129.3117.330.8
4-Fluoro145.7113.1115.5155.8 (d)31.3
4-Methoxy143.2114.8114.8152.131.5
4-Bromo148.3114.0131.9108.830.7

The data in Table 3 illustrates that the chemical shifts of the aromatic carbons are significantly influenced by the substituent at the para position. For 4-fluoro-N-methylaniline, the C4 carbon exhibits a large downfield shift and a characteristic splitting due to coupling with the fluorine atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for probing the electronic environment of fluorine. The chemical shift of the fluorine nucleus is directly related to the electron density around it.

General Principles:

  • Electron-donating groups on the aromatic ring increase the electron density at the fluorine atom, causing the signal to shift to a more negative (upfield) value.

  • Electron-withdrawing groups decrease the electron density, resulting in a shift to a more positive (downfield) value.

For the isomeric fluoro-N-methylanilines, one would expect the following trend in ¹⁹F chemical shifts:

  • para-isomer: The electron-donating N-methylamino group will increase the electron density at the fluorine, resulting in an upfield shift compared to fluorobenzene.

  • meta-isomer: The N-methylamino group has a weaker effect at the meta position, so the chemical shift will be closer to that of fluorobenzene.

  • ortho-isomer: The proximity of the N-methylamino group can lead to more complex electronic and steric interactions, influencing the chemical shift in a less predictable manner.

The pH dependence of the ¹⁹F chemical shift can also be a valuable tool, as protonation of the amine nitrogen significantly alters its electronic effect, leading to a downfield shift of the fluorine signal.[1]

Conclusion

The electronic effect of fluorine in N-methylaniline derivatives is a complex interplay of its strong inductive withdrawal and moderate resonance donation. This duality makes it a unique substituent for fine-tuning the electronic properties of molecules. Compared to other halogens like chlorine, fluorine's smaller size and greater resonance contribution lead to distinct effects on basicity and spectroscopic properties. A thorough understanding and a multi-faceted experimental approach, including pKa determination and NMR spectroscopy, are essential for accurately evaluating and harnessing the electronic influence of fluorine in the design of novel pharmaceuticals, agrochemicals, and materials.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • Islam, S. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
  • Yadav, A. S. (2013). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Organic Chemistry, 3, 1-10.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • Al-Ghamdi, E. Y., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry (2nd ed.). John Wiley & Sons.
  • Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Advances, 13(2), 1038-1045.
  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

  • Brainly.in. (2018, May 17). Why fluorine shows more resonance effect than chlorine? Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Murray, J. S., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6734-6739.
  • Journal of Research of the National Bureau of Standards. (1967).
  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects [Video]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methyl aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wang, Q. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
  • Google Patents. (n.d.). CN111423342A - Preparation method for co-production of N-methyl-2-fluoroaniline and crystalline sulfanilamide.
  • Quora. (2013, April 18). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • National Institutes of Health. (2013).
  • Jencks, W. P., & Westheimer, F. H. (n.d.).
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3,4-difluoro-N-methylaniline demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, experience-driven procedures for the proper handling and disposal of this compound. The protocols outlined here are designed to ensure operational safety, regulatory compliance, and the integrity of our laboratory environment.

The causality behind these procedures is clear: halogenated aromatic amines, as a class, present significant health and environmental hazards.[1][2] Improper disposal can lead to contamination of waterways, posing a high toxicity risk to aquatic life, and potential long-term environmental consequences.[3][4] Furthermore, direct exposure can cause severe health effects.[5] Therefore, treating this compound waste is not a mere procedural task but a critical component of responsible research.

Hazard Profile and Immediate Safety

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This compound is classified as a hazardous substance, and all interactions must be governed by this understanding.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure. The choice of PPE is dictated by the compound's ability to be absorbed through the skin and its potential for causing severe irritation or damage.[2][5]

  • Hand Protection: Wear chemically resistant gloves. Given the aromatic amine structure, butyl, neoprene, or Viton gloves are recommended. Standard nitrile gloves may not offer sufficient protection against prolonged contact with aniline-type compounds.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[3]

  • Eye and Face Protection: Use chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] In situations with a potential for splashing, such as transferring waste solutions, a full-face shield must be worn in addition to goggles.[7]

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in the event of a spill cleanup, chemically resistant overalls or an apron should be used.[8][9] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[10]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to minimize inhalation of vapors.[8][11] If there is a risk of exceeding occupational exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a particulate filter is required.[5][12]

Hazard Classification Summary

The following table summarizes the GHS (Globally Harmonized System) classification for this compound, which informs the stringent handling protocols required.

Hazard ClassCategorySignal WordHazard StatementSource
Flammable LiquidsCategory 4WarningH227: Combustible liquid[4]
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[4]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[4]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[4]
STOT, Single ExposureCategory 3WarningH335: May cause respiratory irritation[4]
Hazardous to Aquatic EnvironmentChronic 3-H412: Harmful to aquatic life with long lasting effects[4]

Waste Disposal Workflow

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste.[6][13] It must never be poured down the drain or mixed with general laboratory trash.[14] The following step-by-step protocol ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure they are sent to the correct disposal facility and to prevent dangerous reactions in the waste container.[11][15]

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."

  • Causality: Mixing with incompatible waste, such as strong oxidizers or acids, can cause violent reactions.[16][17] Proper segregation facilitates safe and efficient disposal by licensed contractors.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for preventing leaks and ensuring safe storage.

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[8] The container must be in good condition and able to be sealed tightly.[15]

  • Action: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste "[8]

    • The full chemical name: "Waste this compound " (and any solvents used)[11]

    • Appropriate hazard pictograms (Corrosive, Acute Toxicity, Irritant)[4][8]

    • The date waste was first added.[8]

Step 3: Waste Collection

Collect all materials contaminated with this compound in your designated, labeled container.

  • Action: This includes unused or surplus chemical, reaction mixtures, solutions, and rinsate from cleaning contaminated glassware.[11]

  • Action: Also include solid contaminated materials such as used gloves, weigh boats, and absorbent paper towels in a separate, clearly labeled solid hazardous waste container or bag.[8]

  • Causality: Trace amounts of the chemical on disposable materials are still considered hazardous waste and must be disposed of accordingly to prevent environmental release.

Step 4: Storage of Waste Container

Proper storage while awaiting pickup is a key regulatory requirement.

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[15]

  • Action: Store the container in a designated and secure hazardous waste accumulation area, such as a secondary containment tub within a ventilated cabinet.[6][8] This area should be away from incompatible materials.[6]

  • Causality: Secure, sealed storage prevents accidental spills and minimizes the release of harmful vapors into the laboratory atmosphere.

Step 5: Arranging for Final Disposal

The final disposal must be handled by professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][14]

  • Action: Provide an accurate description of the waste contents. Do not overfill containers; leave adequate headspace (typically 10-15%) to allow for expansion.

The primary disposal route for this type of chemical is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion products like hydrogen fluoride.[3][10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, pre-planned response is essential.

Spill Cleanup Protocol

For minor spills (typically <100 mL in a fume hood), trained laboratory personnel can perform cleanup. For major spills, evacuate the area and contact emergency services.[18]

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[19][20]

  • Ensure Ventilation & Remove Ignition Sources: Keep the fume hood running. Remove any potential sources of ignition as the compound is combustible.[3][5]

  • Don PPE: Wear the full PPE ensemble described in Section 1.1.

  • Contain: Prevent the spill from spreading or entering drains by creating a dike around it with absorbent material.[19][21]

  • Absorb: Slowly cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[5][22]

  • Collect: Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container.[12][20]

  • Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[19]

  • Dispose: Seal, label, and dispose of all cleanup materials as hazardous waste.[20]

First Aid for Exposure

Immediate action is critical in the event of personal exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap for the final cleaning.[18] Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[23]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_spill Is there a spill? ppe_check->is_spill spill_cleanup Step 2A: Execute Spill Protocol (Contain, Absorb, Collect) is_spill->spill_cleanup Yes collect_waste Step 2B: Collect Waste in Designated Container is_spill->collect_waste No spill_cleanup->collect_waste segregation_check Is waste properly segregated? (Halogenated vs. Non-Halogenated) collect_waste->segregation_check segregation_check->collect_waste No, Re-collect label_container Step 3: Label Container Correctly ('Hazardous Waste', Full Name, Hazards) segregation_check->label_container Yes store_waste Step 4: Store Securely (Sealed, Secondary Containment, Ventilated) label_container->store_waste contact_ehs Step 5: Schedule Pickup (Contact EHS or Licensed Contractor) store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for this compound waste management.

References

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Safe Operating Procedure. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylaniline. Retrieved from [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Laboratory Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3,4-difluoro-N-methylaniline is pivotal. This compound, a key building block in various synthetic pathways, demands not only our scientific acumen but also our unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a proactive safety culture by elucidating the "why" behind each procedural step, ensuring that every protocol is a self-validating system of protection.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety protocol. Its toxicological and physicochemical properties dictate the necessary layers of protection.

Toxicological Profile: A Multi-faceted Threat

This compound is classified as a hazardous substance with acute toxicity. The primary routes of exposure are inhalation, dermal absorption, and ingestion.[1][2]

  • Acute Toxicity: This compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[3]

  • Systemic Effects of Aromatic Amines: Aromatic amines as a class are known for their potential to cause systemic toxicity.[4] A significant concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis and, in severe cases, be life-threatening.[5] Many aromatic amines are also classified as known or suspected carcinogens.[2][6] The N-methylation and fluorination in the structure of this compound can influence its metabolic activation pathways, potentially leading to the formation of reactive intermediates that can cause cellular damage.[2][7]

Physicochemical Properties and Exposure Risk

The physical state and volatility of a chemical are critical factors in determining the potential for exposure.

PropertyValue/InformationImplication for Exposure
Physical State LiquidIncreased risk of splashes and skin contact.
Vapor Pressure Data not readily available, but likely to have some volatilityPotential for inhalation exposure, especially if heated or agitated.
Solubility Soluble in organic solventsCan be absorbed through the skin, especially when in a solvent.

The Hierarchy of Controls: A Foundational Safety Principle

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy always begins with the hierarchy of controls, which prioritizes the elimination or reduction of hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls, with PPE as the final layer of protection.

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE should be tailored to the specific task and the associated level of risk.

Primary Ensemble for Routine Operations

For tasks involving small quantities of this compound within a certified chemical fume hood, the following PPE is mandatory:

  • Hand Protection: The Criticality of Double-Gloving Given that dermal absorption is a primary exposure route, robust hand protection is non-negotiable. Double-gloving provides an extra layer of security against tears and permeation.

    • Inner Glove: A standard nitrile glove provides good dexterity and splash protection.

    • Outer Glove: Due to the aromatic amine structure, a more resistant material is required. Butyl rubber or Viton are highly recommended for their excellent resistance to this chemical class.[8] A Viton-over-butyl glove offers a combination of superior chemical resistance and flexibility.[1][3][9][10]

Glove MaterialRecommended UseRationale
Nitrile Inner gloveGood for dexterity and minor splashes. Not for prolonged contact.
Butyl Rubber Outer gloveExcellent resistance to many organic compounds, including aromatic amines.
Viton Outer gloveOffers superior resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[3][11]
  • Eye and Face Protection: A Dual Mandate To protect against splashes and potential vapors, both chemical splash goggles and a full-face shield are necessary. The goggles should meet the ANSI Z87.1 standard for impact and splash protection. The face shield provides an additional barrier for the entire face.

  • Protective Clothing: Shielding Against Contamination A chemical-resistant lab coat, preferably made of a coated material like polyethylene-coated polypropylene, should be worn. It should have a solid front and elastic or knit cuffs to ensure a snug fit at the wrist, preventing chemicals from entering the sleeves.

Enhanced Ensemble for High-Risk Operations

For tasks with a higher risk of exposure, such as handling larger quantities, working outside of a fume hood (not recommended), or in situations with a significant splash potential, an enhanced PPE ensemble is required.

  • Hand Protection: Thicker gauge (e.g., >12 mil) butyl or Viton gloves should be used for the outer layer.

  • Protective Clothing: A disposable, chemical-resistant suit, such as those meeting European Type 3 or 4 standards for liquid-tight or spray-tight protection, is recommended.[1][10][11][12] All seams should be sealed to prevent ingress.

  • Respiratory Protection: Guarding the Inhalation Pathway When engineering controls like a fume hood are not feasible or during a spill cleanup, respiratory protection is essential.

    • Air-Purifying Respirator (APR): A full-facepiece APR equipped with organic vapor (OV) cartridges is the minimum requirement. According to NIOSH color-coding, OV cartridges are designated with a black band.[13][14]

    • Powered Air-Purifying Respirator (PAPR): For longer-duration tasks, a PAPR offers a higher protection factor and increased comfort, as it provides a positive flow of filtered air to the user.

PPE_Decision_Tree Start Task Assessment FumeHood Work in Fume Hood? Start->FumeHood Quantity Small Quantity? FumeHood->Quantity Yes Reassess Reassess Task (Not Recommended) FumeHood->Reassess No PrimaryPPE Primary PPE Ensemble: - Double Gloves (Nitrile/Butyl or Viton) - Goggles & Face Shield - Chemical-Resistant Lab Coat Quantity->PrimaryPPE Yes EnhancedPPE Enhanced PPE Ensemble: - Thicker Double Gloves - Chemical Suit (Type 3/4) - Full-Face APR or PAPR Quantity->EnhancedPPE No

Caption: A decision tree for selecting the appropriate level of PPE.

Operational Plan: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

Donning Procedure (Putting On PPE)
  • Inspect all PPE for damage or defects before use.

  • Wash hands thoroughly.

  • Don inner nitrile gloves.

  • Don chemical-resistant suit or lab coat.

  • Don respiratory protection (if required) and perform a seal check.

  • Don eye and face protection.

  • Don outer butyl or Viton gloves, ensuring the cuffs go over the sleeves of the lab coat or suit.

Doffing Procedure (Taking Off PPE)

This sequence is critical to prevent cross-contamination.

  • Inspect outer gloves for any visible contamination.

  • Decontaminate outer gloves if necessary and safe to do so.

  • Remove the chemical suit or lab coat by rolling it down and away from the body, turning it inside out.

  • Remove outer gloves by peeling them off without touching the outside with your bare hands.

  • Wash hands with inner gloves still on.

  • Remove face shield and goggles from the back.

  • Remove respirator from the back.

  • Remove inner gloves by peeling them off.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Place all contaminated items, including gloves, disposable lab coats or suits, and any cleaning materials, into a designated, labeled hazardous waste bag or container.

  • Follow your institution's and local environmental regulations for the disposal of hazardous chemical waste.[8]

Emergency Procedures and Decontamination

Preparedness is key to mitigating the consequences of an accidental release.

Spill Response
  • Small Spills (manageable by trained personnel):

    • Alert others in the area.

    • Wearing the enhanced PPE ensemble, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the emergency alarm.

    • Contact your institution's emergency response team.

Decontamination
  • Personnel Decontamination:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower. Seek immediate medical attention.[5][8][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][15]

  • Surface and Equipment Decontamination:

    • Several commercial decontamination solutions are available specifically for aromatic amines. These solutions are formulated to neutralize the hazardous properties of the chemical.[13][16][17]

    • Always verify the compatibility of the decontamination solution with the surfaces and equipment being cleaned.

Conclusion

The safe handling of this compound is a testament to a laboratory's commitment to scientific excellence and the well-being of its personnel. This guide provides a comprehensive framework, but it is the diligent application of these principles, coupled with a culture of continuous safety assessment and training, that will ultimately ensure a safe and productive research environment. Trust in your protocols, verify your equipment, and always prioritize safety.

References

  • OSHwiki - European Agency for Safety and Health at Work. (2012, November 5). Protective clothing against chemical and biological hazards. Retrieved from [Link]

  • CleanPro. (n.d.). Unlined Viton® Coated Chemical & Acid Resistant Gloves, Black, 12". Retrieved from [Link]

  • New Pig Corporation. (n.d.). SHOWA 893 Viton Gloves. Retrieved from [Link]

  • Routledge, M. N., & Brown, T. P. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 30(8), 1275–1281. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). TC Numbers and Cartridge Colors. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • International Agency for Research on Cancer. (2012). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.